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  • Product: 5-methoxy-1H-indol-6-ol
  • CAS: 2380-82-7

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Physicochemical Properties of 5-methoxy-1H-indol-6-ol

Abstract: This technical guide provides an in-depth analysis of the physicochemical properties of 5-methoxy-1H-indol-6-ol (CAS No: 2380-82-7), a substituted indole of significant interest in the fields of biochemistry an...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of the physicochemical properties of 5-methoxy-1H-indol-6-ol (CAS No: 2380-82-7), a substituted indole of significant interest in the fields of biochemistry and medicinal chemistry. As a structural analog to neuroactive compounds and a precursor to eumelanin pigments, a thorough understanding of its properties is critical for researchers in drug development and materials science.[1] This document moves beyond a simple recitation of data, offering a rationale for experimental methodologies and interpreting the properties within the context of the molecule's structure. It is designed to serve as a foundational resource for scientists, providing both established data and predictive insights, alongside actionable experimental protocols for its characterization.

Molecular Identity and Structural Overview

5-methoxy-1H-indol-6-ol, also known as 6-hydroxy-5-methoxyindole, belongs to the indole class of heterocyclic aromatic compounds. The core indole scaffold is a key feature in numerous biologically active molecules, including the neurotransmitter serotonin and the hormone melatonin. The substituents at the C5 (methoxy) and C6 (hydroxyl) positions significantly modulate the electronic environment of the bicyclic system, influencing its reactivity, stability, and intermolecular interactions.[2]

The presence of both a hydrogen-bond donor (hydroxyl group) and an acceptor (methoxy group) on the benzene portion of the indole, in addition to the N-H group in the pyrrole ring, imparts a distinct polarity and potential for specific biological interactions.

Table 1: Compound Identifiers and Core Properties

Property Value Source(s)
IUPAC Name 5-methoxy-1H-indol-6-ol [1]
CAS Number 2380-82-7 [1]
Molecular Formula C₉H₉NO₂ [1]
Molecular Weight 163.17 g/mol [1]
Canonical SMILES COC1=C(C=C2C(=C1)C=CN2)O [1]
InChI Key RWEBZZKCIMKUTO-UHFFFAOYSA-N [1]

| Synonyms | 6-Hydroxy-5-methoxyindole, 6H5MI |[1] |

Core Physicochemical Characteristics

The physicochemical properties of an active pharmaceutical ingredient (API) or a key intermediate are paramount, dictating its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation.

Table 2: Computed Physicochemical Properties

Property Value Scientific Implication & Rationale Source(s)
XLogP3 1.7 This value indicates moderate lipophilicity. It suggests the compound may possess reasonable membrane permeability, a crucial factor for oral bioavailability and CNS penetration. The hydroxyl group reduces the lipophilicity compared to its parent, 5-methoxyindole (XLogP3 ≈ 2.1).[3] [1]
Hydrogen Bond Donors 2 The indole N-H and the phenolic O-H groups can donate hydrogen bonds, facilitating interactions with polar solvent molecules and biological targets like enzyme active sites. [1]
Hydrogen Bond Acceptors 2 The oxygen atoms of the methoxy and hydroxyl groups can accept hydrogen bonds, contributing to its solubility in protic solvents and its binding affinity. [1]

| Rotatable Bond Count | 1 | The single rotatable bond (the C-O bond of the methoxy group) confers minimal conformational flexibility, leading to a relatively rigid structure. This rigidity can be advantageous for specific receptor binding. |[1] |

Solubility Profile
  • Aqueous Solubility: Direct experimental data is not widely published. However, based on its structure—a rigid, aromatic core combined with polar functional groups—5-methoxy-1H-indol-6-ol is predicted to be sparingly soluble in water. The phenolic hydroxyl and indole N-H groups provide some hydrophilicity, but the bicyclic ring system dominates.

  • Organic Solvent Solubility: The compound is expected to be soluble in polar organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). This is typical for polar indole derivatives.[4] Its solubility in non-polar solvents like hexanes is expected to be low.

Acid-Base Properties (pKa)

Understanding the pKa values is critical for developing purification methods (extraction, chromatography) and for predicting the compound's charge state at physiological pH. 5-methoxy-1H-indol-6-ol has two primary acidic protons:

  • Phenolic Hydroxyl (-OH) at C6: Phenols are weakly acidic. The pKa of phenol itself is ~10. The electronic influence of the indole ring system suggests the pKa of this group will be in a similar range, making it the most acidic proton in the molecule.

  • Indole Nitrogen (-NH) at N1: The N-H proton of an indole is significantly less acidic, with a pKa typically around 17. It will only be deprotonated under strongly basic conditions.

Therefore, in a physiological environment (pH ~7.4), the molecule will be predominantly in its neutral, un-ionized form.

Spectroscopic & Spectrometric Characterization

Spectroscopic analysis is the cornerstone of structural elucidation and purity confirmation. A multi-technique approach ensures unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive map of the carbon-hydrogen framework.

  • ¹H NMR: A reported spectrum in CDCl₃ shows characteristic signals[5]:

    • ~3.92 ppm (3H, singlet): Corresponds to the methoxy (-OCH₃) protons.

    • ~5.45 ppm (1H, singlet): The phenolic hydroxyl (-OH) proton. This peak is typically broad and its position is concentration-dependent. It is exchangeable with D₂O.

    • ~6.4-7.2 ppm (4H, multiplets/t/s): Aromatic protons on the indole ring. The specific coupling patterns allow for unambiguous assignment to the C2, C3, C4, and C7 positions.

    • ~7.95 ppm (1H, broad singlet): The indole N-H proton. Like the O-H proton, this signal is broad and exchangeable with D₂O.

  • ¹³C NMR: Predicted chemical shifts would include a signal for the methoxy carbon around 55-60 ppm and a series of signals between ~100-150 ppm for the nine carbons of the indole ring system.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Expected Key Absorptions:

    • 3400-3500 cm⁻¹ (sharp/medium): N-H stretch of the indole ring.

    • 3200-3600 cm⁻¹ (broad): O-H stretch of the phenolic hydroxyl group, indicative of hydrogen bonding.

    • ~3100-3000 cm⁻¹ (weak): Aromatic C-H stretching.

    • ~1200-1300 cm⁻¹ (strong): Aryl C-O stretching from both the ether and phenol functionalities.

UV-Vis Spectroscopy

The indole ring system is a strong chromophore.

  • Expected Absorption: The compound is expected to exhibit strong UV absorbance with a λ_max between 270-290 nm in a solvent like ethanol or methanol. The exact position and intensity of the absorption bands are sensitive to the substitution pattern on the benzene ring.

Mass Spectrometry (MS)

MS provides the exact molecular weight and fragmentation patterns useful for identification.

  • Expected Molecular Ion: For the molecular formula C₉H₉NO₂, the exact mass is 163.0633 Da.[1] High-resolution mass spectrometry (HRMS) should readily confirm this mass.

  • Fragmentation: Common fragmentation pathways for indoles involve the loss of small molecules from the pyrrole ring or side chains.

Experimental Workflows & Protocols

The following protocols represent robust, standard methodologies for characterizing 5-methoxy-1H-indol-6-ol. The rationale behind key steps is provided to ensure experimental integrity.

Characterization Workflow Diagram

The following diagram illustrates a logical workflow for the comprehensive characterization of a newly synthesized or acquired batch of 5-methoxy-1H-indol-6-ol.

G cluster_0 Initial Verification cluster_1 Structural Elucidation cluster_2 Purity & Properties Sample Sample Acquisition MS Mass Spectrometry (HRMS) Confirm Molecular Formula Sample->MS Aliquot H_NMR ¹H NMR Proton Environment MS->H_NMR If Formula OK C_NMR ¹³C NMR Carbon Skeleton H_NMR->C_NMR IR FT-IR Functional Groups C_NMR->IR HPLC HPLC-UV Purity Assessment IR->HPLC If Structure Confirmed Solubility Solubility Test (Shake-Flask) HPLC->Solubility If >95% Pure pKa pKa Determination (UV-Metric) Solubility->pKa Result Final Certificate of Analysis pKa->Result

Sources

Exploratory

Foreword: The Imperative of Unambiguous Characterization

An In-depth Technical Guide to the Structural Characterization of 5-methoxy-1H-indol-6-ol In the landscape of drug discovery and materials science, the indole scaffold is a privileged structure, forming the core of numer...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Characterization of 5-methoxy-1H-indol-6-ol

In the landscape of drug discovery and materials science, the indole scaffold is a privileged structure, forming the core of numerous pharmaceuticals and biologically active compounds.[1] The compound 5-methoxy-1H-indol-6-ol (C₉H₉NO₂), a substituted indole, represents a molecule of significant interest.[2] Its potential biological activity is intrinsically linked to its precise three-dimensional structure. Therefore, the rigorous and unequivocal confirmation of its chemical identity is not merely an academic exercise but a foundational requirement for any further research or development.

This guide provides a comprehensive, multi-technique approach to the structural elucidation of 5-methoxy-1H-indol-6-ol. It is designed for researchers, scientists, and drug development professionals, moving beyond simple protocols to explain the causality behind experimental choices. By integrating data from High-Resolution Mass Spectrometry, NMR, Infrared, and UV-Visible Spectroscopy, and culminating in the definitive analysis by X-ray Crystallography, we establish a self-validating system for structural confirmation, ensuring the highest degree of scientific integrity.

Foundational Analysis: Molecular Formula and Exact Mass

The first step in characterizing any novel or synthesized compound is to determine its molecular formula with high confidence. Low-resolution mass spectrometry can be ambiguous, but High-Resolution Mass Spectrometry (HRMS) provides the mass accuracy required to definitively establish the elemental composition.[3][4]

Theoretical Mass Calculation

The molecular formula for 5-methoxy-1H-indol-6-ol is C₉H₉NO₂.[2] Using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O), the theoretical monoisotopic mass is calculated to be 163.0633 g/mol .[2]

High-Resolution Mass Spectrometry (HRMS) Workflow

HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure mass-to-charge ratios (m/z) with precision in the parts-per-million (ppm) range, allowing for the differentiation between molecules with nearly identical nominal masses.[3][5]

Caption: High-Resolution Mass Spectrometry (HRMS) workflow.

Experimental Protocol: HRMS Analysis

  • Sample Preparation : Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile. Further dilute to a working concentration of 1-10 µg/mL.

  • Instrumentation : Utilize an HRMS system, such as a Q-Exactive Orbitrap or a Q-TOF mass spectrometer, equipped with an Electrospray Ionization (ESI) source.

  • Ionization : Infuse the sample directly or via liquid chromatography. Operate the ESI source in positive ion mode to generate the protonated molecule, [M+H]⁺.

  • Mass Analysis : Acquire data in full scan mode over a relevant m/z range (e.g., 100-500) with a resolving power of at least 70,000.

  • Data Interpretation : The expected result is a prominent ion peak corresponding to the [M+H]⁺ adduct. The measured mass should be within a narrow tolerance (typically < 5 ppm) of the theoretical value (164.0706 for [C₉H₁₀NO₂]⁺). This confirms the elemental composition.[6]

Detailed Structural Elucidation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the specific connectivity and chemical environment of atoms in a molecule. Both ¹H and ¹³C NMR are essential for a complete characterization.

Causality in NMR Sample Preparation

The choice of solvent and sample concentration is critical for acquiring high-quality NMR data.[7][8]

  • Solvent : Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. Its polarity ensures solubility for the hydroxyl- and amine-containing indole. Crucially, its ability to form hydrogen bonds allows for the observation of the exchangeable N-H and O-H protons, which might otherwise be broadened or absent in less polar solvents like chloroform-d (CDCl₃).[9]

  • Concentration : A concentration of 5-25 mg in approximately 0.6-0.7 mL of solvent is optimal for ¹H NMR to achieve a good signal-to-noise ratio without causing issues from high viscosity.[8][10]

Experimental Protocol: NMR Sample Preparation

  • Weigh 5-10 mg of 5-methoxy-1H-indol-6-ol into a clean, dry vial.[11]

  • Add approximately 0.7 mL of DMSO-d₆ and gently agitate until the sample is fully dissolved.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[10]

  • Ensure the sample height in the tube is at least 4 cm to be within the instrument's detection coil.[8]

  • Cap the NMR tube securely and label it clearly.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Based on the structure of 5-methoxy-1H-indol-6-ol, we can predict the following signals.

molecular_structure mol

Sources

Foundational

The 5-Methoxyindole Core: A Privileged Scaffold in Biological Systems and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 5-methoxyindole nucleus is a heterocyclic scaffold of profound biological significance. As an endogenous component...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-methoxyindole nucleus is a heterocyclic scaffold of profound biological significance. As an endogenous component of human biochemistry, notably as the core of the neurohormone melatonin, and as a recurring motif in a multitude of pharmacologically active agents, its versatility is remarkable. This technical guide provides a comprehensive exploration of the 5-methoxyindole core, delving into its fundamental roles in neurobiology, its burgeoning potential in oncology, and its critical function as a pharmacophore in modern medicinal chemistry. We will dissect the key signaling pathways modulated by 5-methoxyindole derivatives, present quantitative data on their biological activities, and provide detailed experimental protocols for their study, offering a holistic resource for professionals in the life sciences.

Introduction: The Chemical and Biological Versatility of the 5-Methoxyindole Scaffold

The indole ring system, a fusion of a benzene and a pyrrole ring, is a cornerstone of biological chemistry, most famously represented in the amino acid tryptophan. The addition of a methoxy group at the 5-position of this indole core dramatically influences the molecule's electronic properties and, consequently, its biological activity. This substitution enhances the electron-donating nature of the aromatic system, which can significantly impact receptor binding and enzyme inhibition.

Endogenously, the 5-methoxyindole core is central to the function of several key biomolecules, including melatonin (N-acetyl-5-methoxytryptamine) and 5-methoxytryptamine, which are synthesized in the pineal gland and play crucial roles in regulating circadian rhythms, sleep-wake cycles, and immune function.[1][2] Beyond its natural roles, the 5-methoxyindole scaffold has been extensively exploited by medicinal chemists as a privileged structure for the design of novel therapeutics targeting a wide array of diseases.[3][4]

Neurobiological Significance: Beyond Melatonin

The most well-documented biological role of the 5-methoxyindole core is embodied in melatonin and its profound effects on the central nervous system. However, the neurobiological significance of this scaffold extends beyond its most famous derivative.

Melatonin and Serotonin Receptor Interactions

Melatonin exerts its effects primarily through two high-affinity G-protein coupled receptors, MT1 and MT2.[5] The 5-methoxy group is a critical pharmacophoric element for high-affinity binding to these receptors.[2] The oxygen of the methoxy group is thought to form a hydrogen bond with histidine residues within the transmembrane domain of the receptors, an interaction essential for receptor activation.[2]

Derivatives of the 5-methoxyindole core also exhibit significant activity at serotonin (5-HT) receptors, owing to their structural similarity to the endogenous ligand serotonin.[3] This interaction is subtype-dependent and can be modulated by substitutions on the indole nitrogen and the ethylamine side chain. This dual activity at both melatonergic and serotonergic receptors presents opportunities for the development of novel therapeutics for mood and sleep disorders.

Neuroprotective Mechanisms

Recent research has highlighted the neuroprotective potential of 5-methoxyindole derivatives beyond their receptor-mediated effects. One key mechanism involves the preservation of mitochondrial function and the attenuation of oxidative stress, particularly in the context of ischemic brain injury.[6][7]

For instance, 5-methoxyindole-2-carboxylic acid (MICA) has been shown to confer neuroprotection by preserving the activity of mitochondrial complexes I and IV, enhancing ATP production, and reducing oxidative damage.[6] This protective effect is also linked to the upregulation of the Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses.[6][7][8]

Anticancer Activity: A Multifaceted Approach

The 5-methoxyindole scaffold has emerged as a promising platform for the development of novel anticancer agents. Its derivatives have been shown to inhibit cancer cell proliferation, induce apoptosis, and suppress tumor growth through various mechanisms of action.[3][9][10]

Induction of Cell Cycle Arrest and Apoptosis

Several 5-methoxyindole-isatin hybrids have demonstrated potent antiproliferative activity by inducing cell cycle arrest.[3][11] For example, certain compounds have been shown to prolong the G1 phase and reduce the proportion of cells in the S and G2/M phases of the cell cycle.[3][11] This effect is often mediated by the modulation of key cell cycle regulatory proteins, such as the retinoblastoma protein (Rb).[11]

Inhibition of Pro-Survival Signaling Pathways

A critical mechanism underlying the anticancer effects of some 5-methoxyindole derivatives is the inhibition of the PI3K/Akt/mTOR signaling pathway.[3] This pathway is a central regulator of cell growth, proliferation, and survival and is often dysregulated in cancer.[12][13][14] By inhibiting this pathway, 5-methoxyindole compounds can effectively block pro-survival signals and trigger apoptosis in cancer cells.

Below is a diagram illustrating the inhibition of the PI3K/Akt/mTOR pathway by a representative 5-methoxyindole derivative.

PI3K_AKT_mTOR_Inhibition cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Apoptosis AKT->Apoptosis | inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Derivative 5-Methoxyindole Derivative Derivative->Inhibition_PI3K Derivative->Inhibition_AKT

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a 5-methoxyindole derivative.

Modulation of the Tumor Microenvironment

The anticancer activity of 5-methoxyindoles is not limited to direct effects on tumor cells. Some derivatives, particularly melatonin, can modulate the tumor microenvironment by influencing cytokine production.[15] For example, melatonin has been shown to enhance the production of anti-tumor cytokines like IL-2 and IL-12, while other 5-methoxyindoles may also play a role in this immunomodulatory effect.[4][15]

Immunomodulatory Effects: A Balancing Act

The 5-methoxyindole core is increasingly recognized for its ability to modulate the immune system. This activity is complex and appears to involve a delicate balance of pro- and anti-inflammatory signals.

Pineal methoxyindoles, including melatonin, 5-methoxytryptamine, and 5-methoxytryptophol, have been shown to influence lymphocyte proliferation and cytokine secretion.[4][16][17] For instance, melatonin and 5-methoxytryptophol can inhibit concanavalin A-induced lymphocyte proliferation, while 5-methoxytryptamine can enhance it.[16] Furthermore, 5-methoxytryptophol has been observed to increase the production of the immunostimulatory cytokine IL-2 while decreasing the pro-inflammatory cytokine IL-6.[4] These findings suggest a nuanced role for 5-methoxyindoles in fine-tuning immune responses.

Quantitative Analysis of Biological Activity

To provide a clearer understanding of the structure-activity relationships of 5-methoxyindole derivatives, the following tables summarize key quantitative data from various studies.

Table 1: Anticancer Activity of 5-Methoxyindole Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
5o 5-Methoxyindole-isatin HybridZR-75 (Breast)1.69[3]
5w 5-Methoxyindole-isatin HybridZR-75 (Breast)1.91[3]
Sunitinib (Reference Drug)ZR-75 (Breast)8.11[3]
MMNC Indolo[2,3-b]quinolineColorectal Cancer LinesSignificantly more potent than 5-Fluorouracil[3]

Table 2: Melatonin Receptor Binding Affinity of Methoxyindoles

CompoundReceptor SourceKd (nM)Bmax (fmol/mg protein)Reference
Melatonin ConA-stimulated human lymphocytes0.14 ± 0.036.8 ± 1.5[16]
5-Methoxytryptophol ConA-stimulated human lymphocytesSignificantly lower affinity than melatonin-[16]
5-Methoxytryptamine ConA-stimulated human lymphocytesNo displacement of 2-[125I]iodomelatonin-[16]

Experimental Protocols

To facilitate further research in this area, we provide a detailed, step-by-step methodology for a key bioassay used to evaluate the anticancer potential of 5-methoxyindole derivatives.

In Vitro Antiproliferative MTT Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell line (e.g., A-549, ZR-75)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 96-well cell culture plates

  • 5-methoxyindole derivative compounds

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 5-methoxyindole derivatives in culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5% to avoid toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Below is a workflow diagram for the MTT assay.

MTT_Assay_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate24h Incubate 24h SeedCells->Incubate24h AddCompound Add 5-Methoxyindole Derivatives Incubate24h->AddCompound Incubate48_72h Incubate 48-72h AddCompound->Incubate48_72h AddMTT Add MTT Solution Incubate48_72h->AddMTT Incubate4h Incubate 4h AddMTT->Incubate4h RemoveMedium Remove Medium Incubate4h->RemoveMedium AddDMSO Add DMSO RemoveMedium->AddDMSO ReadAbsorbance Read Absorbance at 570 nm AddDMSO->ReadAbsorbance AnalyzeData Calculate IC50 ReadAbsorbance->AnalyzeData End End AnalyzeData->End

Caption: Workflow for the MTT cell viability assay.

Conclusion and Future Perspectives

The 5-methoxyindole core represents a remarkably versatile and biologically significant scaffold. Its presence in endogenous neurohormones and its prevalence in a wide range of pharmacologically active compounds underscore its importance in both physiological processes and drug discovery. The multifaceted mechanisms of action of 5-methoxyindole derivatives, encompassing receptor modulation, enzyme inhibition, and the regulation of key signaling pathways, offer a rich landscape for the development of novel therapeutics for neurological disorders, cancer, and inflammatory diseases.

Future research should focus on elucidating the precise molecular targets of novel 5-methoxyindole derivatives and understanding the intricate structure-activity relationships that govern their diverse biological effects. The continued exploration of this privileged scaffold holds immense promise for the discovery of next-generation therapies with improved efficacy and safety profiles.

References

  • Maestroni, G. J. M. Modulation of anticancer cytokines IL-2 and IL-12 by melatonin and the other pineal indoles 5-methoxytryptamine and 5-methoxytryptophol in the treatment of human neoplasms. Neuroendocrinology Letters.
  • Post-ischemic administration of 5-methoxyindole-2-carboxylic acid at the onset of reperfusion affords neuroprotection against stroke injury by preserving mitochondrial function and attenuating oxidative stress. National Institutes of Health. Available from: [Link]

  • Poon, A. M. S., et al. Selective effect of methoxyindoles on the lymphocyte proliferation and melatonin binding to activated human lymphoid cells. Journal of Pineal Research.
  • Maestroni, G. J. M. Immunomodulatory properties of a pineal indole hormone other than melatonin, the 5-methoxytryptophol. Journal of Pineal Research.
  • Post-ischemic administration of 5-methoxyindole-2-carboxylic acid at the onset of reperfusion affords neuroprotection against stroke injury by preserving mitochondrial function and attenuating oxidative stress.
  • Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins. ResearchGate. Available from: [Link]

  • Wu, C. C.
  • Yan, L. J., et al. Administration of 5-methoxyindole-2-carboxylic acid that potentially targets mitochondrial dihydrolipoamide dehydrogenase confers cerebral preconditioning against ischemic stroke injury. Free Radical Biology and Medicine.
  • The Influence of Different 5-methoxyindoles on the Process of protein/peptide Secretion Characterized by the Formation of Granular Vesicles in the Mouse Pineal Gland. An in Vitro Study. Cell and Tissue Research.
  • Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. Antioxidants.
  • A Molecular and Chemical Perspective in Defining Melatonin Receptor Subtype Selectivity.
  • Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. Molecular Neurobiology.
  • (PDF) Synthetic Melatonin Receptor Agonists and Antagonists. ResearchGate. Available from: [Link]

  • 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues. Journal of Medicinal Chemistry.
  • Targeting the PI3K/Akt/mTOR pathway: Effective combinations and clinical consider
  • The Influence of Different 5-methoxyindoles on the Process of protein/peptide Secretion Characterized by the Formation of Granular Vesicles in the Mouse Pineal Gland. An in Vitro Study. PubMed. Available from: [Link]

  • The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds.
  • Efficacy of a Neuroimmune Therapy Including Pineal Methoxyindoles, Angiotensin 1-7, and Endocannabinoids in Cancer, Autoimmune, and Neurodegenerative Diseases. Clinical Interventions in Aging.
  • PI3K/Akt/mTOR signaling pathway products from Selleck Chemicals. Bio-Connect. Available from: [Link]

  • DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN.
  • Receptor Binding Assay - Part 1. YouTube. Available from: [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information. Available from: [Link]

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Exploratory

natural occurrence of 5-methoxy-1H-indol-6-ol derivatives

An In-depth Technical Guide to the Natural Occurrence of 5-Methoxy-1H-indol-6-ol Derivatives Authored for Researchers, Scientists, and Drug Development Professionals Abstract The indole nucleus is a "privileged structure...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Natural Occurrence of 5-Methoxy-1H-indol-6-ol Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and pharmaceuticals with profound biological activities.[1][2][3][4] Among the vast family of indole alkaloids, those featuring a 5-methoxy-1H-indol-6-ol core and its related isomers are of significant interest, particularly due to their connection to biosynthetic pathways of critical signaling molecules and pigments, as well as their emergence from unique ecological niches. This technical guide provides a comprehensive overview of the natural occurrence of these derivatives, with a strong focus on their origins in marine ecosystems. We will delve into their distribution, proposed biosynthetic origins, standardized protocols for isolation and characterization, and a summary of their documented biological activities, offering a foundational resource for natural product chemists and drug discovery professionals.

Introduction: The Significance of the 5-Methoxy-6-Hydroxyindole Scaffold

Indole alkaloids represent one of the largest and most structurally diverse families of natural products.[5] Their biosynthesis primarily originates from the amino acid tryptophan, leading to a vast array of compounds with potent pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroactive effects.[1][6][7][8][9]

The specific scaffold, 5-methoxy-1H-indol-6-ol (also known as 6-hydroxy-5-methoxyindole), is a recognized precursor in the biosynthesis of eumelanin pigments.[10] Its unique substitution pattern—an electron-donating methoxy group at the C5 position and a hydroxyl group at C6—creates a molecule with distinct electronic and chemical properties. These features are often found in neuroactive compounds like serotonin and melatonin, suggesting that derivatives of this scaffold may possess significant biological activity, potentially interacting with serotonergic pathways.[2] While the parent compound is linked to pigment formation, a variety of related derivatives have been isolated from natural sources, particularly from marine invertebrates and their associated microorganisms, which thrive in unique environments characterized by high pressure and salinity.[3]

Natural Distribution: A Marine Predominance

The marine environment is a prolific source of novel indole alkaloids, many of which feature halogenation, complex annulations, or unique substitution patterns not found in terrestrial organisms.[6][7][8][9] Sponges (Phylum Porifera), marine-derived fungi, and bacteria are particularly rich sources.[3][6][8] These organisms produce a chemical arsenal of secondary metabolites as a defense mechanism, leading to the evolution of compounds with high biological potency.[11]

While direct isolation of numerous 5-methoxy-1H-indol-6-ol derivatives is an emerging field, the literature documents a wealth of structurally related 5-methoxyindole and 6-hydroxyindole compounds, providing a strong basis for exploring this chemical space. Marine sponges of the genera Ircinia, Hyrtios, and Haliclona, as well as various ascidians, are notable producers of these related precursors.[12][13][14][15]

Compound Class/DerivativeNatural Source (Species)EnvironmentKey Structural FeatureReference(s)
5-Hydroxyindole Esters Ircinia sp. (Sponge)Marine (Iriomote Island)5-hydroxy-1H-indole-3-carboxylic acid ethyl ester[14]
Halogenated Tryptamines Hyrtios sp. (Sponge)Marine (South Pacific)5,6-dibromotryptamine[15]
Halogenated Hypaphorines Hyrtios sp. (Sponge)Marine (South Pacific)5,6-dibromo-L-hypaphorine[15]
Simple Bromoindoles Rhopaloeides odorabile (Sponge)Marine (South Pacific)6-bromoindole-3-carbaldehyde[15]
Prenylated Indoles Aspergillus sp. (Marine Fungus)Marine SedimentFused dimethyldihydropyran ring[16]
Quinazoline-Indoles Neosartorya udagawae (Fungus)Marine EndophyteImidazoindolone ring system[3]

Biosynthesis: A Proposed Pathway from Tryptophan

The biosynthesis of indole alkaloids universally begins with the amino acid tryptophan. The formation of the 5-methoxy-6-hydroxyindole core is presumed to follow a pathway involving sequential enzymatic modifications, primarily hydroxylation and methylation. While the specific enzymes in many marine organisms are yet to be fully characterized, a logical pathway can be proposed based on known biochemical transformations.

The process starts with tryptophan and proceeds through key intermediates. A crucial step is the formation of strictosidine, a common precursor for many monoterpene indole alkaloids, which is synthesized from tryptamine and secologanin by strictosidine synthase.[17] For simpler indoles, the pathway involves direct modifications to the indole ring of tryptophan or tryptamine.

Biosynthetic Pathway tryptophan Tryptophan five_htp 5-Hydroxytryptophan tryptophan->five_htp Tryptophan Hydroxylase five_ht 5-Hydroxytryptamine (Serotonin) five_htp->five_ht Aromatic L-amino acid Decarboxylase six_oh_indole 5-Hydroxy-6-hydroxytryptamine five_ht->six_oh_indole Tryptamine 6-Hydroxylase (Proposed) target 5-Methoxy-6-hydroxytryptamine (Core Precursor) six_oh_indole->target Catechol-O- Methyltransferase (COMT-like) (Proposed) Isolation Workflow start Collection of Marine Biomass prep Lyophilization & Homogenization start->prep extract Solvent Extraction (MeOH/DCM) prep->extract partition Liquid-Liquid Partitioning (Hexane, EtOAc, H2O) extract->partition column Silica Column Chromatography partition->column EtOAc Fraction hplc Reverse-Phase HPLC column->hplc Active Sub-fraction elucidate Structure Elucidation (NMR, HRMS) hplc->elucidate pure_compound Pure Bioactive Derivative elucidate->pure_compound

Sources

Foundational

Unlocking the Therapeutic Potential of 5-methoxy-1H-indol-6-ol: A Technical Guide to Target Identification and Validation

Abstract The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous compounds with significant therapeutic value.[1] Among these, 5-methoxy-1H-indol-6-ol presents a compel...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous compounds with significant therapeutic value.[1] Among these, 5-methoxy-1H-indol-6-ol presents a compelling starting point for drug discovery due to its unique substitution pattern, which suggests the potential for novel biological activities. This technical guide provides an in-depth exploration of potential therapeutic targets for 5-methoxy-1H-indol-6-ol, grounded in the established pharmacology of related indole derivatives. We delve into the rationale for prioritizing specific targets, including tubulin, key kinases in oncogenic pathways, and mediators of inflammation and neurodegeneration. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive framework for target validation through detailed, field-proven experimental protocols and workflows.

Introduction: The Promise of the 5-methoxy-1H-indol-6-ol Scaffold

5-methoxy-1H-indol-6-ol is a small molecule with the chemical formula C₉H₉NO₂.[2] While direct studies on this specific compound are limited, the broader family of indole derivatives has a rich history in drug discovery, yielding a wide array of therapeutic agents.[1][3] The indole scaffold's versatility allows it to interact with a diverse range of biological targets, leading to applications in oncology, inflammation, and neurodegenerative diseases.[4][5]

Notably, the substitution pattern of 5-methoxy-1H-indol-6-ol is reminiscent of moieties found in potent bioactive molecules. For instance, the vascular disrupting agent OXi8006, which contains a 6-methoxyindole core, is a powerful inhibitor of tubulin polymerization.[6][7] This observation provides a strong rationale for investigating tubulin as a primary therapeutic target for 5-methoxy-1H-indol-6-ol and its derivatives. Furthermore, various indole-based compounds have been shown to modulate critical signaling pathways implicated in cancer, such as the PI3K/Akt pathway, and to exert anti-inflammatory and neuroprotective effects.[8][9]

This guide will systematically explore the most promising therapeutic avenues for 5-methoxy-1H-indol-6-ol, beginning with a detailed analysis of tubulin as a primary target, followed by an examination of other potential protein targets and pathways.

Primary Therapeutic Target: Tubulin and Microtubule Dynamics

The disruption of microtubule dynamics is a clinically validated and highly effective strategy in cancer therapy.[10] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for cell division, intracellular transport, and the maintenance of cell shape.[11] Indole derivatives have emerged as a significant class of tubulin polymerization inhibitors.[7]

Mechanistic Rationale: Insights from OXi8006

The most compelling evidence for targeting tubulin with a 5-methoxy-1H-indol-6-ol-based scaffold comes from studies on the complex indole derivative, OXi8006. This compound, which features a 6-methoxyindole moiety, is a potent inhibitor of tubulin polymerization that binds to the colchicine site on β-tubulin.[12][13] This binding event disrupts microtubule formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12][14] The downstream signaling cascade initiated by OXi8006-mediated microtubule disruption involves the activation of the RhoA pathway, which in turn leads to the reorganization of the actin cytoskeleton and ultimately, vascular disruption in tumors.[4][15]

Crucially, structure-activity relationship (SAR) studies on OXi8006 analogs have revealed the importance of the substitution pattern on the indole ring. For example, the replacement of the 6-methoxy group with a 6-hydroxy moiety resulted in a significant loss of antitubulin activity.[6] This finding underscores the potential significance of the methoxy and hydroxyl groups in 5-methoxy-1H-indol-6-ol for interaction with the colchicine binding site.

The proposed mechanism of action, starting with the binding of a 5-methoxy-1H-indol-6-ol analog to the colchicine site of tubulin, is depicted in the following signaling pathway diagram.

G cluster_0 Cellular Effects cluster_1 Signaling Cascade 5_MI_6_OL 5-methoxy-1H-indol-6-ol Analog Tubulin α/β-Tubulin Heterodimer 5_MI_6_OL->Tubulin Binds to Colchicine Site Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inhibits Polymerization Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest RhoA_Activation RhoA Activation Microtubule_Disruption->RhoA_Activation Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis ROCK_Activation ROCK Activation RhoA_Activation->ROCK_Activation MLC_Phosphorylation Myosin Light Chain Phosphorylation ROCK_Activation->MLC_Phosphorylation Cytoskeletal_Reorganization Cytoskeletal Reorganization (Actin Stress Fibers) MLC_Phosphorylation->Cytoskeletal_Reorganization Vascular_Disruption Vascular Disruption Cytoskeletal_Reorganization->Vascular_Disruption

Figure 1: Proposed signaling pathway for 5-methoxy-1H-indol-6-ol analogs targeting tubulin.
Experimental Validation Workflow

A systematic approach is required to validate tubulin as a therapeutic target for 5-methoxy-1H-indol-6-ol. The following experimental workflow outlines the key assays.

G Start Synthesize 5-methoxy-1H-indol-6-ol and Analogs Tubulin_Poly_Assay In Vitro Tubulin Polymerization Assay Start->Tubulin_Poly_Assay Cell_Viability_Assay Cell Viability Assay (e.g., MTT) Tubulin_Poly_Assay->Cell_Viability_Assay If Inhibition Observed Cell_Cycle_Analysis Cell Cycle Analysis (Propidium Iodide Staining) Cell_Viability_Assay->Cell_Cycle_Analysis If Cytotoxic RhoA_Assay RhoA Activation Assay Cell_Cycle_Analysis->RhoA_Assay If G2/M Arrest End Target Validated RhoA_Assay->End If RhoA Activated

Figure 2: Experimental workflow for the validation of tubulin as a target.

This assay directly measures the ability of a compound to inhibit the formation of microtubules from purified tubulin.[1][16]

Protocol:

  • Reagent Preparation:

    • Prepare a tubulin solution (e.g., from bovine brain) in a suitable polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

    • Prepare a stock solution of 5-methoxy-1H-indol-6-ol in DMSO.

    • Prepare a GTP stock solution.

    • Prepare a fluorescent reporter solution (e.g., DAPI) that binds to polymerized microtubules.

  • Assay Procedure:

    • In a 96-well plate, add the tubulin solution, GTP, and fluorescent reporter to each well.

    • Add serial dilutions of 5-methoxy-1H-indol-6-ol or a vehicle control (DMSO) to the wells.

    • Incubate the plate at 37°C to initiate polymerization.

    • Measure the fluorescence intensity at regular intervals using a plate reader.

  • Data Analysis:

    • Plot fluorescence intensity versus time for each concentration of the test compound.

    • Determine the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

This assay assesses the cytotoxic effects of the compound on cancer cell lines.[3][14][17]

Protocol:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate until they reach the desired confluency.

  • Compound Treatment:

    • Treat the cells with serial dilutions of 5-methoxy-1H-indol-6-ol or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) value.

This technique determines the proportion of cells in different phases of the cell cycle, revealing any cell cycle arrest induced by the compound.[18][19]

Protocol:

  • Cell Treatment and Harvesting:

    • Treat cultured cells with 5-methoxy-1H-indol-6-ol at its IC₅₀ concentration for a defined period.

    • Harvest the cells by trypsinization and wash with PBS.

  • Fixation:

    • Fix the cells in cold 70% ethanol while gently vortexing to prevent clumping.

    • Incubate at 4°C for at least 30 minutes.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in a staining solution containing propidium iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of RNA).

    • Incubate in the dark at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer. The fluorescence intensity of propidium iodide is directly proportional to the DNA content.

    • Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

This assay measures the level of active, GTP-bound RhoA in cells following treatment with the compound.[20][21][22]

Protocol:

  • Cell Lysis:

    • Treat cells with 5-methoxy-1H-indol-6-ol and lyse them in a buffer that preserves GTPase activity.

  • Pull-down of Active RhoA:

    • Incubate the cell lysates with a reagent that specifically binds to the active (GTP-bound) form of RhoA (e.g., Rhotekin-RBD beads).

  • Western Blotting:

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the bound proteins and separate them by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with an antibody specific for RhoA.

  • Data Analysis:

    • Quantify the amount of active RhoA by densitometry of the Western blot bands.

Secondary and Exploratory Therapeutic Targets

While tubulin represents a highly probable primary target, the versatile indole scaffold suggests that 5-methoxy-1H-indol-6-ol may interact with other therapeutically relevant proteins and pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[23] Several indole derivatives have been identified as inhibitors of this pathway, often targeting Akt directly.[8][24] The potential for 5-methoxy-1H-indol-6-ol to modulate this pathway warrants investigation.

Experimental Validation:

  • Western Blot Analysis: Treat cancer cells with 5-methoxy-1H-indol-6-ol and analyze the phosphorylation status of key proteins in the pathway, such as Akt and S6 ribosomal protein. A decrease in phosphorylation would indicate inhibition.

  • In Vitro Kinase Assays: Directly measure the inhibitory effect of the compound on the enzymatic activity of purified PI3K, Akt, or mTOR.

Anti-inflammatory Targets

Indole compounds have been reported to possess anti-inflammatory properties.[25] Potential mechanisms include the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and the modulation of inflammatory signaling pathways such as NF-κB.

Experimental Validation:

  • Inhibition of Protein Denaturation: This in vitro assay assesses the ability of a compound to prevent heat-induced denaturation of proteins, a process analogous to protein denaturation in inflammatory conditions.[26][27]

  • Membrane Stabilization Assay: This assay measures the ability of a compound to protect red blood cell membranes from hypotonicity-induced lysis, which is a measure of its ability to stabilize lysosomal membranes during inflammation.[25]

  • Measurement of Pro-inflammatory Mediators: In cell-based assays using, for example, lipopolysaccharide (LPS)-stimulated macrophages, the effect of 5-methoxy-1H-indol-6-ol on the production of nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) can be quantified.[28][29]

Neuroprotective Targets

The indole nucleus is present in many compounds with neuroprotective effects.[30][31] These effects can be mediated through various mechanisms, including antioxidant activity, modulation of neurotransmitter systems, and inhibition of protein aggregation.[9][32]

Experimental Validation:

  • Antioxidant Assays: Evaluate the radical scavenging activity of 5-methoxy-1H-indol-6-ol using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

  • Neuroprotection in Cell-Based Models: Assess the ability of the compound to protect neuronal cells from toxins that induce oxidative stress and cell death (e.g., hydrogen peroxide, rotenone).[9]

Summary and Future Directions

5-methoxy-1H-indol-6-ol represents a promising starting point for the development of novel therapeutics. Based on the strong precedent set by related indole-containing compounds, particularly OXi8006, tubulin stands out as a high-priority therapeutic target, with the potential for anti-cancer applications through the disruption of microtubule dynamics. The detailed experimental workflows provided in this guide offer a clear path for the validation of this hypothesis.

Furthermore, the exploration of secondary targets, including kinases in the PI3K/Akt/mTOR pathway , mediators of inflammation , and pathways involved in neuroprotection , could uncover additional therapeutic applications for this versatile scaffold. A comprehensive screening approach, guided by the protocols outlined herein, will be instrumental in fully elucidating the therapeutic potential of 5-methoxy-1H-indol-6-ol and its future derivatives. The synthesis of a focused library of analogs based on the 5-methoxy-1H-indol-6-ol core will be a critical next step to establish robust structure-activity relationships and optimize for potency and selectivity against the identified targets.[4][33][34][35]

References

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  • Chemical Engineering Transactions. In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. 2023. Available from: [Link].

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  • AACR Journals. (3-Chloroacetyl)-indole, a Novel Allosteric AKT Inhibitor, Suppresses Colon Cancer Growth In Vitro and In Vivo. Available from: [Link].

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  • ResearchGate. Design, Synthesis and Biological Evaluation of 2-Phenyl Indole Analogues of OXi8006 as Colchicine Site Inhibitors of Tubulin Polymerization and Vascular Disrupting Agents | Request PDF. Available from: [Link].

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  • Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Available from: [Link].

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Exploratory

In Silico Prediction of 5-Methoxy-1H-indol-6-ol Bioactivity: A Technical Guide for Drug Discovery Professionals

Abstract In the modern drug discovery landscape, in silico computational methods are pivotal for the rapid and cost-effective evaluation of novel chemical entities.[1] This guide provides a comprehensive, technically-foc...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the modern drug discovery landscape, in silico computational methods are pivotal for the rapid and cost-effective evaluation of novel chemical entities.[1] This guide provides a comprehensive, technically-focused workflow for predicting the bioactivity of 5-methoxy-1H-indol-6-ol, an indole-based small molecule. The indole scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets.[2][3] This document details a structured, multi-phase computational protocol, beginning with target identification and progressing through molecular docking, pharmacokinetic profiling, and pharmacophore analysis. Each section is designed to provide both the theoretical rationale and a practical, step-by-step methodology, empowering researchers to apply these predictive tools to accelerate the identification and optimization of new therapeutic agents.[4][5]

Introduction: The Rationale for In Silico Analysis of 5-Methoxy-1H-indol-6-ol

5-Methoxy-1H-indol-6-ol is a small molecule belonging to the indole alkaloid class.[6] Indole alkaloids, derived from both terrestrial and marine organisms, exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and potent neurological effects.[7][8][9] The structural similarity of the indole core to endogenous signaling molecules, such as serotonin, makes this chemical class a rich source for drug discovery.

Given the limited specific literature on 5-methoxy-1H-indol-6-ol itself, in silico prediction serves as a critical first step to hypothesize its biological role.[1] This approach allows us to leverage vast databases of known drug-target interactions and structural information to build a robust, data-driven profile of the molecule's potential therapeutic applications and liabilities before any resource-intensive wet-lab experiments are conducted.[10]

The Predictive Workflow: A Strategic Overview

The computational prediction of a molecule's bioactivity is a systematic process. It begins with broad, exploratory analyses to identify potential biological targets and narrows down to specific, high-resolution predictions of molecular interactions and drug-like properties.

G cluster_prep Phase 1: Preparation & Target ID cluster_interaction Phase 2: Interaction Prediction cluster_profile Phase 3: Bio-Profiling cluster_synthesis Phase 4: Synthesis & Validation Ligand Ligand Preparation (5-methoxy-1H-indol-6-ol) TargetID Target Identification (Similarity & Literature Search) Ligand->TargetID TargetSelect Target Selection & Prep (e.g., 5-HT Receptors) TargetID->TargetSelect Docking Molecular Docking (Predict Binding Affinity & Pose) TargetSelect->Docking Analysis Results Analysis (Scoring & Visualization) Docking->Analysis ADMET ADMET Prediction (Drug-Likeness & Safety) Analysis->ADMET Pharm Pharmacophore Modeling (Identify Key Features) ADMET->Pharm Profile Final Bioactivity Profile (Hypothesis Generation) Pharm->Profile Validation Experimental Validation (Wet Lab) Profile->Validation

Caption: High-level workflow for in silico bioactivity prediction.

Phase 1: Ligand Preparation and Target Identification

The foundation of any in silico study is the accurate digital representation of the molecule and the logical selection of its potential biological targets.

Protocol: Ligand Preparation

The goal is to generate a low-energy, 3D conformation of 5-methoxy-1H-indol-6-ol with correct atom types, bond orders, and protonation state for subsequent docking.

  • Obtain 2D Structure: Source the 2D structure of 5-methoxy-1H-indol-6-ol from a chemical database like PubChem (CID 127089).[6] Save the structure in SDF or MOL format.

  • 2D-to-3D Conversion: Use a molecular modeling tool such as Open Babel or ChemDraw to convert the 2D structure into an initial 3D conformation.

  • Energy Minimization: Perform a geometry optimization using a force field like MMFF94 or UFF. This step relaxes the structure into a lower energy state.

  • Assign Protonation State: At a physiological pH of 7.4, determine the most likely protonation state. For 5-methoxy-1H-indol-6-ol, the phenolic hydroxyl and indole nitrogen are key. Tools like MarvinSketch or PlayMolecule can assist in this prediction.

  • Save in PDBQT Format: For use with docking software like AutoDock Vina, the final prepared ligand structure must be saved in the PDBQT format, which includes partial charges and atom type definitions.[11]

Strategy: Target Identification

Since 5-methoxy-1H-indol-6-ol is not extensively studied, we must infer potential targets. The indole core is structurally analogous to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). This makes the family of serotonin receptors prime candidates for investigation.[12]

  • Rationale for 5-HT Receptors: Serotonin receptors are implicated in a wide range of neurological processes and are the targets for many therapeutic drugs.[13][14] The structural similarity between our molecule and serotonin suggests a high probability of interaction.

  • Target Selection: We will prioritize the 5-HT1A and 5-HT2A receptor subtypes for initial docking studies. These receptors are well-characterized and are targets for drugs treating anxiety, depression, and psychosis.[15]

G Molecule 5-methoxy-1H-indol-6-ol Scaffold Identify Core Scaffold (Indole Alkaloid) Molecule->Scaffold Analogs Search for Structural Analogs (e.g., Serotonin, Melatonin) Scaffold->Analogs LitReview Literature Review on Analogs (Known Bioactivities) Analogs->LitReview TargetFamily Identify Target Family (e.g., GPCRs, Kinases) LitReview->TargetFamily SelectTargets Select Specific Targets (e.g., 5-HT1A, 5-HT2A, MAO-A) TargetFamily->SelectTargets

Caption: Logical workflow for identifying potential protein targets.

Phase 2: Predicting Molecular Interactions via Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction, typically as a binding affinity score.[16]

Protocol: Molecular Docking with AutoDock Vina

This protocol outlines a rigid receptor, flexible ligand docking experiment.

  • Receptor Preparation:

    • Download the 3D crystal structure of the target receptor (e.g., 5-HT1A) from the Protein Data Bank (PDB).

    • Using software like AutoDockTools or UCSF Chimera, prepare the protein by removing water molecules, co-crystallized ligands, and any non-essential heteroatoms.[17][18]

    • Add polar hydrogens and compute Gasteiger charges to correctly represent electrostatic interactions.[11]

    • Save the prepared receptor in the PDBQT format.

  • Grid Box Definition:

    • Define a 3D "grid box" that encompasses the known binding site of the receptor.[17] For 5-HT receptors, this is typically the orthosteric site where serotonin binds. The center and dimensions (in Angstroms) of this box must be specified.

  • Running the Docking Simulation:

    • Use AutoDock Vina via the command line, providing the prepared ligand, prepared receptor, and grid box configuration as inputs.[19]

    • vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt --log log.txt

    • The exhaustiveness parameter can be increased to improve the thoroughness of the conformational search at the cost of longer computation time.[17]

  • Self-Validation: To ensure the docking protocol is reliable, a crucial step is to re-dock the co-crystallized ligand (if available in the original PDB file) into the binding site. A successful validation is generally indicated by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose.

Analysis of Docking Results

The output of a docking simulation provides two key pieces of information:

  • Binding Affinity: A score in kcal/mol that estimates the binding free energy. More negative values suggest stronger binding.

  • Binding Pose: The predicted 3D orientation of the ligand in the receptor's active site.

Table 1: Hypothetical Docking Results for 5-methoxy-1H-indol-6-ol

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
5-HT1A Receptor e.g., 4IAR-8.5Asp116, Ser199, Phe361, Trp357
5-HT2A Receptor e.g., 6A93-7.9Asp155, Ser239, Phe339, Phe340
MAO-A e.g., 2BXR-7.2Tyr407, Tyr444, Gln215

Note: Data are hypothetical and for illustrative purposes.

Analysis of the binding pose using visualization software like PyMOL or UCSF Chimera is essential. This allows for the identification of specific hydrogen bonds, hydrophobic interactions, and pi-stacking that stabilize the ligand-receptor complex, providing mechanistic insight into the predicted affinity.[13]

Phase 3: Profiling Drug-Likeness and Pharmacokinetics

A high binding affinity is meaningless if the molecule cannot reach its target in the body or has toxic effects. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step to assess a compound's drug-likeness.[4][20]

Protocol: ADMET & Physicochemical Property Prediction

Web-based tools like SwissADME and pkCSM provide rapid and comprehensive ADMET predictions.[20][21]

  • Input Structure: Submit the SMILES string or draw the structure of 5-methoxy-1H-indol-6-ol into the web server.

  • Analyze Output: The server will return a wealth of data regarding the molecule's physicochemical properties, lipophilicity, water-solubility, pharmacokinetics, and drug-likeness.

  • Interpret Key Metrics:

    • Lipinski's Rule of Five: A widely used filter for oral bioavailability. The rule states a drug is more likely to be orally absorbed if it has: Molecular Weight ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, and H-bond acceptors ≤ 10.

    • Blood-Brain Barrier (BBB) Permeation: A critical parameter for neurologically active compounds. The prediction will indicate if the molecule is likely to cross the BBB.

    • CYP450 Inhibition: Predicts if the molecule is likely to inhibit key metabolic enzymes (e.g., CYP2D6, CYP3A4), which can lead to drug-drug interactions.

    • Toxicity Risks: Flags for potential toxicities such as mutagenicity (AMES test) or cardiotoxicity (hERG inhibition).

Table 2: Predicted ADMET & Physicochemical Properties

PropertyPredicted ValueInterpretation
Molecular Weight177.19 g/mol Fulfills Lipinski's Rule
LogP1.55Optimal lipophilicity
H-bond Donors2Fulfills Lipinski's Rule
H-bond Acceptors3Fulfills Lipinski's Rule
BBB PermeantYesLikely to be CNS-active
GI AbsorptionHighGood oral bioavailability predicted
CYP2D6 InhibitorNoLow risk of specific drug interactions
AMES ToxicityNoLow risk of mutagenicity

Note: Data are hypothetical and for illustrative purposes.

Introduction to Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity.[22][23] A pharmacophore can be generated based on a docked ligand-receptor complex (structure-based) or by aligning a set of known active molecules (ligand-based).[24][25] This model can then be used as a 3D query to screen large compound databases for structurally diverse molecules that still fit the essential features, a process known as virtual screening.[22][26]

Synthesizing the Evidence: A Predicted Bioactivity Profile

Based on the multi-faceted in silico analysis, we can construct a predictive bioactivity profile for 5-methoxy-1H-indol-6-ol:

  • Primary Hypothesis: The molecule is a potent ligand for serotonin receptors, particularly 5-HT1A and 5-HT2A, based on its structural similarity to serotonin and favorable predicted binding affinities.

  • Pharmacokinetic Profile: The compound is predicted to have excellent drug-like properties, including high gastrointestinal absorption and the ability to penetrate the blood-brain barrier. This makes it a strong candidate for a centrally-acting therapeutic agent.

  • Safety Profile: Early predictions suggest a low risk of common toxicities and metabolic liabilities, increasing its potential as a viable drug candidate.

Conclusion and Future Directions

This in silico workflow provides a robust, evidence-based foundation for hypothesizing the bioactivity of 5-methoxy-1H-indol-6-ol. The computational data strongly suggest that this molecule warrants further investigation as a potential modulator of the serotonergic system.

The critical next step is experimental validation . The predictions generated in this guide must be tested in the laboratory through in vitro binding assays to confirm affinity for the predicted targets (e.g., 5-HT1A/2A) and functional assays to determine if it acts as an agonist, antagonist, or inverse agonist. These experimental results will ultimately confirm or refute the computational hypotheses and guide the future development of this promising indole-based compound.

References

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  • Prandi, B., et al. (2024). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. PubMed. Available at: [Link]

  • Leopoldo, M., et al. (2018). Synthesis, Docking Studies and Pharmacological Evaluation of Serotoninergic Ligands Containing a 5-Norbornene-2-Carboxamide Nucleus. Molecules, 23(10), 2530. Available at: [Link]

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Sources

Foundational

An In-Depth Technical Guide to Exploring the Neuroactive Potential of 5-methoxy-1H-indol-6-ol

Foreword: The Untapped Potential of Novel Indole Scaffolds The indole nucleus is a cornerstone of neuropharmacology, forming the structural basis for a vast array of endogenous neurotransmitters, natural products, and sy...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Untapped Potential of Novel Indole Scaffolds

The indole nucleus is a cornerstone of neuropharmacology, forming the structural basis for a vast array of endogenous neurotransmitters, natural products, and synthetic drugs.[1][2][3] Its privileged structure allows for interaction with a multitude of biological targets, most notably the serotonin (5-HT) receptor family.[4] While compounds like serotonin and psilocybin are well-characterized, the pharmacological landscape of their less-explored structural analogues remains a fertile ground for discovery.

This guide focuses on one such molecule: 5-methoxy-1H-indol-6-ol . Its structure, bearing resemblance to both serotonin (5-hydroxy-tryptamine) and 5-MeO-DMT, strongly suggests a potential for neuroactivity, likely mediated by serotonergic pathways. However, a comprehensive investigation into its specific pharmacological profile is currently lacking in the scientific literature.

This document serves as a technical and strategic roadmap for the systematic evaluation of 5-methoxy-1H-indol-6-ol. It is designed not as a rigid protocol, but as a foundational guide, providing the causal logic behind experimental choices and outlining a self-validating workflow from initial characterization to preliminary in vivo assessment. We will proceed with the hypothesis that 5-methoxy-1H-indol-6-ol is a ligand for serotonin receptors, with a particular focus on the 5-HT2A receptor, a key target for psychedelic compounds, and the 5-HT1A receptor, implicated in anxiolytic and antidepressant effects.[5][6]

Section 1: Foundational Characterization and Synthesis

Before any biological evaluation, a thorough understanding of the molecule's fundamental properties and a reliable synthetic route are paramount.

Physicochemical Properties

The initial step involves compiling the known chemical and physical properties of 5-methoxy-1H-indol-6-ol. This data is crucial for handling, formulation, and predicting its behavior in biological systems (e.g., membrane permeability).

PropertyValueSource
IUPAC Name 5-methoxy-1H-indol-6-olPubChem[7]
Molecular Formula C₉H₉NO₂PubChem[7]
Molecular Weight 163.17 g/mol PubChem[7]
CAS Number 2380-82-7PubChem[7]
XLogP3 1.7PubChem[7]
Hydrogen Bond Donors 2PubChem[7]
Hydrogen Bond Acceptors 2PubChem[7]
Proposed Synthesis Strategy

A robust and scalable synthesis is the gateway to pharmacological investigation. While multiple indole synthesis methodologies exist, a common approach involves the cyclization of appropriately substituted precursors.[8] A plausible route for 5-methoxy-1H-indol-6-ol could be adapted from established syntheses of related hydroxyindoles.[9][10]

Rationale for Proposed Route: The following conceptual pathway leverages commercially available starting materials and employs common, high-yielding reactions. The critical step is the reductive cyclization to form the indole nucleus.

  • Nitration: Begin with a commercially available substituted benzene, such as 1-benzyloxy-2-methoxybenzene. Selective nitration at positions para and ortho to the activating groups would yield a dinitro precursor.

  • Condensation: The dinitrobenzene derivative is then condensed with a suitable partner to introduce the two-carbon side chain required for the indole ring.

  • Reductive Cyclization: The key step involves the reduction of both nitro groups, which can be achieved using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.[9] This reduction is followed by spontaneous intramolecular cyclization to form the indole ring system.

  • Deprotection: If a protecting group (e.g., benzyl) was used for the hydroxyl function, a final deprotection step is required to yield the target compound, 5-methoxy-1H-indol-6-ol.

Each step must be followed by rigorous purification (e.g., column chromatography) and characterization (¹H NMR, ¹³C NMR, HRMS) to confirm the structure and purity of the intermediates and the final product.

Section 2: In Vitro Assessment of Receptor Interaction

The primary hypothesis is that 5-methoxy-1H-indol-6-ol interacts with serotonin receptors. This section details the experimental workflow to identify its binding targets and characterize the nature of its interaction (i.e., agonist, antagonist, or partial agonist).

G cluster_0 Experimental Workflow synthesis Synthesis & Purification of 5-methoxy-1H-indol-6-ol binding Protocol 2.1: Radioligand Binding Assays (Determine Affinity - Ki) synthesis->binding Test Compound functional Protocol 2.2: Functional Assays (Determine Efficacy - EC50) binding->functional Confirmed Targets invivo Protocol 3.1: In Vivo Behavioral Assays (Assess Physiological Effect) functional->invivo Characterized Ligand

Caption: High-level experimental workflow for characterizing a novel compound.

Protocol: Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of 5-methoxy-1H-indol-6-ol for a panel of key neuroreceptors, with an emphasis on serotonin subtypes.

Causality: A binding assay is the first and most direct method to screen for potential molecular targets. By competing with a known high-affinity radiolabeled ligand, we can quantify how tightly our test compound binds to the receptor. This provides a rank order of potential targets for further functional investigation.[11][12]

Methodology:

  • Receptor Preparation: Utilize commercially available cell membrane preparations expressing high levels of the human recombinant receptors of interest (e.g., 5-HT1A, 5-HT2A, 5-HT2C, Dopamine D₂, etc.).

  • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4) with necessary cofactors or salts as specified by the receptor preparation supplier.

  • Competition Binding:

    • In a 96-well plate, combine the cell membrane preparation, a single concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT2A), and a range of concentrations of the test compound (5-methoxy-1H-indol-6-ol, typically from 10⁻¹⁰ M to 10⁻⁵ M).

    • Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Scintillation Counting: Place the filter discs into scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Hypothetical Data Summary:

Receptor TargetKᵢ (nM) for 5-methoxy-1H-indol-6-ol
5-HT2A 55
5-HT1A 120
5-HT2C 350
Dopamine D₂ > 10,000
Adrenergic α₁ > 10,000

This hypothetical data suggests a promising affinity and selectivity for the 5-HT2A receptor.

Protocol: Cell-Based Functional Assays

Objective: To determine whether 5-methoxy-1H-indol-6-ol acts as an agonist, antagonist, or partial agonist at receptors where it shows significant binding affinity.

Causality: Binding does not equal function. A functional assay is essential to understand the biological consequence of the compound binding to the receptor. For G-protein coupled receptors (GPCRs) like the 5-HT receptors, this is typically measured by quantifying the downstream second messenger signaling cascade.[13]

Methodology (Example for 5-HT2A, a Gq-coupled receptor):

  • Cell Line: Use a stable cell line (e.g., HEK293 or CHO) engineered to express the human 5-HT2A receptor. These cells are often co-transfected with a reporter system, such as a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Cell Plating: Seed the cells into a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's protocol, which allows the dye to enter the cells.

  • Compound Addition:

    • Agonist Mode: Add varying concentrations of 5-methoxy-1H-indol-6-ol to the wells. Include a known agonist (e.g., serotonin) as a positive control.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of 5-methoxy-1H-indol-6-ol for a short period (e.g., 15-30 minutes) before adding a fixed, known concentration (e.g., EC₈₀) of a reference agonist like serotonin.

  • Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., a FLIPR or FlexStation). Gq activation leads to the release of intracellular calcium, causing an increase in fluorescence.

  • Data Analysis:

    • Plot the peak fluorescence response against the log concentration of the compound.

    • Agonist Mode: Fit the dose-response curve to determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximum effect relative to a full agonist).

    • Antagonist Mode: Fit the data to determine the IC₅₀ and calculate the antagonist affinity constant (Kₑ) using the Schild equation if it behaves as a competitive antagonist.

Section 3: In Vivo Evaluation of Neuroactivity

Positive in vitro results provide a strong rationale for progressing to in vivo models. These studies aim to determine if the compound can cross the blood-brain barrier and elicit a measurable physiological or behavioral response.

G cluster_1 Proposed 5-HT2A Signaling Cascade ligand 5-methoxy-1H-indol-6-ol receptor 5-HT2A Receptor (GPCR) ligand->receptor g_protein Gq/11 Protein Activation receptor->g_protein plc Phospholipase C (PLC) Activation g_protein->plc pip2 PIP2 Hydrolysis plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca2+ Release ip3->ca_release pkc PKC Activation dag->pkc downstream Downstream Cellular Effects (e.g., Gene Expression, Neuronal Excitability) ca_release->downstream pkc->downstream

Caption: A simplified diagram of the Gq-coupled 5-HT2A receptor signaling pathway.

Protocol: Rodent Head-Twitch Response (HTR)

Objective: To assess the in vivo 5-HT2A receptor agonist activity of 5-methoxy-1H-indol-6-ol.

Causality: The head-twitch response in mice is a well-established behavioral proxy for 5-HT2A receptor activation.[14] It has high predictive validity for identifying compounds that are psychedelic in humans.[15][16] A positive result in this assay would provide strong evidence that the compound is not only active at the 5-HT2A receptor in vitro but also engages this target in a living organism to produce a functional effect.

Methodology:

  • Animals: Use male C57BL/6J mice, a common strain for this assay. Acclimate the animals to the facility and testing room.

  • Drug Preparation: Formulate 5-methoxy-1H-indol-6-ol in a suitable vehicle (e.g., saline with a small amount of Tween 80). Prepare a range of doses (e.g., 0.1, 0.3, 1, 3, 10 mg/kg) as well as a vehicle-only control.

  • Administration: Administer the compound or vehicle via intraperitoneal (i.p.) injection.

  • Observation:

    • Place each mouse individually into a clean, transparent observation chamber immediately after injection.

    • Allow a 5-10 minute habituation period.

    • Record the number of head twitches over a defined period (e.g., 30-60 minutes). A head twitch is a rapid, rotational jerk of the head that is distinct from grooming or sniffing behaviors.

    • The observer should be blinded to the treatment conditions to prevent bias.

  • Confirmation of Mechanism (Optional but Recommended):

    • To confirm that the effect is 5-HT2A-mediated, a separate cohort of animals can be pre-treated with a selective 5-HT2A antagonist (e.g., ketanserin or M100907) approximately 30 minutes before administering an effective dose of 5-methoxy-1H-indol-6-ol. A significant reduction or elimination of the HTR would confirm the mechanism of action.

  • Data Analysis:

    • Calculate the mean number of head twitches for each dose group.

    • Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare each dose group to the vehicle control.

    • Plot the mean head twitches as a function of dose to visualize the dose-response relationship.

Hypothetical Data Summary:

Treatment Group (i.p.)Mean Head Twitches (± SEM) over 30 min
Vehicle 1.2 ± 0.4
1 mg/kg Compound 8.5 ± 2.1
3 mg/kg Compound 25.1 ± 4.5
10 mg/kg Compound 42.8 ± 6.3*
Ketanserin + 10 mg/kg Cmpd 3.1 ± 1.1

*Indicates statistically significant difference from vehicle control (p < 0.05).

Section 4: Conclusion and Future Directions

This guide outlines a systematic, hypothesis-driven approach to evaluating the neuroactive potential of 5-methoxy-1H-indol-6-ol. The proposed workflow, progressing from chemical synthesis and in vitro receptor profiling to a targeted in vivo behavioral assay, provides a robust framework for initial characterization.

Should the hypothetical data presented here prove to be accurate, 5-methoxy-1H-indol-6-ol would be identified as a potent and selective 5-HT2A receptor agonist. This would make it a compelling candidate for further investigation. Subsequent steps would include:

  • Expanded Receptor Profiling: A broader screen to assess for off-target activities.

  • Advanced Behavioral Models: Exploring effects on models of anxiety, depression, and cognition to understand its therapeutic potential beyond psychedelic-like activity.[16][17]

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • In Vitro Toxicology: Assessing potential cytotoxicity in relevant cell lines.

By following a logical and evidence-based pathway, the scientific community can efficiently unlock the potential of novel chemical entities like 5-methoxy-1H-indol-6-ol, paving the way for the next generation of neurotherapeutics.

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  • Li, Y., & Martins, F. J. (2003). 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 59(11), o1716-o1717. [Link][3]

  • El-Gamal, M. I., et al. (2021). Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress. Molecules, 26(20), 6296. [Link][26]

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Exploratory

An In-depth Technical Guide to the Preliminary Investigation of 5-methoxy-1H-indol-6-ol Cytotoxicity

< Authored by: A Senior Application Scientist Date: January 16, 2026 Abstract The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with therapeutic potent...

Author: BenchChem Technical Support Team. Date: January 2026

<

Authored by: A Senior Application Scientist

Date: January 16, 2026

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with therapeutic potential.[1][2] This technical guide provides a comprehensive framework for the preliminary cytotoxic evaluation of a specific indole derivative, 5-methoxy-1H-indol-6-ol. We will detail the underlying principles and step-by-step protocols for a panel of in vitro assays designed to assess cell viability and determine the primary mechanism of cell death. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the cytotoxic profile of novel chemical entities. We will explore the causal relationships behind experimental choices, ensuring a robust and self-validating study design. The methodologies described herein, including MTT and LDH assays for general cytotoxicity, and Annexin V-FITC/Propidium Iodide staining for apoptosis detection, will provide a foundational understanding of the compound's potential as a therapeutic agent.

Introduction: The Rationale for Cytotoxicity Screening of 5-methoxy-1H-indol-6-ol

The indole nucleus is a recurring motif in a vast array of natural and synthetic compounds with significant pharmacological activities, including anticancer properties.[3][4] Indole derivatives have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, making them a focal point in oncology research.[5][6][7] The specific compound, 5-methoxy-1H-indol-6-ol, possesses structural features—a methoxy group and a hydroxyl group on the benzene ring of the indole scaffold—that suggest potential for biological activity. The presence of a hydroxyl group, in particular, has been associated with cytotoxic activity in other indole derivatives.[8]

A preliminary investigation into the cytotoxicity of 5-methoxy-1H-indol-6-ol is a critical first step in evaluating its therapeutic potential. This initial screening aims to:

  • Determine the concentration-dependent effects of the compound on cell viability.

  • Establish a preliminary therapeutic window by comparing its effects on cancerous versus non-cancerous cell lines.

  • Elucidate the primary mechanism of cell death (e.g., apoptosis or necrosis).

This guide will provide the technical details to achieve these objectives, ensuring a rigorous and reproducible preliminary assessment.

Experimental Design: A Multi-faceted Approach to Cytotoxicity

A robust preliminary cytotoxicity study requires a multi-assay approach to cross-validate findings and provide a more complete picture of the compound's effects. We will employ two primary types of assays: those that measure overall cell viability and those that specifically identify the mode of cell death.

Cell Line Selection

The choice of cell lines is paramount for a meaningful cytotoxicity study. We recommend a panel that includes:

  • A cancer cell line relevant to a specific cancer type. For this guide, we will use the human colorectal carcinoma cell line, HCT-116 , as indole derivatives have shown activity against colon cancer.[9]

  • A non-cancerous human cell line to assess for general cytotoxicity and selectivity. Human embryonic kidney cells (HEK-293 ) are a common choice for this purpose.[8]

Concentration Range and Exposure Time

A broad concentration range of 5-methoxy-1H-indol-6-ol should be tested to determine the dose-response relationship. A typical starting range would be from nanomolar to micromolar concentrations (e.g., 0.1 µM to 100 µM). The exposure time will be standardized to 24 and 48 hours to assess both acute and more prolonged effects.

Controls

Appropriate controls are essential for data interpretation:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound.

  • Untreated Control: Cells cultured in medium alone.

  • Positive Control: A known cytotoxic agent (e.g., doxorubicin) to ensure the assays are performing as expected.[8]

Core Cytotoxicity Assessment: Cell Viability Assays

We will utilize two distinct and complementary assays to measure cell viability: the MTT assay, which assesses metabolic activity, and the LDH assay, which measures membrane integrity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[10][11] The amount of formazan produced is directly proportional to the number of viable cells.[11]

Protocol:

  • Cell Seeding: Seed HCT-116 and HEK-293 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 5-methoxy-1H-indol-6-ol (and controls) for 24 and 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Assay

Principle: The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[12] This indicates a loss of plasma membrane integrity, a hallmark of necrosis.[11]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay (Steps 1 and 2).

  • Sample Collection: After the incubation period, carefully collect 50 µL of the culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add 50 µL of the LDH reaction mixture (containing diaphorase and NAD⁺) according to the manufacturer's instructions.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Mechanistic Insight: Apoptosis vs. Necrosis

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis) or uncontrolled cell lysis (necrosis), we will employ Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Annexin V-FITC/PI Staining

Principle: During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[13][14] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells.[13][15] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.[13][15]

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with IC50 concentrations of 5-methoxy-1H-indol-6-ol (determined from the MTT assay) for 24 hours.

  • Cell Harvesting: Gently harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[16][17]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[17]

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Data Analysis and Presentation

Quantitative Data Summary

All quantitative data should be presented in a clear and concise tabular format.

AssayCell Line24h IC50 (µM)48h IC50 (µM)
MTT HCT-116Experimental ValueExperimental Value
HEK-293Experimental ValueExperimental Value
LDH HCT-116Experimental ValueExperimental Value
HEK-293Experimental ValueExperimental Value

IC50 values represent the concentration of the compound that inhibits 50% of cell growth and should be calculated using a non-linear regression analysis of the dose-response curves.

TreatmentCell Line% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle HCT-116Experimental ValueExperimental ValueExperimental Value
5-methoxy-1H-indol-6-ol (IC50) HCT-116Experimental ValueExperimental ValueExperimental Value
Visualization of Workflows and Pathways

Visual diagrams are crucial for illustrating complex experimental processes and hypothetical mechanisms.

ExperimentalWorkflow cluster_viability Cell Viability Assessment cluster_mechanism Mechanism of Cell Death CellSeeding Cell Seeding (HCT-116 & HEK-293) CompoundTreatment Compound Treatment (24h & 48h) CellSeeding->CompoundTreatment MTT MTT Assay (Metabolic Activity) CompoundTreatment->MTT LDH LDH Assay (Membrane Integrity) CompoundTreatment->LDH DataAnalysis1 IC50 Determination MTT->DataAnalysis1 LDH->DataAnalysis1 DataAnalysis2 Quantification of Apoptosis DataAnalysis1->DataAnalysis2 Inform IC50 CellSeeding2 Cell Seeding (HCT-116) CompoundTreatment2 Compound Treatment (IC50, 24h) CellSeeding2->CompoundTreatment2 AnnexinPI Annexin V-FITC/PI Staining CompoundTreatment2->AnnexinPI FlowCytometry Flow Cytometry Analysis AnnexinPI->FlowCytometry FlowCytometry->DataAnalysis2

Caption: Experimental workflow for the preliminary cytotoxic investigation of 5-methoxy-1H-indol-6-ol.

Based on the established roles of indole compounds in inducing apoptosis, a hypothetical signaling pathway can be proposed.[3][5]

ApoptosisPathway Compound 5-methoxy-1H-indol-6-ol Cell Cancer Cell Compound->Cell Mitochondria Mitochondria Cell->Mitochondria Induces Stress Bax Bax Activation Mitochondria->Bax CytoC Cytochrome c Release Bax->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by 5-methoxy-1H-indol-6-ol.

Discussion and Future Directions

The preliminary data gathered from these experiments will provide a solid foundation for further investigation. If 5-methoxy-1H-indol-6-ol demonstrates potent and selective cytotoxicity towards the HCT-116 cancer cell line, and this is shown to be mediated by apoptosis, several avenues for future research will be opened. These include:

  • Expansion of the cell line panel: Testing against a broader range of cancer cell lines to determine the spectrum of activity.

  • Detailed mechanistic studies: Investigating the specific molecular targets and signaling pathways involved in the apoptotic response, such as the activation of specific caspases (e.g., caspase-3, -8, -9) and the regulation of Bcl-2 family proteins.[18][19][20]

  • In vivo studies: Evaluating the compound's efficacy and safety in animal models of cancer.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of 5-methoxy-1H-indol-6-ol to optimize its potency and selectivity.[21]

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach for the preliminary cytotoxic evaluation of 5-methoxy-1H-indol-6-ol. By following these detailed protocols and understanding the underlying principles, researchers can generate reliable and informative data that will be crucial in determining the future trajectory of this compound in the drug discovery pipeline. The multifaceted strategy, combining general viability assays with specific mechanistic probes, ensures a robust initial characterization of its cytotoxic potential.

References

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  • PMC. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

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  • ResearchGate. (n.d.). In vitro cytotoxicity assays by (A,B) MTT assay; (C,D) LDH assay. Retrieved from [Link]

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  • ResearchGate. (n.d.). (PDF) Biological Evaluation of 5,6,7-Trimethoxy-2,3-dihydro-1H-inden-1-ol as Anticancer Agent. Retrieved from [Link]

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  • MDPI. (n.d.). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to 5-methoxy-1H-indol-6-ol: A Privileged Scaffold in Medicinal Chemistry

Introduction: The Significance of the Hydroxyindole Core The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and highly specific...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Hydroxyindole Core

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and highly specific biological probes.[1] Its electron-rich nature and geometric resemblance to endogenous signaling molecules, such as serotonin, have established it as a "privileged structure" in drug discovery.[1] The introduction of hydroxyl and methoxy substituents onto this core dramatically influences its electronic properties and biological activity. Specifically, the 5-methoxy-1H-indol-6-ol scaffold, a less common yet highly strategic arrangement, presents a unique profile for molecular design. This guide provides a comprehensive technical overview of 5-methoxy-1H-indol-6-ol, detailing its chemical identity, synthesis, spectroscopic characterization, and its emerging potential in the development of novel therapeutics for researchers, scientists, and drug development professionals.

Core Molecular Identifiers

A precise understanding of a compound's fundamental properties is the bedrock of reproducible scientific inquiry. The essential identifiers for 5-methoxy-1H-indol-6-ol are summarized below.

PropertyValueSource
IUPAC Name 5-methoxy-1H-indol-6-ol[2]
Synonyms 6-Hydroxy-5-methoxyindole, 6H5MI[2]
CAS Number 2380-82-7[2]
Molecular Formula C₉H₉NO₂[2]
Molecular Weight 163.17 g/mol [2]
Canonical SMILES COC1=C(C=C2C(=C1)C=CN2)O[2]
InChIKey RWEBZZKCIMKUTO-UHFFFAOYSA-N[2]

Synthetic Pathways and Methodologies

The synthesis of substituted indoles can be approached through various classical and modern organic chemistry reactions. For hydroxyindoles, methods like the Bischler-Möhlau, Nenitzescu, and the renowned Fischer indole synthesis are often employed.[3][4][5]

Featured Synthesis: Reductive Cyclization

A documented route to 6-hydroxy-5-methoxyindole involves the reductive cyclization of a substituted nitrovinylbenzene precursor. This method highlights a strategic approach to constructing the indole core from a highly functionalized linear starting material.[6]

  • Suspension: Suspend (E)-1-(Benzyloxy)-2-methoxy-4-nitro-5-(2-nitrovinyl)benzene (9.4 g, 28.5 mmol) in methanol (300 mL).

  • Catalyst Addition: Add 10% palladium on carbon (50% water content, 3.09 g) to the suspension.

  • Hydrogenation: Stir the mixture vigorously under a hydrogen atmosphere for 3 hours at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Filtration: Upon completion, filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with additional methanol to ensure complete recovery of the product.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the resulting residue by silica gel column chromatography using a gradient of n-heptane:ethyl acetate (starting from 3:1 and gradually increasing to 3:7) as the eluent.

  • Final Product: Combine the fractions containing the desired product and concentrate under vacuum to obtain 6-methoxy-1H-indol-5-ol (a synonym for the target compound) as a pure solid (2.12 g, 46% yield).[6]

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_process Process cluster_product Final Product A (E)-1-(Benzyloxy)-2-methoxy- 4-nitro-5-(2-nitrovinyl)benzene C Reductive Cyclization A->C Reacts with B 1. 10% Pd/C, H₂ (gas) 2. Methanol (Solvent) 3. 3 hours @ RT B->C Under conditions D 5-methoxy-1H-indol-6-ol (Yield: 46%) C->D Yields

Synthesis workflow for 5-methoxy-1H-indol-6-ol.
Alternative Synthetic Strategies: The Fischer Indole Synthesis

The Fischer indole synthesis is arguably the most famous and versatile method for preparing indoles.[5][7] It involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a substituted phenylhydrazine and a ketone or aldehyde.[8] For the synthesis of 5-methoxyindoles, 4-methoxyphenylhydrazine is a common starting material.[9] The choice of acid catalyst (e.g., HCl, H₂SO₄, PPA, or Lewis acids like ZnCl₂) and reaction conditions is critical and can significantly impact the yield and regioselectivity of the final product.[8][9]

Spectroscopic Characterization

The structural elucidation of 5-methoxy-1H-indol-6-ol relies on a combination of standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides key information about the substitution pattern on the indole ring. A reported ¹H NMR spectrum in CDCl₃ shows characteristic signals: a singlet for the methoxy protons (CH₃) at approximately 3.92 ppm, a singlet for the hydroxyl proton (OH) around 5.45 ppm, and a broad singlet for the indole N-H proton at about 7.95 ppm. The aromatic protons on the indole core appear as multiplets and singlets between 6.39 and 7.14 ppm.[6]

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by specific vibrational frequencies. Key expected absorptions include:

  • A broad O-H stretching band for the hydroxyl group, typically in the range of 3200-3600 cm⁻¹.

  • A sharp N-H stretching band for the indole amine around 3400 cm⁻¹.[12]

  • C-H stretching vibrations for the aromatic ring and methoxy group just above 3000 cm⁻¹.

  • C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.

  • A strong C-O stretching band for the methoxy ether, typically around 1200-1250 cm⁻¹.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would show a prominent molecular ion (M⁺) peak corresponding to the molecular weight of 163.17. The fragmentation pattern would likely involve the loss of a methyl group (•CH₃) from the methoxy substituent, leading to a significant fragment ion at m/z 148.

Applications in Drug Discovery and Medicinal Chemistry

The 5-methoxy-1H-indol-6-ol scaffold is of significant interest to drug development professionals due to the established biological importance of both methoxyindoles and hydroxyindoles.[13]

Neuropharmacology and Serotonin Receptor Modulation

The structural similarity of the 5-methoxyindole core to the neurotransmitter serotonin (5-hydroxytryptamine) makes it a prime candidate for interacting with serotonergic pathways.[14] Derivatives of 5-methoxyindole are known to act as agonists or antagonists at various serotonin (5-HT) receptors.[15][16] For example, indole derivatives are central to the development of 5-HT₆ receptor antagonists, which are being investigated for their pro-cognitive effects in conditions like Alzheimer's disease.[16] The specific combination of a 5-methoxy and a 6-hydroxy group could offer a unique binding profile to serotonin receptors, potentially leading to novel modulators for treating depression, anxiety, and other CNS disorders.[17]

Anti-inflammatory and Anti-cancer Potential

Hydroxyindoles have demonstrated a range of potent biological activities. Certain 2-amino-5-hydroxyindole derivatives have been synthesized and shown to be potent inhibitors of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of inflammatory leukotrienes.[4][18][19] This suggests that the 6-hydroxyindole scaffold could serve as a valuable starting point for developing novel anti-inflammatory agents.[4][18] Furthermore, various methoxy-substituted indole derivatives have been evaluated for their anti-cancer properties, with some showing nanomolar potency against various cancer cell lines.[13]

Inhibition of Amyloid Fibrillization

Neurodegenerative diseases such as Alzheimer's are characterized by the aggregation of amyloid-β peptides. Research has shown that simple hydroxyindoles, such as 4-hydroxyindole, can inhibit this amyloid fibrillization process and protect neuronal cells from amyloid-induced toxicity.[20] The specific electronic and hydrogen-bonding capabilities of 5-methoxy-1H-indol-6-ol make it an intriguing candidate for investigation in the context of neuroprotective agents that can interfere with protein misfolding pathways.

G cluster_applications Potential Therapeutic Applications cluster_mechanisms Potential Mechanisms of Action Core 5-methoxy-1H-indol-6-ol Scaffold Neuro Neuropharmacology (e.g., Alzheimer's, Depression) Core->Neuro Leads to Inflam Anti-inflammatory Agents (e.g., 5-LO Inhibition) Core->Inflam Leads to Cancer Oncology (Antiproliferative Agents) Core->Cancer Leads to Antifungal Antimicrobial Agents Core->Antifungal Leads to Serotonin Serotonin (5-HT) Receptor Modulation Neuro->Serotonin Amyloid Inhibition of Amyloid Fibrillization Neuro->Amyloid Enzyme Enzyme Inhibition Inflam->Enzyme Cancer->Enzyme ROS ROS Scavenging Antifungal->ROS

Potential biological relevance of the 5-methoxy-1H-indol-6-ol scaffold.

Conclusion

5-methoxy-1H-indol-6-ol is more than just a simple heterocyclic compound; it is a strategically functionalized scaffold with significant untapped potential in medicinal chemistry. Its synthesis is achievable through established methodologies, and its structure presents unique opportunities for derivatization. For researchers in drug discovery, this molecule serves as a compelling starting point for the design of novel agents targeting a range of challenging diseases, from neurodegenerative and inflammatory disorders to cancer. The insights provided in this guide aim to facilitate further exploration and exploitation of this promising chemical entity.

References

  • Werz, O., et al. (2006). Design and Synthesis of Novel 2-Amino-5-hydroxyindole Derivatives That Inhibit Human 5-Lipoxygenase. Journal of Medicinal Chemistry, 49(14), 4256–4264. [Link][4][18][19]

  • Gevorgyan, A. V., et al. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. The Distant Reader. [Link][3]

  • ACS Publications. (n.d.). Design and Synthesis of Novel 2-Amino-5-hydroxyindole Derivatives That Inhibit Human 5-Lipoxygenase. Journal of Medicinal Chemistry. [Link][4]

  • PubChem. (n.d.). 5-Methoxy-1H-indol-6-ol. National Center for Biotechnology Information. [Link][2]

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  • Taylor & Francis Online. (n.d.). Fischer indole synthesis – Knowledge and References. [Link][7]

  • Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620–6662. [Link][1][13]

  • Halcomb, R. L., et al. (2020). 5-Methoxyindole, a Chemical Homolog of Melatonin, Adversely Affects the Phytopathogenic Fungus Fusarium graminearum. Journal of Fungi, 7(10), 844. [Link][21]

  • Hallett, D. J., et al. (2012). Differential contributions of serotonin receptors to the behavioral effects of indoleamine hallucinogens in mice. Psychopharmacology, 223(1), 1–12. [Link][15]

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  • Ganesan, A. (2016). Synthesis, reactivity and biological properties of methoxy-activated indoles. In Progress in Heterocyclic Chemistry (Vol. 28, pp. 1-32). Elsevier. [Link]

  • Zagulyaeva, A. A., et al. (2016). N1-Azinylsulfonyl-1H-indoles: 5-HT6 Receptor Antagonists with Procognitive and Antidepressant-Like Properties. ACS Medicinal Chemistry Letters, 7(6), 599–604. [Link][16]

  • SpectraBase. (n.d.). 5-Methoxy-1H-indole. [Link][11]

  • Wolska, J., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(1), 123. [Link][12]

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Strategic Approach to the Synthesis of 5-Methoxy-1H-indol-6-ol via Fischer Indole Cyclization

Abstract The indole nucleus is a foundational scaffold in a vast array of pharmaceuticals and biologically active natural products.[1] The Fischer indole synthesis, a robust and versatile chemical reaction discovered in...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a foundational scaffold in a vast array of pharmaceuticals and biologically active natural products.[1] The Fischer indole synthesis, a robust and versatile chemical reaction discovered in 1883, remains a premier method for constructing this heterocyclic system.[2][3] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of the Fischer indole synthesis for the targeted preparation of 5-methoxy-1H-indol-6-ol. We will explore the underlying mechanism, detail a strategic protocol involving a protected precursor, and offer field-proven insights into optimization and troubleshooting.

Introduction: The Strategic Importance of Methoxy-Hydroxy Indoles

Hydroxyindoles substituted with methoxy groups are critical pharmacophores and synthetic intermediates. The specific regioisomer, 5-methoxy-1H-indol-6-ol, presents a unique synthetic challenge due to the presence of two distinct oxygen functionalities. A direct Fischer cyclization using a di-substituted phenylhydrazine is often complicated by issues of regioselectivity and the lability of the free hydroxyl group under harsh acidic conditions.

This guide, therefore, outlines a more controlled and reliable strategy: the synthesis of a protected precursor, 6-(benzyloxy)-5-methoxy-1H-indole, followed by a final deprotection step to yield the target molecule. This approach enhances the stability of the intermediates and ensures a higher fidelity synthesis.

The Fischer Indole Synthesis: Mechanism and Rationale

The Fischer indole synthesis is an acid-catalyzed reaction that transforms an arylhydrazine and a carbonyl compound (aldehyde or ketone) into an indole.[2][4] The process is a sophisticated cascade of equilibria and rearrangements, the understanding of which is paramount for experimental success.

The Core Mechanism Comprises Four Key Stages:

  • Hydrazone Formation: The reaction initiates with the condensation of an arylhydrazine and a carbonyl compound to form the corresponding arylhydrazone. This is a reversible reaction, often driven to completion by the removal of water.[5]

  • Tautomerization: The arylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer under acidic conditions.[2]

  • [3][3]-Sigmatropic Rearrangement: This is the crucial bond-forming step. The protonated enamine undergoes a concerted pericyclic rearrangement, breaking the weak N-N bond and forming a new C-C bond, which results in a di-imine intermediate.[5][6]

  • Cyclization & Aromatization: The intermediate undergoes intramolecular cyclization to form an aminal. Subsequent elimination of ammonia, driven by the formation of the energetically favorable aromatic indole ring, yields the final product.[2][4]

Fischer_Indole_Mechanism Figure 1: Mechanism of the Fischer Indole Synthesis Arylhydrazine Arylhydrazine Hydrazone Arylhydrazone Intermediate Arylhydrazine->Hydrazone Carbonyl Aldehyde/Ketone Carbonyl->Hydrazone + H⁺ - H₂O Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization Diimine Di-imine Intermediate Enamine->Diimine [3,3]-Sigmatropic Rearrangement Aminal Cyclized Aminal Diimine->Aminal Cyclization Indole Aromatic Indole Aminal->Indole Elimination of NH₃ + Aromatization

Caption: Figure 1: Mechanism of the Fischer Indole Synthesis.

Catalyst Selection: The Key to Controlling the Reaction

The choice of acid catalyst is a critical parameter that significantly influences reaction efficiency and, in some cases, regioselectivity.[6] Both Brønsted acids (e.g., H₂SO₄, p-TsOH, polyphosphoric acid (PPA)) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are effective.[2][7]

  • Polyphosphoric Acid (PPA): Often favored for its dual role as a catalyst and a solvent at elevated temperatures, PPA is highly effective for less reactive substrates. Its high viscosity, however, can complicate product isolation.

  • Zinc Chloride (ZnCl₂): A widely used Lewis acid that is effective under milder conditions. It is particularly useful when substrates are sensitive to strong Brønsted acids.[5]

  • Sulfuric or Hydrochloric Acid in a Solvent: A classic approach using strong protonic acids in solvents like ethanol or acetic acid allows for good temperature control and simpler workup.

For the synthesis of our protected indole, we will utilize a mixture of sulfuric acid in ethanol, which provides a balance of strong catalytic activity and manageable reaction conditions.

Experimental Protocol: Synthesis of 5-Methoxy-1H-indol-6-ol

This protocol is presented in three distinct stages: (A) Formation of the protected arylhydrazone, (B) Fischer indole cyclization, and (C) Deprotection to yield the final product.

Workflow Figure 2: Experimental Workflow cluster_A Part A: Hydrazone Synthesis cluster_B Part B: Fischer Indole Cyclization cluster_C Part C: Deprotection Start_A 1. (3-(Benzyloxy)-4-methoxyphenyl)hydrazine 2. 3-Hydroxypropanal Condensation Condensation Reaction (Ethanol, Acetic Acid) Start_A->Condensation Isolation_A Isolate Hydrazone Intermediate Condensation->Isolation_A Start_B Hydrazone Intermediate Isolation_A->Start_B Cyclization Acid-Catalyzed Cyclization (Ethanol, H₂SO₄, Reflux) Start_B->Cyclization Workup_B Aqueous Workup & Extraction Cyclization->Workup_B Purify_B Column Chromatography Workup_B->Purify_B Protected_Indole Isolated 6-(Benzyloxy)-5-methoxy-1H-indole Purify_B->Protected_Indole Start_C Protected Indole Protected_Indole->Start_C Deprotection Hydrogenolysis (Pd/C, H₂, Methanol) Start_C->Deprotection Isolation_C Filtration & Solvent Removal Deprotection->Isolation_C Final_Product Final Product: 5-Methoxy-1H-indol-6-ol Isolation_C->Final_Product

Caption: Figure 2: Experimental Workflow.

Reagents and Materials
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Notes
(3-(Benzyloxy)-4-methoxyphenyl)hydrazine HClC₁₄H₁₇ClN₂O₂280.752.81 g10.0Starting Arylhydrazine
3-HydroxypropanalC₃H₆O₂74.080.74 g10.0Carbonyl Partner
Ethanol (Absolute)C₂H₅OH46.07100 mL-Solvent
Acetic Acid (Glacial)CH₃COOH60.051 mL-Catalyst (Hydrazone)
Sulfuric Acid (Conc.)H₂SO₄98.085 mL-Catalyst (Cyclization)
Ethyl AcetateC₄H₈O₂88.11300 mL-Extraction Solvent
Saturated NaHCO₃ (aq)NaHCO₃84.01150 mL-Aqueous Wash
BrineNaCl58.4450 mL-Aqueous Wash
Anhydrous MgSO₄MgSO₄120.3710 g-Drying Agent
Palladium on Carbon (10%)Pd/C-150 mg-Deprotection Catalyst
MethanolCH₃OH32.0450 mL-Solvent (Deprotection)
Part A: Synthesis of the Arylhydrazone Intermediate

Rationale: This initial step forms the key precursor for the cyclization. The reaction is catalyzed by a weak acid to facilitate the condensation while avoiding premature cyclization or decomposition.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add (3-(benzyloxy)-4-methoxyphenyl)hydrazine hydrochloride (2.81 g, 10.0 mmol) and absolute ethanol (50 mL). Stir until the solid dissolves.

  • Addition of Carbonyl: Add 3-hydroxypropanal (0.74 g, 10.0 mmol) to the solution, followed by glacial acetic acid (1 mL).

  • Reaction: Stir the mixture at room temperature for 4 hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).

  • Isolation: Reduce the solvent volume by approximately half using a rotary evaporator. Add 100 mL of deionized water to precipitate the hydrazone. Collect the solid product by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum. The hydrazone is typically a pale yellow solid and is used in the next step without further purification.

Part B: Fischer Indole Cyclization to 6-(Benzyloxy)-5-methoxy-1H-indole

Rationale: This is the core cyclization step. Concentrated sulfuric acid in ethanol provides the necessary acidic environment and thermal conditions (reflux) to drive the[3][3]-sigmatropic rearrangement and subsequent aromatization.

  • Setup: In a 250 mL round-bottom flask fitted with a reflux condenser, dissolve the crude hydrazone from Part A in absolute ethanol (50 mL).

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (5 mL) to the ethanolic solution. An exothermic reaction will occur.

  • Reaction: Heat the mixture to reflux (approx. 80-85 °C) using a heating mantle. Maintain reflux for 3-5 hours. Monitor the reaction progress by TLC until the hydrazone spot has been consumed.

  • Work-up (Quenching): Cool the reaction flask to room temperature in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water.

  • Neutralization & Extraction: Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel (gradient eluent: 5% to 20% ethyl acetate in hexanes) to yield pure 6-(benzyloxy)-5-methoxy-1H-indole.

Part C: Deprotection to 5-Methoxy-1H-indol-6-ol

Rationale: The final step removes the benzyl protecting group via catalytic hydrogenation. This is a clean and efficient method that cleaves the benzyl ether without affecting the indole core or other functional groups.[8]

  • Setup: Dissolve the purified protected indole (~2.0 g) in methanol (50 mL) in a suitable hydrogenation flask.

  • Catalyst Addition: Carefully add 10% palladium on carbon (150 mg) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Stir the reaction vigorously under a hydrogen atmosphere (balloon pressure is sufficient) for 4-6 hours at room temperature.

  • Isolation: Once the reaction is complete (monitored by TLC), carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional methanol (2 x 10 mL).

  • Final Product: Combine the filtrates and remove the solvent under reduced pressure. The resulting solid is the final product, 5-methoxy-1H-indol-6-ol, which can be further purified by recrystallization if necessary.

Characterization and Troubleshooting

Expected Characterization Data:

  • ¹H NMR: Expect signals for the two aromatic indole protons, a methoxy singlet (~3.9 ppm), a broad singlet for the N-H proton (>8.0 ppm), a singlet for the phenolic O-H, and signals corresponding to the C2 and C3 protons of the indole ring.[8]

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of C₉H₉NO₂ should be observed.

  • TLC: The final product should appear as a single spot, which is more polar (lower Rf) than its benzylated precursor.

Troubleshooting Guide:

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield in Cyclization (Part B) 1. Incomplete hydrazone formation.2. Insufficient acid catalysis or reaction temperature.3. Decomposition of starting material or product.1. Ensure complete conversion in Part A before proceeding.2. Increase catalyst loading or switch to a stronger catalyst system like PPA.3. Lower the reflux temperature and extend the reaction time.
Formation of Isomeric Byproducts 1. Use of an unsymmetrical ketone (not applicable here but a common issue).2. Side reactions due to harsh acidic conditions.1. The choice of 3-hydroxypropanal avoids this issue.2. Experiment with a milder Lewis acid catalyst (e.g., ZnCl₂) and lower temperatures.[9]
Incomplete Deprotection (Part C) 1. Inactive Pd/C catalyst.2. Insufficient hydrogen pressure or reaction time.1. Use fresh, high-quality catalyst.2. Ensure the system is properly purged with H₂; increase reaction time or pressure if equipment allows.
Difficult Purification 1. Formation of tar-like side products.2. Co-elution of impurities.1. Ensure the reaction is not overheated. A thorough aqueous work-up is critical to remove acidic residues.2. Optimize the solvent system for column chromatography; a shallower gradient may be required.

Conclusion

The Fischer indole synthesis is a powerful tool for constructing complex indole architectures. By employing a strategic protection-deprotection sequence, the synthesis of 5-methoxy-1H-indol-6-ol can be achieved with high control and efficiency. This application note provides a robust and logically sound protocol, grounded in a deep understanding of the reaction mechanism. The detailed steps, coupled with the troubleshooting guide, are intended to empower researchers to successfully synthesize this valuable molecule for applications in medicinal chemistry and beyond.

References

  • Wikipedia. (2023). Fischer indole synthesis. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism. Retrieved from [Link]

  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (1970). Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]

Sources

Application

Application Note: High-Purity Isolation of 5-methoxy-1H-indol-6-ol via Automated Flash Column Chromatography

Abstract This application note provides a comprehensive, field-proven protocol for the purification of 5-methoxy-1H-indol-6-ol, a key intermediate in numerous pharmaceutical syntheses. Due to its polar nature and the pre...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 5-methoxy-1H-indol-6-ol, a key intermediate in numerous pharmaceutical syntheses. Due to its polar nature and the presence of both a hydroxyl and a secondary amine group, this indole derivative presents unique challenges, including potential for strong adsorption and degradation on standard silica gel. This guide details a robust methodology employing automated flash column chromatography, focusing on the rationale behind parameter selection to ensure high purity and recovery. We will cover method development using Thin-Layer Chromatography (TLC), selection of an optimized stationary and mobile phase, and a step-by-step purification protocol.

Introduction: The Challenge of Purifying Hydroxylated Indoles

5-methoxy-1H-indol-6-ol is a valuable building block in medicinal chemistry, often utilized in the synthesis of neuroactive compounds and other therapeutic agents. The purity of this intermediate is paramount to the success of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient (API). The inherent chemical properties of 5-methoxy-1H-indol-6-ol, specifically its polarity stemming from the hydroxyl group and the indole N-H, necessitate a carefully optimized purification strategy. Standard column chromatography can be fraught with challenges such as peak tailing, irreversible adsorption to the stationary phase, and on-column degradation, particularly on acidic silica gel.[1][2] This note provides a systematic approach to overcome these obstacles.

Foundational Principles: Strategic Selection of Chromatographic Parameters

The successful separation of 5-methoxy-1H-indol-6-ol hinges on the careful selection of the stationary and mobile phases, which govern the compound's partitioning behavior.[3][4]

  • Stationary Phase: Silica gel is the most common and cost-effective stationary phase for the purification of indole derivatives.[3] However, the slightly acidic nature of standard silica gel can lead to deleterious interactions with the electron-rich indole nucleus and the basic secondary amine, causing streaking and potential degradation. To mitigate this, the use of deactivated silica gel or the addition of a basic modifier to the mobile phase is highly recommended.[2]

  • Mobile Phase: A binary or ternary solvent system is typically employed to achieve the desired polarity for elution. A common approach for indole derivatives involves a mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate.[5] For more polar compounds like 5-methoxy-1H-indol-6-ol, a more polar solvent system, such as dichloromethane/methanol, may be necessary. The optimal ratio of these solvents is determined empirically using TLC.[4][5]

Physicochemical Properties of 5-methoxy-1H-indol-6-ol

A thorough understanding of the target compound's properties is critical for method development.

PropertyValueSource
IUPAC Name 5-methoxy-1H-indol-6-olPubChem
Molecular Formula C₉H₉NO₂PubChem
Molecular Weight 163.17 g/mol PubChem
Appearance Predicted to be a solid-
Polarity High, due to hydroxyl and N-H groupsInferred from structure

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for the purification of approximately 1 gram of crude 5-methoxy-1H-indol-6-ol.

Materials and Reagents
  • Crude 5-methoxy-1H-indol-6-ol

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Triethylamine (optional basic modifier)

  • TLC plates (silica gel 60 F254)

  • Glass chromatography column or automated flash chromatography system

  • Fraction collector

  • Rotary evaporator

Thin-Layer Chromatography (TLC) for Method Development

The first step is to determine an optimal solvent system using TLC. The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.3 for the target compound.[5]

  • Prepare TLC Chambers: Prepare several chambers with different solvent systems. Good starting points for polar indoles include:

    • Hexane:Ethyl Acetate (1:1)

    • Dichloromethane:Methanol (95:5)

    • Dichloromethane:Methanol (9:1)

  • Spot the Plate: Dissolve a small amount of the crude material in a suitable solvent (e.g., methanol) and spot it onto the baseline of a TLC plate.

  • Develop the Plate: Place the TLC plate in the chamber and allow the solvent to ascend.

  • Visualize: Visualize the spots under a UV lamp (254 nm). The Rf value is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.

  • Optimization: Adjust the solvent ratio to achieve an Rf of ~0.3. If peak tailing is observed, add 0.5-1% triethylamine to the mobile phase.

Column Preparation (Slurry Method)
  • Select Column Size: For 1g of crude material, a column with a diameter of approximately 4 cm is appropriate, using about 50g of silica gel.

  • Prepare the Slurry: In a beaker, mix the silica gel with the initial, least polar solvent system determined by TLC to form a slurry.

  • Pack the Column: Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

  • Add Sand: Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Equilibrate: Elute the column with 2-3 column volumes of the initial mobile phase.

Sample Loading (Dry Loading)

For compounds with limited solubility in the mobile phase, dry loading is recommended to improve resolution.

  • Adsorb Sample: Dissolve the crude 5-methoxy-1H-indol-6-ol in a minimal amount of a volatile solvent (e.g., methanol). Add a small amount of silica gel (2-3 times the weight of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder.

  • Load onto Column: Carefully add the silica-adsorbed sample to the top of the column.

  • Add Sand: Add another thin layer of sand on top of the sample.

Elution and Fraction Collection

Gradient elution is often more effective for separating complex mixtures or when impurities have significantly different polarities.

  • Start with a Low Polarity Mobile Phase: Begin eluting with a solvent system that gives the target compound an Rf of ~0.1 on TLC.

  • Gradually Increase Polarity: Incrementally increase the proportion of the more polar solvent. For example, if the optimal TLC solvent was 40% ethyl acetate in hexane, you might start with 10% ethyl acetate and gradually increase to 50%.

  • Collect Fractions: Collect fractions of a consistent volume.

  • Monitor Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.

Product Isolation
  • Combine Pure Fractions: Combine the fractions that contain only the pure 5-methoxy-1H-indol-6-ol.

  • Solvent Removal: Remove the solvent using a rotary evaporator to obtain the purified compound.

Visualization of the Workflow

The following diagram illustrates the key steps in the purification process.

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Method Development ColumnPrep Column Packing (Slurry Method) TLC->ColumnPrep Determines Solvent System SamplePrep Sample Preparation (Dry Loading) ColumnPrep->SamplePrep Elution Gradient Elution SamplePrep->Elution Collection Fraction Collection Elution->Collection TLC_Monitor TLC Monitoring of Fractions Collection->TLC_Monitor Isolation Combine Fractions & Evaporate TLC_Monitor->Isolation Identifies Pure Fractions PureProduct Pure 5-methoxy-1H-indol-6-ol Isolation->PureProduct

Caption: Workflow for the purification of 5-methoxy-1H-indol-6-ol.

Troubleshooting Common Issues

ProblemPotential CauseRecommended Solution
Peak Tailing/Streaking Acidic silica interacting with the indole nitrogen.Add 0.5-1% triethylamine to the mobile phase or use deactivated silica gel.
Low Recovery Irreversible adsorption of the polar compound.Use a steeper solvent gradient or a more polar final mobile phase. Consider using a different stationary phase like alumina.
Co-elution of Impurities Similar polarity of the product and impurities.Optimize the solvent system for better separation on TLC. Employ a shallower gradient during elution.
Compound Degradation Sensitivity to acidic silica or prolonged exposure to solvent.Minimize the time the compound spends on the column. Use deactivated silica and work expeditiously.

Conclusion

The protocol outlined in this application note provides a reliable and systematic approach for the purification of 5-methoxy-1H-indol-6-ol using flash column chromatography. By carefully developing the method with TLC and addressing the potential challenges associated with this polar indole derivative, researchers can achieve high purity and yield, ensuring the quality of this critical pharmaceutical intermediate for downstream applications.

References

  • Columbia University. Column chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • Aroon Chande. Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background. Retrieved from [Link]

  • Organic Syntheses Procedure. is added to the column in an even layer until the curved portion at the bottom of the glass column is completely covered (Figure 2). Dry silica gel (84 g). Retrieved from [Link]

  • How to run column chromatography. Retrieved from [Link]

  • ResearchGate. Column chromatography of phenolics? (2013, September 25). Retrieved from [Link]

  • MDPI. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • PubChem. 5-Methoxy-1H-indol-6-ol. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: HPLC Method Development for the Analysis of 5-methoxy-1H-indol-6-ol

Introduction 5-methoxy-1H-indol-6-ol is a substituted indole, a class of heterocyclic aromatic compounds that are precursors to many biologically active molecules. The accurate and reliable quantification of this compoun...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-methoxy-1H-indol-6-ol is a substituted indole, a class of heterocyclic aromatic compounds that are precursors to many biologically active molecules. The accurate and reliable quantification of this compound is crucial in various stages of drug development and research. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of components in a mixture. This document provides a comprehensive guide for the development of a robust HPLC method for the analysis of 5-methoxy-1H-indol-6-ol.

The core of this application note is to provide a detailed, step-by-step protocol, underpinned by scientific principles, to enable researchers to develop a sensitive, specific, and reproducible HPLC method. We will delve into the rationale behind the selection of chromatographic conditions, including the stationary phase, mobile phase composition, and detection parameters.

Physicochemical Properties of 5-methoxy-1H-indol-6-ol

A thorough understanding of the analyte's physicochemical properties is fundamental to developing an effective HPLC method.

PropertyValueSource
Molecular Formula C₉H₉NO₂[1]
Molecular Weight 163.17 g/mol [1]
Predicted XLogP3 1.7[1]
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 2
Structure

The presence of both a hydroxyl (-OH) and a methoxy (-OCH₃) group, along with the indole ring, makes 5-methoxy-1H-indol-6-ol a moderately polar compound. The predicted XLogP3 value of 1.7 suggests it is suitable for reversed-phase HPLC.[1] The indole ring provides a chromophore, making UV detection a viable option.

HPLC Method Development Strategy

Our strategy for developing an HPLC method for 5-methoxy-1H-indol-6-ol will be based on a systematic approach involving the optimization of key chromatographic parameters.

Sources

Application

Application Note: 1H and 13C NMR Characterization of 5-methoxy-1H-indol-6-ol

Abstract This technical guide provides a detailed protocol and in-depth analysis for the structural characterization of 5-methoxy-1H-indol-6-ol using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectrosco...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed protocol and in-depth analysis for the structural characterization of 5-methoxy-1H-indol-6-ol using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a key heterocyclic scaffold, substituted indoles are pivotal in medicinal chemistry. Accurate and unambiguous structural elucidation is paramount for advancing drug discovery and development. This document offers a comprehensive framework for sample preparation, NMR data acquisition, and spectral interpretation. While specific experimental data for 5-methoxy-1H-indol-6-ol is not widely published, this guide synthesizes data from closely related analogs and foundational NMR principles to provide a robust predictive characterization.

Introduction: The Significance of Substituted Indoles

The indole nucleus is a privileged scaffold in a multitude of biologically active natural products and synthetic pharmaceuticals. The strategic placement of substituents on the indole ring system dramatically influences the molecule's electronic properties, reactivity, and biological interactions. 5-methoxy-1H-indol-6-ol, a derivative of interest, combines the electron-donating methoxy group and the hydrogen-bonding capable hydroxyl group, making it a valuable synthon in medicinal chemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the definitive structural elucidation of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides precise information about the molecular framework, including connectivity and stereochemistry. This application note serves as a practical guide for researchers to effectively characterize 5-methoxy-1H-indol-6-ol and related indole derivatives.

Principles of NMR Characterization of Indoles

The NMR spectra of indole derivatives are characterized by distinct signals arising from the pyrrole and benzene ring protons and carbons. The chemical shifts (δ) of these nuclei are highly sensitive to the electronic effects of substituents.

  • ¹H NMR: The aromatic region (typically δ 6.0-8.0 ppm) reveals signals for the protons on the indole core. The chemical shift and multiplicity of each signal are dictated by the local electronic environment and scalar (J) coupling to neighboring protons. The N-H proton of the indole ring typically appears as a broad singlet in the downfield region (δ 8.0-12.0 ppm), with its exact position being highly dependent on solvent and concentration.[2]

  • ¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The chemical shifts of the indole carbons are influenced by the electronegativity and resonance effects of the substituents.

The presence of a methoxy (-OCH₃) and a hydroxyl (-OH) group on the benzene portion of the indole ring in 5-methoxy-1H-indol-6-ol will significantly impact the chemical shifts of the nearby protons and carbons. The electron-donating nature of these groups is expected to increase the electron density on the aromatic ring, generally leading to upfield shifts (lower δ values) for the attached and ortho/para carbons and protons compared to the unsubstituted indole.

Experimental Protocols

Sample Preparation

Achieving high-resolution NMR spectra is critically dependent on proper sample preparation. The following protocol is recommended for indole derivatives.[3][4][5]

Materials:

  • 5-methoxy-1H-indol-6-ol (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, Acetone-d₆) of high purity (≥99.8% D)

  • 5 mm NMR tubes of good quality

  • Glass Pasteur pipette

  • Cotton wool or glass wool

  • Vortex mixer or sonicator

Protocol:

  • Weighing: Accurately weigh the desired amount of 5-methoxy-1H-indol-6-ol into a clean, dry vial.

  • Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble. DMSO-d₆ is often a good choice for polar indole derivatives as it can solubilize the sample and its residual water peak does not overlap with many signals of interest.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[2] To ensure complete dissolution and a homogenous solution, gently vortex or sonicate the vial.

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution.[3][4] Pack a small plug of cotton or glass wool into a Pasteur pipette and filter the sample solution directly into a clean 5 mm NMR tube.[2]

  • Labeling: Clearly label the NMR tube with the sample identification.

Diagram 1: Workflow for NMR Sample Preparation

G cluster_workflow Sample Preparation Workflow weigh 1. Weigh Sample dissolve 2. Dissolve in Deuterated Solvent weigh->dissolve mix 3. Vortex/Sonicate dissolve->mix filter 4. Filter into NMR Tube mix->filter

Caption: A streamlined workflow for preparing high-quality NMR samples.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 or 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

Protocol 1: Standard ¹H NMR Acquisition

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and allow the sample to thermally equilibrate.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp spectral lines.[2]

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width (SW): ~16 ppm (centered around 6-7 ppm).

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds. A longer delay is necessary for accurate integration.

    • Number of Scans (NS): 8-16 scans for samples with adequate concentration.

    • Receiver Gain (RG): Adjust automatically or manually to prevent signal clipping.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm) or an internal standard like Tetramethylsilane (TMS) at δ 0.00 ppm.

Protocol 2: Standard ¹³C NMR Acquisition

  • Instrument Setup and Shimming: As described for ¹H NMR.

  • Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width (SW): ~200-220 ppm (centered around 100-110 ppm).

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 256 to 1024 scans or more, depending on the sample concentration, due to the low natural abundance of ¹³C.

    • Receiver Gain (RG): Adjust automatically.

  • Data Processing:

    • Apply a Fourier transform with an exponential line broadening of 1-2 Hz to improve the signal-to-noise ratio.

    • Phase the spectrum and perform baseline correction.

    • Calibrate the spectrum using the solvent signal (e.g., DMSO-d₆ at δ 39.52 ppm).

Predicted NMR Spectral Data and Interpretation

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

Table 1: Predicted ¹H NMR Data for 5-methoxy-1H-indol-6-ol

Proton PositionPredicted Chemical Shift (δ ppm)MultiplicityPredicted Coupling Constant (J, Hz)Rationale for Assignment
H1 (N-H)~10.8br s-Typical for indole N-H, exchangeable with D₂O.
H2~7.2tJ ≈ 2.5-3.0Pyrrole proton adjacent to nitrogen, coupled to H3.
H3~6.3tJ ≈ 2.0-2.5Pyrrole proton coupled to H1 and H2.
H4~6.9s-Aromatic proton ortho to the hydroxyl group.
H7~6.8s-Aromatic proton ortho to the methoxy group.
OH~9.0s-Phenolic proton, exchangeable with D₂O.
-OCH₃~3.8s-Singlet for the three equivalent methoxy protons.

Interpretation:

  • The N-H proton (H1) is expected to be the most downfield signal due to the deshielding effect of the nitrogen atom and potential hydrogen bonding.

  • The pyrrole protons (H2 and H3) will appear as characteristic multiplets. H2 is typically downfield of H3.

  • The aromatic protons (H4 and H7) are predicted to be singlets due to the substitution pattern on the benzene ring, which eliminates vicinal coupling partners. Their chemical shifts are influenced by the strong electron-donating effects of the adjacent -OH and -OCH₃ groups, respectively, resulting in an upfield shift compared to unsubstituted indole.

  • The hydroxyl (OH) and methoxy (-OCH₃) protons will appear as sharp singlets, with the OH proton being exchangeable upon addition of D₂O.

Diagram 2: Molecular Structure and Proton Numbering

G cluster_structure cluster_labels Proton Numbering Indole 5-methoxy-1H-indol-6-ol Structure img_node H1 H1 (N-H) H2 H2 H3 H3 H4 H4 H7 H7 OH OH OCH3 -OCH₃

Caption: Structure of 5-methoxy-1H-indol-6-ol with proton numbering.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

Table 2: Predicted ¹³C NMR Data for 5-methoxy-1H-indol-6-ol

Carbon PositionPredicted Chemical Shift (δ ppm)Rationale for Assignment
C2~125Pyrrole carbon adjacent to nitrogen.
C3~102Pyrrole carbon, typically the most upfield indole ring carbon.
C3a~129Bridgehead carbon.
C4~112Aromatic carbon, shielded by the ortho -OH group.
C5~148Aromatic carbon bearing the -OCH₃ group, deshielded.
C6~145Aromatic carbon bearing the -OH group, deshielded.
C7~105Aromatic carbon, shielded by the ortho -OCH₃ group.
C7a~131Bridgehead carbon.
-OCH₃~56Methoxy carbon.

Interpretation:

  • The carbons directly attached to the electron-donating oxygen atoms (C5 and C6 ) are expected to be the most downfield of the benzene ring carbons.

  • The pyrrole carbons (C2 and C3) will have characteristic shifts, with C3 being significantly upfield.

  • The remaining aromatic carbons (C4 and C7 ) will be shifted upfield due to the ortho positioning relative to the hydroxyl and methoxy groups, respectively.

  • The methoxy carbon (-OCH₃) will appear in the typical aliphatic region around δ 56 ppm.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating.

  • Reproducibility: Consistent application of the sample preparation and acquisition protocols will yield reproducible NMR spectra.

  • Internal Consistency: The observed ¹H-¹H coupling constants and the correlation between ¹H and ¹³C spectra (if 2D NMR experiments like HSQC are performed) will provide internal validation of the structural assignments.

  • Comparative Analysis: Comparison of the acquired spectra with the predicted data in this note and with data from other closely related indole derivatives will further corroborate the structural elucidation.

Conclusion

This application note provides a comprehensive guide for the ¹H and ¹³C NMR characterization of 5-methoxy-1H-indol-6-ol. By following the detailed protocols for sample preparation and data acquisition, and by utilizing the predictive spectral analysis provided, researchers can confidently elucidate the structure of this and related indole derivatives. The accurate structural characterization by NMR is a critical step in the rational design and development of new therapeutic agents based on the versatile indole scaffold.

References

  • BenchChem. (2025). Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Derivatives.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • PubChem. (n.d.). 5-Methoxyindole. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Alberta, Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Chem LibreTexts. (2023). J-Coupling (Scalar). Retrieved from [Link]

  • PubChem. (n.d.). 5-methoxy-1H-indol-6-ol. Retrieved from [Link]

  • Wiley SpectraBase. (n.d.). 5-Methoxy-1H-indole. Retrieved from [Link]

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Method

Elucidating the Molecular Blueprint: An Application Note on the Mass Spectrometry Fragmentation Pattern of 5-Methoxy-1H-indol-6-ol

Abstract This application note serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the mass spectrometric behavior of 5-methoxy-1H-indol-6-ol. As a key str...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the mass spectrometric behavior of 5-methoxy-1H-indol-6-ol. As a key structural motif in various biologically active compounds, understanding its fragmentation pattern is paramount for unambiguous identification and structural elucidation in complex matrices. This document outlines a detailed protocol for the analysis of 5-methoxy-1H-indol-6-ol using electrospray ionization tandem mass spectrometry (ESI-MS/MS) and provides an in-depth discussion of its predicted fragmentation pathways, supported by established principles of mass spectrometry and literature on related indole derivatives.

Introduction: The Significance of the Hydroxyindole Moiety

The 5-methoxy-1H-indol-6-ol scaffold is a crucial component in a myriad of natural and synthetic molecules with significant pharmacological properties. Its presence in neurotransmitters, alkaloids, and pharmaceutical agents underscores the importance of precise analytical methods for its detection and characterization. Mass spectrometry, particularly with tandem capabilities (MS/MS), offers unparalleled sensitivity and specificity for probing molecular structures. The fragmentation pattern generated in a mass spectrometer is a unique molecular fingerprint, providing invaluable information about the compound's connectivity and functional groups. This guide provides a foundational understanding of the fragmentation behavior of 5-methoxy-1H-indol-6-ol, enabling researchers to confidently identify this moiety in their analytical workflows.

Experimental Protocol: A Validated Approach to Analysis

This section details a robust protocol for the analysis of 5-methoxy-1H-indol-6-ol using a standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The causality behind each experimental choice is explained to ensure adaptability and reproducibility.

Materials and Reagents
  • Analyte: 5-methoxy-1H-indol-6-ol (≥98% purity)

  • Solvents: LC-MS grade acetonitrile (ACN) and water

  • Additives: LC-MS grade formic acid (FA)

  • LC Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample and Mobile Phase Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of 5-methoxy-1H-indol-6-ol and dissolve it in 1 mL of methanol. This stock solution should be stored at -20°C.

  • Working Solution (1 µg/mL): Dilute the stock solution 1:1000 with the initial mobile phase composition (e.g., 95:5 Water:ACN with 0.1% FA).

  • Mobile Phase A: 0.1% Formic Acid in Water. The formic acid aids in the protonation of the analyte in positive ion mode, enhancing signal intensity.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

LC-MS/MS Method

A generic LC-MS/MS method is provided below. Optimization may be required based on the specific instrumentation used.

Parameter Value Rationale
LC Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and peak shape for polar aromatic compounds.
Column Temperature 40°CEnsures reproducible retention times.
Flow Rate 0.3 mL/minCompatible with standard ESI sources.
Injection Volume 2 µL
Gradient 5% B to 95% B in 5 min, hold for 2 min, return to 5% B in 0.1 min, and re-equilibrate for 2.9 min.A standard gradient for screening and analysis of small molecules.
Ionization Mode ESI PositiveThe basic nitrogen in the indole ring is readily protonated.
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Collision Gas Argon
Collision Energy 10-30 eVA range should be tested to obtain optimal fragmentation.
Experimental Workflow Diagram

G cluster_prep Sample & Mobile Phase Preparation cluster_lc LC Separation cluster_ms MS/MS Detection stock 1. Prepare 1 mg/mL Stock Solution working 2. Prepare 1 µg/mL Working Solution stock->working inject 5. Inject Sample onto LC Column working->inject mobile_a 3. Prepare Mobile Phase A (Water + 0.1% FA) mobile_b 4. Prepare Mobile Phase B (ACN + 0.1% FA) gradient 6. Elute with Gradient inject->gradient esi 7. Electrospray Ionization (Positive Mode) gradient->esi ms1 8. MS1 Scan (Precursor Ion Selection) esi->ms1 cid 9. Collision-Induced Dissociation (CID) ms1->cid ms2 10. MS2 Scan (Product Ion Analysis) cid->ms2

Figure 1: Experimental workflow for the LC-MS/MS analysis of 5-methoxy-1H-indol-6-ol.

Results and Discussion: Deciphering the Fragmentation Cascade

The positive ion ESI-MS spectrum of 5-methoxy-1H-indol-6-ol is expected to show a prominent protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 164.1. Upon subjecting this precursor ion to collision-induced dissociation (CID), a characteristic fragmentation pattern emerges, providing structural insights. The proposed fragmentation pathway is based on established fragmentation mechanisms of indole alkaloids and substituted aromatic systems.[1][2]

Proposed Fragmentation Pattern

The fragmentation of the protonated 5-methoxy-1H-indol-6-ol is likely initiated by the loss of small, stable neutral molecules such as a methyl radical (•CH₃), carbon monoxide (CO), and formaldehyde (CH₂O).

Table 1: Predicted Major Fragment Ions of 5-methoxy-1H-indol-6-ol in Positive Ion ESI-MS/MS

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure
164.1149.1•CH₃ (15 Da)Dihydroxyindole radical cation
164.1136.1CO (28 Da)Methoxy-aminostyrene type ion
149.1121.1CO (28 Da)Dihydroxy-aminostyrene type ion
136.1108.1CO (28 Da)Aminostyrene type ion
Mechanistic Interpretation

The indole ring system is relatively stable, and fragmentation is often directed by the substituents on the benzene ring.

  • Loss of a Methyl Radical (•CH₃): The primary and most favorable fragmentation is anticipated to be the loss of a methyl radical from the methoxy group. This is a common fragmentation pathway for methoxy-substituted aromatic compounds.[3] The resulting fragment at m/z 149.1 would be a dihydroxyindole radical cation.

  • Loss of Carbon Monoxide (CO): Following the initial loss of the methyl radical, the resulting dihydroxyindole ion can undergo further fragmentation by losing a molecule of carbon monoxide, a characteristic fragmentation of phenols and hydroxyindoles.[1] This would lead to the fragment ion at m/z 121.1. Alternatively, the precursor ion at m/z 164.1 could directly lose CO, although this is generally less favored than the initial loss of the more labile methyl group.

  • Ring Cleavage: More energetic collisions can induce cleavage of the indole ring system. The loss of CO from the pyrrole ring is a known fragmentation pathway for indoles.

Fragmentation Pathway Diagram

G cluster_frags Major Fragment Ions M [M+H]⁺ m/z 164.1 5-methoxy-1H-indol-6-ol F1 m/z 149.1 M->F1 - •CH₃ F2 m/z 136.1 M->F2 - CO F3 m/z 121.1 F1->F3 - CO F4 m/z 108.1 F2->F4 - CO

Figure 2: Proposed fragmentation pathway of protonated 5-methoxy-1H-indol-6-ol.

Conclusion

This application note provides a detailed protocol and a theoretically grounded fragmentation pattern for 5-methoxy-1H-indol-6-ol. The proposed fragmentation pathway, dominated by the sequential loss of a methyl radical and carbon monoxide, offers a reliable basis for the identification of this important chemical entity in complex mixtures. The presented methodology and fragmentation data will be a valuable resource for researchers in natural product chemistry, pharmacology, and drug metabolism, facilitating the confident structural elucidation of novel compounds containing the 5-methoxy-1H-indol-6-ol core.

References

  • Aguiar, G. P., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(3), 295-308. [Link]

  • de Aguiar, G. P., et al. (2012). fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society, 23(1), 133-141. [Link]

  • He, X., et al. (2011). Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 25(13), 1845-1854. [Link]

  • Jamieson, W. D., & Hutzinger, O. (1971). Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles. Canadian Journal of Chemistry, 49(8), 1296-1301. [Link]

  • Powers, J. C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry, 33(5), 2044-2050. [Link]

  • Zhang, M., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. Molecules, 28(23), 7793. [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

  • Lund, T. (2015). Lecture notes in EI-Mass spectrometry. Roskilde University. [Link]

  • O'Connor, S., & Kovacic, P. (1980). Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. Biomedical Mass Spectrometry, 7(3), 109-114. [Link]

  • PubChem. (n.d.). 5-Methoxy-1H-indol-6-ol. National Center for Biotechnology Information. [Link]

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Application

Application Notes and Protocols: Serotonin Receptor Binding Assay with 5-methoxy-1H-indol-6-ol

< Introduction: Unveiling Serotonin Receptor Interactions Serotonin (5-hydroxytryptamine, 5-HT), a pivotal monoamine neurotransmitter, modulates a vast array of physiological and psychological processes, including mood,...

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: Unveiling Serotonin Receptor Interactions

Serotonin (5-hydroxytryptamine, 5-HT), a pivotal monoamine neurotransmitter, modulates a vast array of physiological and psychological processes, including mood, sleep, appetite, and cognition.[1][2] Its diverse effects are mediated by a large family of serotonin receptors, which are predominantly G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, a ligand-gated ion channel.[1][3] The intricate signaling pathways activated by these receptors make them significant targets for therapeutic intervention in various disorders.

Radioligand binding assays are a cornerstone technique for characterizing the interaction between ligands and their receptors.[4][5] This application note provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of a test compound, 5-methoxy-1H-indol-6-ol, for a specific serotonin receptor subtype. The principle of this assay lies in the competition between a radiolabeled ligand with known affinity and the unlabeled test compound for the same binding site on the receptor.[5] By measuring the displacement of the radioligand at various concentrations of the test compound, the inhibitory constant (Ki) of the test compound can be accurately determined.

Scientific Principles and Assay Design Considerations

A successful receptor binding assay hinges on a thorough understanding of the underlying principles and careful optimization of experimental parameters.

The Serotonin Signaling Cascade

Upon binding of serotonin, the 5-HT receptor undergoes a conformational change, activating associated G-proteins.[1][6] This initiates a cascade of intracellular events, such as the modulation of adenylyl cyclase activity or the activation of phospholipase C, leading to downstream cellular responses.[2][6] Understanding the specific signaling pathway of the target receptor is crucial for interpreting binding data in a functional context.

serotonin_signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP TPH Serotonin (5-HT) Serotonin (5-HT) 5-HTP->Serotonin (5-HT) AADC Vesicle Vesicle Serotonin (5-HT)->Vesicle VMAT 5-HT_released 5-HT Vesicle->5-HT_released Release 5-HT_Receptor 5-HT_Receptor 5-HT_released->5-HT_Receptor SERT SERT (Transporter) 5-HT_released->SERT Reuptake G-Protein G-Protein 5-HT_Receptor->G-Protein Activation Effector_Enzyme Effector Enzyme (e.g., Adenylyl Cyclase) G-Protein->Effector_Enzyme Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector_Enzyme->Second_Messenger Cellular_Response Cellular_Response Second_Messenger->Cellular_Response MAO MAO SERT->MAO Degradation

Caption: Serotonin Synthesis, Release, and Signaling Pathway.

Key Considerations for Assay Robustness
  • Choice of Radioligand: The radioligand should exhibit high affinity and specificity for the target receptor. A high specific activity is also desirable to achieve a good signal-to-noise ratio.[7]

  • Membrane Preparation: The quality of the receptor source is paramount. Crude membrane preparations from cell lines stably expressing the receptor of interest are commonly used.[8][9][10][11]

  • Non-Specific Binding (NSB): This refers to the binding of the radioligand to components other than the target receptor, such as the filter membrane or other proteins.[12][13][14][15] NSB must be accurately determined and minimized to ensure data quality.

  • Equilibrium Conditions: The incubation time and temperature must be optimized to ensure that the binding reaction reaches equilibrium.[7]

Materials and Reagents

Reagent Supplier Catalogue No. Storage
5-methoxy-1H-indol-6-olVariesVaries4°C
[³H]-Ketanserin (or other suitable radioligand)PerkinElmerNET-793-20°C
Serotonin Receptor Membranes (e.g., 5-HT2A)PerkinElmer, MilliporeVaries-80°C
Scintillation Cocktail (e.g., Ultima Gold™)PerkinElmer6013329Room Temp
Polyethyleneimine (PEI)Sigma-AldrichP31434°C
Tris-HClSigma-AldrichT5941Room Temp
MgCl₂Sigma-AldrichM8266Room Temp
Bovine Serum Albumin (BSA)Sigma-AldrichA79064°C
Glass Fiber Filters (e.g., GF/B or GF/C)Whatman1821-025Room Temp
96-well Filter PlatesMilliporeMAFCNOB50Room Temp
96-well Assay PlatesCorning3605Room Temp

Experimental Protocols

This protocol outlines a filtration-based radioligand binding assay. Alternative homogeneous assay formats like Scintillation Proximity Assay (SPA) can also be employed, which do not require a separation step.[16][17][18][19][20]

Preparation of Buffers and Solutions
  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4. Prepare a 1 L stock and filter sterilize.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Radioligand Stock Solution: Prepare a stock solution of [³H]-Ketanserin in ethanol at a concentration of 1 µM.

  • Test Compound Stock Solution: Prepare a 10 mM stock solution of 5-methoxy-1H-indol-6-ol in a suitable solvent (e.g., DMSO).

  • Non-Specific Binding (NSB) Agent: A high concentration of a known unlabeled ligand for the target receptor (e.g., 10 µM Ketanserin for 5-HT2A).

Membrane Preparation

Thaw the commercially prepared serotonin receptor membranes on ice immediately before use. Dilute the membranes to the desired concentration in ice-cold Assay Buffer. The optimal protein concentration should be determined empirically but typically ranges from 5-20 µg per well.[8][21]

Assay Procedure

The following steps should be performed in a 96-well assay plate.

assay_workflow Start Start Prepare_Reagents Prepare Buffers, Radioligand, and Test Compound Start->Prepare_Reagents Plate_Setup Set up 96-well plate: Total, NSB, and Test Compound wells Prepare_Reagents->Plate_Setup Add_Components Add Assay Buffer, Radioligand, and Membranes to all wells Plate_Setup->Add_Components Add_Test_Compound Add varying concentrations of 5-methoxy-1H-indol-6-ol to respective wells Add_Components->Add_Test_Compound Add_NSB Add high concentration of unlabeled ligand to NSB wells Add_Components->Add_NSB Incubate Incubate at RT (e.g., 60 minutes) to reach equilibrium Add_Test_Compound->Incubate Add_NSB->Incubate Filter Rapidly filter contents through pre-soaked glass fiber filter plate Incubate->Filter Wash Wash filters with ice-cold Wash Buffer to remove unbound ligand Filter->Wash Dry_and_Count Dry filter plate and add scintillation cocktail Wash->Dry_and_Count Measure_Radioactivity Measure radioactivity using a scintillation counter Dry_and_Count->Measure_Radioactivity Data_Analysis Analyze data to determine Ki value Measure_Radioactivity->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for the Radioligand Binding Assay.

Step-by-Step Protocol:

  • Plate Setup:

    • Total Binding: Wells containing radioligand and membranes only.

    • Non-Specific Binding (NSB): Wells containing radioligand, membranes, and a saturating concentration of an unlabeled competitor.[13]

    • Test Compound: Wells containing radioligand, membranes, and varying concentrations of 5-methoxy-1H-indol-6-ol.

  • Reagent Addition (Total volume per well = 200 µL):

    • Add 50 µL of Assay Buffer to all wells.

    • Add 50 µL of [³H]-Ketanserin (at a final concentration at or below its Kd, e.g., 0.5 nM for 5-HT2A).[22][23]

    • To NSB wells, add 50 µL of the NSB agent. To test compound wells, add 50 µL of the appropriate dilution of 5-methoxy-1H-indol-6-ol. To total binding wells, add 50 µL of Assay Buffer.

    • Initiate the binding reaction by adding 50 µL of the diluted membrane preparation to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking to allow the binding to reach equilibrium.[22]

  • Filtration:

    • Pre-soak the 96-well filter plate with 0.3% polyethyleneimine (PEI) for at least 30 minutes to reduce non-specific binding of the radioligand to the filter.[21]

    • Rapidly transfer the contents of the assay plate to the filter plate using a cell harvester or vacuum manifold.

    • Wash the filters three times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.[8]

  • Scintillation Counting:

    • Dry the filter plate completely.

    • Add 50 µL of scintillation cocktail to each well.

    • Seal the plate and count the radioactivity in a microplate scintillation counter.

Data Analysis and Interpretation

The raw data, in counts per minute (CPM), is used to calculate the specific binding of the radioligand.

Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM)

The percentage of specific binding at each concentration of the test compound is then calculated:

% Specific Binding = (Specific Binding in presence of Test Compound / Specific Binding in absence of Test Compound) x 100

Determining the IC₅₀ and Kᵢ

The data is then plotted as % Specific Binding versus the log concentration of 5-methoxy-1H-indol-6-ol. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

The affinity of the test compound (Kᵢ) can then be calculated using the Cheng-Prusoff equation :[24]

Kᵢ = IC₅₀ / (1 + [L]/Kₐ)

Where:

  • IC₅₀: The experimentally determined half-maximal inhibitory concentration of the test compound.

  • [L]: The concentration of the radioligand used in the assay.

  • Kₐ: The dissociation constant of the radioligand for the receptor.

For accurate Kᵢ determination, it is crucial that the radioligand concentration is at or below its Kₐ.[23]

Data Presentation
Compound IC₅₀ (nM) Kᵢ (nM) Hill Slope
5-methoxy-1H-indol-6-ol[Experimental Value][Calculated Value][Experimental Value]
Reference Compound (e.g., Ketanserin)[Literature Value][Literature Value][Literature Value]

Advanced Techniques and Considerations

For more in-depth characterization of ligand-receptor interactions, other techniques can be employed:

  • Saturation Binding Analysis (Scatchard Plot): This method is used to determine the density of receptors (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[25][26][27]

  • Surface Plasmon Resonance (SPR): Techniques like Biacore provide real-time, label-free analysis of binding kinetics, allowing for the determination of association (ka) and dissociation (kd) rates.[28][29][30][31][32]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for determining the binding affinity of 5-methoxy-1H-indol-6-ol for serotonin receptors. By adhering to the principles of robust assay design and meticulous execution, researchers can obtain reliable and reproducible data crucial for drug discovery and pharmacological research.

References

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  • Eurofins. 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. [Link]

  • VelaLabs. Binding Assays: biacore spr, elisa, glycolisation. [Link]

  • Eurofins. 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. [Link]

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  • PubMed. Linearization of two ligand-one binding site scatchard plot and the "IC50" competitive inhibition plot: application to the simplified graphical determination of equilibrium constants. [Link]

  • PubMed. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. [Link]

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  • ResearchGate. The affinities for serotonin/dopamine receptors of the compounds 1-4. [Link]

  • ResearchGate. The influence of cooperativity on the determination of dissociation constants: Examination of the Cheng-Prusoff equation, the Scatchard analysis, the Schild analysis and related power equations. [Link]

  • PubMed Central. Differential contributions of serotonin receptors to the behavioral effects of indoleamine hallucinogens in mice. [Link]

  • Canadian Society of Pharmacology and Therapeutics (CSPT). Cheng-Prusoff Equation. [Link]

  • Wikipedia. Scatchard equation. [Link]

  • PubMed. Binding of methoxy-substituted N1-benzenesulfonylindole analogs at human 5-HT6 serotonin receptors. [Link]

  • Wikipedia. List of miscellaneous 5-HT2A receptor agonists. [Link]

Sources

Method

conducting an MTT assay for 5-methoxy-1H-indol-6-ol cytotoxicity

Application Notes & Protocols Introduction: Assessing the Cytotoxic Potential of 5-methoxy-1H-indol-6-ol 5-methoxy-1H-indol-6-ol is an indole derivative, a class of heterocyclic compounds widely investigated for their di...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Introduction: Assessing the Cytotoxic Potential of 5-methoxy-1H-indol-6-ol

5-methoxy-1H-indol-6-ol is an indole derivative, a class of heterocyclic compounds widely investigated for their diverse pharmacological activities. Indole alkaloids, for instance, have been studied for their antiparasitic and potential anticancer properties[1][2]. The evaluation of a novel compound's effect on cell viability is a foundational step in drug discovery and toxicology. This document provides a comprehensive guide for determining the cytotoxic effects of 5-methoxy-1H-indol-6-ol using the MTT assay, a robust and widely adopted colorimetric method for assessing cellular metabolic activity as an indicator of cell viability[3].

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals[4][5]. This reduction is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria[6]. The quantity of formazan produced is directly proportional to the number of viable, metabolically active cells[3]. While powerful, it is crucial to recognize that the MTT assay measures metabolic activity, and a reduction in signal may indicate either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation)[7][8]. Therefore, results should be interpreted as a measure of the compound's impact on overall cell health and metabolic competence.

This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the scientific rationale behind key steps, potential pitfalls, and data interpretation strategies to ensure reliable and reproducible results.

The Biochemical Principle of the MTT Assay

The core of the MTT assay is a cellular enzymatic reaction. Understanding this mechanism is key to troubleshooting and correctly interpreting the results. In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the tetrazolium ring of MTT[4][7]. This process transfers electrons to MTT, reducing it to formazan, which precipitates as insoluble purple crystals within the cell. Dead cells, having lost their metabolic activity and mitochondrial integrity, are incapable of this conversion[5]. The final step involves solubilizing these formazan crystals with a solvent, typically Dimethyl Sulfoxide (DMSO), to create a colored solution whose absorbance can be quantified using a spectrophotometer[9].

Figure 1: Biochemical workflow of the MTT assay in viable cells.

Critical Considerations for 5-methoxy-1H-indol-6-ol

Before proceeding with the assay, specific properties of the test compound must be considered to prevent experimental artifacts.

  • Solubility & Stability : Indole derivatives can be prone to oxidation and degradation, especially when exposed to light or non-optimal pH conditions[10][11].

    • Recommendation : Prepare a concentrated stock solution of 5-methoxy-1H-indol-6-ol in a high-purity, sterile solvent like DMSO. Aliquot the stock solution into light-protected tubes and store at -20°C or -80°C to minimize freeze-thaw cycles[12]. Working solutions should be prepared fresh for each experiment by diluting the stock in the appropriate cell culture medium.

  • Potential for Assay Interference : The test compound itself may interfere with the assay readout.

    • Chemical Reduction of MTT : Some compounds can directly reduce MTT, leading to a false-positive signal (appearing as high viability)[7][13].

    • Colorimetric Interference : If 5-methoxy-1H-indol-6-ol solutions are colored, they can contribute to the absorbance reading, leading to inaccurate results.

    • Recommendation : It is mandatory to run a "Compound Control" plate or wells containing the highest concentration of the test compound in cell-free medium. After the standard assay procedure, any significant absorbance in these wells indicates interference and must be subtracted from the corresponding experimental readings.

Experimental Design and Plate Layout

A well-designed experiment with appropriate controls is the foundation of a trustworthy protocol. Each condition should be tested in triplicate or quadruplicate to ensure statistical significance[3].

Control/Variable Description Purpose
Blank (Medium Only) Wells containing only cell culture medium, MTT, and solubilization buffer.Measures background absorbance from the medium and reagents.
Vehicle Control Cells treated with the highest volume of the solvent (e.g., DMSO) used to dilute the test compound.Accounts for any cytotoxic effects of the solvent itself. This group represents 100% cell viability.
Test Compound Cells treated with serial dilutions of 5-methoxy-1H-indol-6-ol.To determine the dose-dependent cytotoxic effect of the compound.
Positive Control Cells treated with a known cytotoxic agent (e.g., Doxorubicin, Staurosporine).Confirms that the assay system and cells are responsive to cytotoxic stimuli.
Compound Control Wells containing medium and the test compound (no cells).Checks for direct reduction of MTT or colorimetric interference by the compound.

Example 96-Well Plate Layout:

Detailed Step-by-Step Protocol

This protocol is optimized for adherent cells in a 96-well format. Modifications may be required for suspension cells or different plate formats.

Phase 1: Preparation (Day 0)
  • Reagent Preparation :

    • MTT Stock Solution (5 mg/mL) : Dissolve MTT powder in sterile phosphate-buffered saline (PBS). Vortex until fully dissolved, then filter-sterilize (0.22 µm filter). Store in the dark at 4°C for up to one month or at -20°C for longer periods[5]. Note: MTT is light-sensitive; keep the solution protected from light at all times.

    • Solubilization Solution : 100% cell culture-grade DMSO is commonly used and effective[9]. Alternatively, a solution of 10% SDS in 0.01 M HCl can be used.

    • Compound Stock Solution (e.g., 10 mM) : Prepare a stock of 5-methoxy-1H-indol-6-ol in sterile DMSO. Aliquot and store as described in Section 2.

  • Cell Culture :

    • Use a cell line appropriate for the research question. Ensure cells are healthy, free from contamination, and in the logarithmic growth phase, as this ensures maximal metabolic activity[7].

    • Trypsinize and count the cells. Prepare a cell suspension at the desired seeding density in complete culture medium.

Phase 2: Assay Procedure
Figure 2: General experimental workflow for the MTT cytotoxicity assay.

Day 1: Cell Seeding

  • Seed cells into a 96-well flat-bottom plate at a pre-optimized density (typically 5,000-15,000 cells/well) in 100 µL of complete culture medium[7].

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment and recovery.

Day 2: Compound Treatment

  • Observe cells under a microscope to confirm attachment and healthy morphology.

  • Prepare serial dilutions of 5-methoxy-1H-indol-6-ol in culture medium from your stock solution. Also prepare the vehicle and positive controls.

  • Carefully aspirate the old medium from the wells.

  • Add 100 µL of the appropriate treatment medium to each well according to your plate layout.

  • Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

Day 4 (after 48h incubation): Assay Execution

  • After the incubation period, carefully aspirate the treatment medium.

  • Add 100 µL of fresh, serum-free medium to each well. Note: Serum can interact with MTT and should be avoided at this stage[5].

  • Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL)[14].

  • Incubate the plate for 2-4 hours at 37°C. During this time, observe the formation of purple formazan crystals within the cells under a microscope.

  • After incubation, carefully aspirate the MTT-containing medium without disturbing the formazan crystals.

  • Add 100-150 µL of DMSO to each well to dissolve the crystals[7].

  • Place the plate on an orbital shaker for 15 minutes, protected from light, to ensure complete solubilization[5].

Phase 3: Data Acquisition and Analysis
  • Measure Absorbance : Read the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance from plate imperfections[5].

  • Data Processing :

    • Average the triplicate readings for each condition.

    • Subtract the average absorbance of the blank (medium only) wells from all other readings.

    • If the compound control showed interference, subtract its value from the test compound wells.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) x 100

  • IC₅₀ Determination :

    • The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%.

    • Plot % Viability versus the logarithm of the compound concentration.

    • Use non-linear regression analysis (e.g., using software like GraphPad Prism or an Excel add-in) to fit a sigmoidal dose-response curve and calculate the IC₅₀ value[15].

Sample Data and Calculation:

Concentration (µM)Log[Conc]Absorbance (570nm)Avg. Absorbance% Viability
Vehicle (0) N/A1.25, 1.28, 1.221.25100%
1 01.18, 1.20, 1.231.2096.0%
10 10.95, 0.99, 0.970.9777.6%
50 1.70.60, 0.64, 0.620.6249.6%
100 20.31, 0.29, 0.330.3124.8%
200 2.30.15, 0.14, 0.160.1512.0%
Blank N/A0.08, 0.09, 0.080.08N/A

Note: The IC₅₀ in this example data set is approximately 50 µM.

Troubleshooting Common Issues

Problem Potential Cause(s) Solution(s)
High Background Absorbance - Contamination of medium or reagents.[16]- Phenol red or serum interference.[5]- Compound interference.- Use sterile technique and fresh reagents.- Use phenol red-free and serum-free medium during MTT incubation.- Run and subtract compound control values.
Low Absorbance Readings - Cell seeding density is too low.[16]- Insufficient MTT incubation time.- Incomplete formazan solubilization.[7]- Optimize and increase cell seeding density.- Increase MTT incubation time (check for crystal formation).- Ensure complete mixing after adding DMSO; extend shaking time if needed.
High Variability in Replicates - Inaccurate pipetting.- Uneven cell seeding ("edge effects").[7]- Cells were not in a healthy, logarithmic growth phase.- Use calibrated pipettes and practice consistent technique.- Avoid using the outer wells of the plate; fill them with sterile PBS to maintain humidity.- Ensure cells are subcultured regularly and are not over-confluent before seeding.
Viability > 100% at Low Doses - Compound may induce cell proliferation at low concentrations (hormesis).- Test compound is increasing cellular metabolic rate.[13]- This may be a real biological effect. Confirm with a cell counting assay.- Note that MTT reflects metabolic activity, which can be modulated independently of cell number.

References

  • Title: Cytotoxicity MTT Assay Protocols and Methods Source: Springer Nature Experiments URL: [Link]

  • Title: MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation Source: CLYTE Technologies URL: [Link]

  • Title: The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual Source: National Institutes of Health (NIH) URL: [Link]

  • Title: The MTT Assay: A Method for Error Minimization and Interpretation in Measuring Cytotoxicity and Estimating Cell Viability Source: Springer Nature Experiments URL: [Link]

  • Title: An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification Source: National Institutes of Health (NIH) URL: [Link]

  • Title: A Comprehensive Overview of the Major Categories of Cell Viability Assays Source: ANT Bio URL: [Link]

  • Title: MTT assay Source: Wikipedia URL: [Link]

  • Title: The Overview of Cell Viability Source: CUSABIO URL: [Link]

  • Title: The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis Source: PubMed URL: [Link]

  • Title: I am having problems in getting results in MTT assay. How do I rectify it? Source: ResearchGate URL: [Link]

  • Title: How to Analyse MTT/MTS Assay Data and IC50 using Excel Source: YouTube URL: [Link]

  • Title: MTT assay - Protocol, principle and troubleshooting - DETAILED EXPLANATION Source: YouTube URL: [Link]

  • Title: Can someone advise me how to interpret my results of cytotoxicity using MTT assay? Source: ResearchGate URL: [Link]

  • Title: Chemical Properties of 1H-Indole, 5-methoxy- (CAS 1006-94-6) Source: Cheméo URL: [Link]

  • Title: 5-Methoxy-1H-indol-6-ol Source: PubChem URL: [Link]

  • Title: Cytotoxicity, genotoxicity and mechanism of action (via gene expression analysis) of the indole alkaloid aspidospermine (antiparasitic) extracted from Aspidosperma polyneuron in HepG2 cells Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 6-Methoxy-1H-indole Source: PubChem URL: [Link]

  • Title: 5-Methoxyindole Source: PubChem URL: [Link]

  • Title: Molecular mechanisms of 6-hydroxydopamine-induced cytotoxicity in PC12 cells: involvement of hydrogen peroxide-dependent and -independent action Source: PubMed URL: [Link]

  • Title: Improved production of the indole alkaloid canthin-6-one from cell suspension culture of Brucea javanica (L.) Merr Source: ResearchGate URL: [Link]

Sources

Application

assessing the antioxidant activity of 5-methoxy-1H-indol-6-ol using a DPPH assay

An Application Guide to the DPPH• Radical Scavenging Assay for Evaluating the Antioxidant Activity of 5-methoxy-1H-indol-6-ol Introduction: The Quest for Novel Antioxidants In the landscape of modern drug discovery and d...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the DPPH• Radical Scavenging Assay for Evaluating the Antioxidant Activity of 5-methoxy-1H-indol-6-ol

Introduction: The Quest for Novel Antioxidants

In the landscape of modern drug discovery and development, the mitigation of oxidative stress is a cornerstone of therapeutic intervention for a myriad of pathologies, including neurodegenerative diseases, cancer, and inflammatory disorders. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these reactive intermediates. This has spurred a continuous search for novel antioxidant compounds. The indole scaffold, a privileged structure in medicinal chemistry, is a frequent constituent of molecules exhibiting potent antioxidant effects. The compound 5-methoxy-1H-indol-6-ol, with its phenolic hydroxyl group, is a promising candidate for antioxidant activity. This application note provides a comprehensive, in-depth guide for researchers and scientists on the use of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay to reliably assess the antioxidant potential of this molecule.

Pillar 1: The Mechanistic Principle of the DPPH• Assay

The DPPH assay is a simple, rapid, and widely used spectrophotometric method for evaluating the ability of compounds to act as free radical scavengers or hydrogen donors.[1] Its popularity stems from the stability of the DPPH radical, which, unlike many other radicals, does not need to be generated in situ.[2]

The Chemistry of Radical Scavenging

The core of the assay lies in the interaction between the antioxidant and the DPPH radical. DPPH is a stable free radical due to the delocalization of its spare electron across the entire molecule, which prevents dimerization and is responsible for its deep violet color, with a maximum absorbance around 517 nm.[3]

When a solution of DPPH is mixed with a substance that can donate a hydrogen atom, such as the hydroxyl group on 5-methoxy-1H-indol-6-ol, the DPPH radical is reduced to its corresponding hydrazine form, DPPH-H.[2] This reduction process neutralizes the free radical and leads to a color change from violet to a pale yellow or colorless solution.[3] The degree of discoloration is directly proportional to the radical-scavenging activity of the antioxidant compound. The primary reaction mechanisms are hydrogen atom transfer (HAT) or single-electron transfer followed by proton transfer (SET-PT).[4]

DPPH_Reaction cluster_reactants Reactants cluster_products Products DPPH DPPH• (Violet Radical) DPPH_H DPPH-H (Yellow/Colorless) DPPH->DPPH_H Donates H• Antioxidant 5-methoxy-1H-indol-6-ol (AH) Antioxidant_Radical Oxidized Antioxidant (A•) Antioxidant->Antioxidant_Radical Loses H•

Caption: DPPH radical scavenging mechanism.

Pillar 2: A Self-Validating Experimental Protocol

This protocol is designed for a 96-well microplate format, which is ideal for high-throughput screening. The inclusion of appropriate controls is critical for validating the results.

Required Materials and Equipment
  • Chemicals:

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

    • 5-methoxy-1H-indol-6-ol (Test Compound)

    • Ascorbic acid or Trolox (Positive Control)

    • Methanol (HPLC grade) or Ethanol

  • Equipment:

    • UV-Vis microplate reader capable of reading at 517 nm

    • Analytical balance

    • Calibrated micropipettes and tips

    • 96-well microplates

    • Volumetric flasks and assorted glassware

    • Vortex mixer

    • Aluminum foil

Reagent Preparation
  • DPPH Working Solution (e.g., 0.1 mM):

    • Accurately weigh ~3.94 mg of DPPH powder.

    • Dissolve in 100 mL of methanol in a volumetric flask.

    • Wrap the flask in aluminum foil to protect it from light. This solution should be prepared fresh daily.[5]

    • Expert Insight: The absorbance of the DPPH working solution at 517 nm should be adjusted to approximately 1.0 ± 0.2 to ensure the results are within the linear range of the spectrophotometer.[3]

  • Test Compound Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh 1 mg of 5-methoxy-1H-indol-6-ol.

    • Dissolve in 1 mL of methanol.

    • From this stock, prepare a series of dilutions (e.g., 200, 100, 50, 25, 12.5, 6.25 µg/mL) in methanol.

  • Positive Control Stock Solution (e.g., 1 mg/mL Ascorbic Acid):

    • Prepare a 1 mg/mL stock solution of ascorbic acid in methanol.

    • Prepare a similar serial dilution as for the test compound.

Assay Procedure

Assay_Workflow prep Prepare Serial Dilutions (Test Compound & Control) plate Pipette 100 µL of each dilution into 96-well plate prep->plate dpph Add 100 µL of DPPH Working Solution to all wells plate->dpph incubate Incubate for 30 minutes in the dark at room temp. dpph->incubate read Measure Absorbance at 517 nm incubate->read analyze Calculate % Inhibition and IC50 Value read->analyze

Caption: Experimental workflow for the DPPH assay.

  • Plate Setup:

    • Add 100 µL of the different concentrations of the test compound (5-methoxy-1H-indol-6-ol) and the positive control (ascorbic acid) into separate wells of the 96-well plate, in triplicate.

    • Sample Blank (A_blank): Add 100 µL of each test compound concentration and 100 µL of methanol (instead of DPPH solution). This is crucial to correct for any intrinsic color of the test compound that might absorb at 517 nm.[6][7]

    • Negative Control (A_control): Add 100 µL of methanol and 100 µL of the DPPH working solution. This represents 100% DPPH radical concentration (0% inhibition).

  • Reaction Initiation: Add 100 µL of the DPPH working solution to all wells containing the test compound and positive control.

  • Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

    • Expert Insight: A 30-minute incubation is standard for many phenolic compounds to reach a reaction steady state.[3] However, reaction kinetics can vary, and a preliminary kinetic study (reading absorbance at several time points) is recommended for novel compounds.

  • Measurement: Measure the absorbance of all wells at 517 nm using a microplate reader.

Pillar 3: Data Analysis and Authoritative Interpretation

Calculation of Radical Scavenging Activity

The percentage of DPPH radical scavenging activity (% Inhibition) is calculated using the following formula:

% Inhibition = [ (A_control - (A_sample - A_blank)) / A_control ] * 100

Where:

  • A_control is the absorbance of the negative control.

  • A_sample is the absorbance of the test compound with DPPH.

  • A_blank is the absorbance of the test compound with methanol.

Determination of the IC50 Value

The IC50 (Inhibitory Concentration 50) value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value signifies a higher antioxidant potency.

  • Plot a graph of % Inhibition versus the corresponding concentration of the test compound.

  • Use linear regression analysis on the linear portion of the curve (typically between 20% and 80% inhibition) to obtain the equation of the line (y = mx + c).[8]

  • Calculate the IC50 value by setting y = 50 in the equation and solving for x:

IC50 = (50 - c) / m

Data Presentation

The results should be summarized in a clear, tabular format for easy comparison.

Concentration (µg/mL)Mean Absorbance (A_sample)% Inhibition
200e.g., 0.152e.g., 85.1%
100e.g., 0.298e.g., 70.8%
50e.g., 0.511e.g., 49.9%
25e.g., 0.756e.g., 25.9%
12.5e.g., 0.899e.g., 11.9%
IC50 (µg/mL) e.g., 50.1
Ascorbic Acid IC50 (µg/mL) e.g., 8.5

Note: The data shown are for illustrative purposes only.

The IC50 value of 5-methoxy-1H-indol-6-ol can then be authoritatively compared to the positive control, ascorbic acid. A significantly higher IC50 value would indicate weaker antioxidant activity compared to the standard.

Conclusion

The DPPH assay is a robust and efficient method for the initial screening of the antioxidant properties of 5-methoxy-1H-indol-6-ol. By following this detailed protocol, which emphasizes proper controls, accurate data analysis, and an understanding of the underlying chemical principles, researchers can generate reliable and reproducible data. The resulting IC50 value provides a quantitative measure of antioxidant strength, enabling effective comparison with standard compounds and guiding further investigation into the therapeutic potential of this promising indole derivative.

References

  • Gülçin, İ., & Alwasel, S. H. (2023). DPPH Radical Scavenging Assay. MDPI. Available at: [Link]

  • Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food chemistry, 113(4), 1202-1205. Available at: [Link]

  • Molyneux, P. (2004). The use of the stable free radical diphenylpicrylhydrazyl (DPPH) for estimating antioxidant activity. Songklanakarin Journal of science and technology, 26(2), 211-219. Available at: [Link]

  • Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical. Nature, 181(4617), 1199-1200. Available at: [Link]

  • Sánches-Moreno, C., Larrauri, J. A., & Saura-Calixto, F. (1998). A procedure to measure the antiradical efficiency of polyphenols. Journal of the Science of Food and Agriculture, 76(2), 270-276. Available at: [Link]

  • Zen-Bio, Inc. (2013). DPPH Antioxidant Assay Kit. Available at: [Link]

  • Yeo, J., & Shahidi, F. (2019). Critical Re-Evaluation of DPPH assay: Presence of Pigments Affects the Results. Journal of Agricultural and Food Chemistry, 67(28), 7809-7815. Available at: [Link]

  • PubChem. (n.d.). 5-Methoxy-1H-indol-6-ol. National Center for Biotechnology Information. Available at: [Link]

  • Ak, T., & Gülçin, İ. (2008). Antioxidant and radical scavenging properties of curcumin. Chemico-biological interactions, 174(1), 27-37. Available at: [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Available at: [Link]

  • ResearchGate. (2018). How to calculate DPPH IC50 accurately? Available at: [Link]

  • Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of food science and technology, 48(4), 412-422. Available at: [Link]

  • Apak, R., Özyürek, M., Güçlü, K., & Çapanoğlu, E. (2016). Antioxidant activity/capacity measurement. 1. Classification, physicochemical principles, mechanisms, and electron transfer (ET)-based assays. Journal of Agricultural and Food Chemistry, 64(5), 997-1027. Available at: [Link]

Sources

Method

Application Note: A Rigorous Protocol for Determining the Solubility of 5-methoxy-1H-indol-6-ol in Dimethyl Sulfoxide (DMSO)

For: Researchers, scientists, and drug development professionals. Abstract Accurate determination of a compound's solubility is a cornerstone of early-stage drug discovery and development, profoundly influencing assay va...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Accurate determination of a compound's solubility is a cornerstone of early-stage drug discovery and development, profoundly influencing assay validity, formulation strategies, and pharmacokinetic outcomes. This document provides a detailed experimental protocol for quantifying the solubility of 5-methoxy-1H-indol-6-ol in dimethyl sulfoxide (DMSO), a common solvent for compound storage and handling. We present two robust methodologies: the "gold standard" Shake-Flask method for determining thermodynamic equilibrium solubility and a high-throughput kinetic solubility assay, suitable for rapid screening. This guide explains the scientific principles behind the chosen methods, offers step-by-step instructions, and details data analysis, ensuring reliable and reproducible results.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a drug candidate from a mere concept to a clinical reality is paved with numerous challenges, with poor aqueous solubility being a primary impediment.[1][2] Inadequate solubility can lead to misleading results in biological assays, present significant hurdles for formulation, and ultimately result in poor bioavailability.[3][4] Therefore, the precise characterization of a compound's solubility is not merely a routine measurement but a critical decision-making parameter in the optimization of leads.[5]

5-methoxy-1H-indol-6-ol, an indole derivative, belongs to a class of compounds of significant interest in medicinal chemistry.[6] Given that many discovery compounds are initially dissolved and stored in DMSO, understanding their solubility in this solvent is of paramount importance.[7][8] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of both polar and nonpolar compounds.[9][10][11] This application note will provide a comprehensive guide to accurately determine the solubility of 5-methoxy-1H-indol-6-ol in DMSO.

Understanding Solubility: Thermodynamic vs. Kinetic

It is crucial to distinguish between two key types of solubility measurements: thermodynamic and kinetic.[4][12][13]

  • Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility at equilibrium. It is determined by incubating an excess of the solid compound in a solvent for a sufficient duration to allow the system to reach a state where the rate of dissolution equals the rate of precipitation.[13][14] The shake-flask method is the universally recognized standard for determining thermodynamic solubility.[2][14][15]

  • Kinetic Solubility: This measurement is often employed in high-throughput screening (HTS) settings.[3][4][16] It typically involves adding a concentrated DMSO stock solution of the compound to an aqueous buffer and observing for precipitation.[8][17] The resulting value can be higher than the thermodynamic solubility because the compound may remain in a supersaturated state for a period.[13][18] While not a true equilibrium measurement, kinetic solubility provides a rapid assessment of a compound's dissolution behavior under assay-relevant conditions.[7][16]

G cluster_0 Solubility Measurement Approaches cluster_1 Methodology cluster_2 Outcome Thermodynamic Thermodynamic Shake_Flask Shake-Flask Method Thermodynamic->Shake_Flask Gold Standard Kinetic Kinetic HTS High-Throughput Screening (e.g., Nephelometry) Kinetic->HTS Rapid Assessment Equilibrium Equilibrium Solubility (True Solubility) Shake_Flask->Equilibrium Apparent Apparent Solubility (Often Supersaturated) HTS->Apparent

Caption: Conceptual workflow of solubility determination.

Chemical and Physical Properties of 5-methoxy-1H-indol-6-ol

A foundational understanding of the test compound's properties is essential for accurate experimental design.

PropertyValueSource
Molecular Formula C₉H₉NO₂[19]
Molecular Weight 163.17 g/mol [19]
Appearance Solid (predicted)N/A

Experimental Protocol: Thermodynamic Solubility via the Shake-Flask Method

This protocol details the definitive method for establishing the equilibrium solubility of 5-methoxy-1H-indol-6-ol in DMSO.

Materials and Equipment
  • 5-methoxy-1H-indol-6-ol (solid)

  • Anhydrous DMSO (≥99.9%)

  • Vortex mixer

  • Thermostatic shaker/incubator set to 25°C

  • Microcentrifuge

  • Calibrated analytical balance

  • Calibrated micropipettes

  • 2 mL microcentrifuge tubes

  • HPLC or UV-Vis spectrophotometer

  • Syringe filters (0.22 µm, PTFE or other DMSO-compatible material)

Step-by-Step Protocol
  • Preparation of a Supersaturated Solution:

    • Accurately weigh approximately 5-10 mg of 5-methoxy-1H-indol-6-ol into a 2 mL microcentrifuge tube. The key is to add an amount of solid that is in clear excess of what is expected to dissolve.

    • Add a precisely known volume of anhydrous DMSO (e.g., 500 µL) to the tube.

    • Vortex the mixture vigorously for 2-3 minutes to facilitate the initial dissolution and create a slurry.[20]

  • Equilibration:

    • Place the sealed tubes in a thermostatic shaker set to 25°C.

    • Agitate the samples for 24-48 hours. This extended incubation is crucial to ensure that the solution reaches thermodynamic equilibrium.[20] Shorter incubation times may lead to an underestimation of solubility.

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess, undissolved solid.[20]

    • Rationale: This step is critical to separate the saturated supernatant from any remaining solid particles, which would otherwise lead to an overestimation of solubility.

  • Sample Analysis (Quantification):

    • Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the pellet, it is advisable to take the sample from the upper portion of the liquid.

    • For enhanced accuracy, filter the collected supernatant through a 0.22 µm DMSO-compatible syringe filter.

    • Prepare a series of accurate dilutions of the supernatant with anhydrous DMSO.

    • Quantify the concentration of 5-methoxy-1H-indol-6-ol in the diluted samples using a validated analytical method such as HPLC or UV-Vis spectroscopy against a standard curve of known concentrations.

Data Analysis and Reporting
  • Construct a standard curve by plotting the analytical signal (e.g., absorbance or peak area) versus the known concentrations of 5-methoxy-1H-indol-6-ol.

  • Use the linear regression equation from the standard curve to calculate the concentration of the compound in your diluted samples.

  • Multiply the calculated concentration by the dilution factor to determine the final solubility in the original supernatant.

  • Express the solubility in units of mg/mL and mM. The experiment should be performed in triplicate to assess reproducibility.

Experimental Protocol: High-Throughput Kinetic Solubility Assay

This method offers a rapid assessment of solubility, making it suitable for screening purposes. It measures the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in a given solvent.

Materials and Equipment
  • 5-methoxy-1H-indol-6-ol (as a 10 mM stock solution in 100% DMSO)

  • Anhydrous DMSO

  • 96-well microplate (UV-transparent for spectrophotometric analysis)

  • Microplate reader (UV-Vis spectrophotometer or nephelometer)

  • Multichannel pipette or automated liquid handler

G Start Start Prep_Stock Prepare 10 mM Stock in 100% DMSO Start->Prep_Stock Serial_Dilute Create Serial Dilutions in DMSO Prep_Stock->Serial_Dilute Transfer Transfer to Assay Plate Serial_Dilute->Transfer Add_Solvent Add DMSO to Wells Transfer->Add_Solvent Incubate Incubate and Mix Add_Solvent->Incubate Measure Measure Absorbance/ Light Scatter Incubate->Measure Analyze Analyze Data & Determine Solubility Measure->Analyze End End Analyze->End

Caption: Workflow for the kinetic solubility assay.

Step-by-Step Protocol
  • Preparation of Compound Plate:

    • In a 96-well plate, prepare a serial dilution of the 10 mM 5-methoxy-1H-indol-6-ol stock solution in DMSO. For example, create a dilution series ranging from 10 mM down to 0.1 mM.

  • Assay Execution:

    • To a new 96-well UV-transparent plate, add a small, fixed volume of each concentration from the compound plate (e.g., 2 µL).

    • Rapidly add a larger volume of DMSO (e.g., 198 µL) to each well to achieve the final desired concentrations and a consistent, low percentage of the initial stock solvent.

    • Mix the plate on a plate shaker for 1-2 hours at room temperature.[17]

  • Detection of Precipitation:

    • Nephelometry: Measure the light scattering at 90 degrees.[21][22] An increase in scattered light indicates the formation of a precipitate.[23]

    • UV-Vis Spectroscopy: Measure the absorbance at the λmax of 5-methoxy-1H-indol-6-ol. A deviation from the linear relationship between concentration and absorbance suggests precipitation.

Data Analysis and Reporting
  • Plot the measured signal (light scatter or absorbance) against the compound concentration.

  • The kinetic solubility is defined as the highest concentration at which no significant increase in light scatter is observed, or the point at which the absorbance begins to plateau or decrease.

  • Report the kinetic solubility in µM or µg/mL.

Conclusion

The protocols outlined in this application note provide robust and reliable methods for determining the thermodynamic and kinetic solubility of 5-methoxy-1H-indol-6-ol in DMSO. The choice between the shake-flask method and the high-throughput kinetic assay will depend on the specific requirements of the research phase.[4][5] Adherence to these detailed procedures will ensure the generation of high-quality, reproducible data, thereby facilitating informed decision-making in the drug discovery and development pipeline.

References

  • American Chemical Society. (n.d.). Dimethyl sulfoxide. ACS Molecule of the Week. Retrieved from [Link]

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
  • BMG LABTECH. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Retrieved from [Link]

  • Glomme, A., et al. (2005). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Kerns, E. H. (2001). High throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries. SLAS Discovery, 29(3).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 127089, 5-Methoxy-1H-indol-6-ol. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2007). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 31(5), 334-343.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Bergström, C. A. S., et al. (2012). A technical note on the determination of aqueous solubility by heating and equilibration. International Journal of Pharmaceutics, 422(1-2), 314-317.
  • Jouyban, A. (2010). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical and Biomedical Analysis, 52(5), 623-633.
  • Kerns, E. H., & Di, L. (2008). In vitro solubility assays in drug discovery. Current Drug Metabolism, 9(9), 879-885.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13872, 5-Methoxyindole. Retrieved from [Link]

  • Gaylord Chemical Company. (n.d.). DMSO Physical Properties. Retrieved from [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • PubChem. (n.d.). 5-Methoxy-1H-indol-6-ol. Retrieved from [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

  • Lorenz, T. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265-271.
  • ALWSCI. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Pharmaceutical Outsourcing.
  • Cheméo. (n.d.). Chemical Properties of 1H-Indole, 5-methoxy- (CAS 1006-94-6). Retrieved from [Link]

  • Contract Pharma. (2017). Optimizing Drug Solubility. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Indole, 5-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Bienta. (n.d.). Laser Nephelometry. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 5-Methoxy-1H-indol-6-amine, 95% Purity, C9H10N2O, 100 mg. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-methoxy-1H-indol-6-ol

Introduction Welcome to the technical support guide for the synthesis of 5-methoxy-1H-indol-6-ol, a key intermediate in the development of novel therapeutics and biologically active molecules. The synthesis of polysubsti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 5-methoxy-1H-indol-6-ol, a key intermediate in the development of novel therapeutics and biologically active molecules. The synthesis of polysubstituted indoles, particularly those with hydroxyl groups, presents a unique set of challenges including regioselectivity, functional group compatibility, and product stability. Low yields are a frequent impediment, often stemming from suboptimal reaction conditions or competing side reactions.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, validated experimental protocols, and answers to frequently asked questions to help you navigate the complexities of this synthesis and significantly improve your yields.

Overview of Synthetic Strategy

A robust and reliable method for synthesizing 5-methoxy-1H-indol-6-ol involves a multi-step approach. Direct functionalization to create the indole core with the desired substitution pattern is often challenging. A more effective strategy involves the synthesis of a protected precursor, 5-methoxy-6-benzyloxyindole , followed by a carefully optimized deprotection step to yield the final product. This approach prevents the free hydroxyl group from interfering with the indole ring formation and other reactions.

The following diagram illustrates the recommended synthetic workflow.

Synthetic_Workflow Start Starting Materials (e.g., 4-Benzyloxy-3-methoxyaniline) Indole_Formation Indole Ring Formation (e.g., Fischer or Leimgruber-Batcho Synthesis) Start->Indole_Formation Step 1 Intermediate Protected Intermediate (5-Methoxy-6-benzyloxyindole) Indole_Formation->Intermediate Isolate Deprotection Deprotection (Catalytic Hydrogenolysis) Intermediate->Deprotection Step 2 Final_Product Final Product (5-Methoxy-1H-indol-6-ol) Deprotection->Final_Product Purify

Caption: Proposed synthetic workflow for 5-methoxy-1H-indol-6-ol.

Troubleshooting Guide: Navigating Common Experimental Issues

This section addresses specific problems that researchers may encounter during the synthesis. Each issue is presented in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Low Yield During Indole Ring Formation

Question: My Fischer indole synthesis to create the protected intermediate is resulting in a very low yield and a complex mixture of byproducts. What are the common causes and how can I optimize this step?

Answer: Low yields in the Fischer indole synthesis are a frequent challenge and can be attributed to several factors, including inappropriate acid catalysis, thermal degradation, and competing side reactions.[1]

Causality and Solutions:

  • Acid Catalyst Choice: The strength and type of acid catalyst are critical. Protic acids like HCl or H₂SO₄ can be too harsh, leading to degradation. Lewis acids like ZnCl₂ or polyphosphoric acid (PPA) often provide better results but require careful optimization.[1]

    • Recommendation: Start with a milder Lewis acid catalyst such as ZnCl₂. If yields remain low, consider using Eaton's reagent (P₂O₅/MeSO₃H), which can offer superior regiocontrol and improved yields in some cases.[2]

  • Substituent Effects: The electron-donating nature of the benzyloxy and methoxy groups on the arylhydrazine starting material generally speeds up the desired[2][2]-sigmatropic rearrangement.[3] However, if conditions are not optimal, these groups can also stabilize intermediates that lead to undesired side reactions.

  • Side Reactions:

    • Aldol Condensation: If your carbonyl partner (ketone or aldehyde) has α-hydrogens, it can undergo acid-catalyzed self-condensation, consuming starting material.[1][2] To mitigate this, add the carbonyl compound slowly to the reaction mixture to keep its instantaneous concentration low.

    • N-N Bond Cleavage: Certain substitution patterns, particularly those with strong electron-donating groups, can over-stabilize key intermediates, leading to cleavage of the N-N bond as a major side reaction instead of the intended cyclization.[4] Careful temperature control is essential to favor the desired reaction pathway.

  • Temperature and Reaction Time: The reaction is highly sensitive to temperature.[1]

    • Recommendation: Begin with moderate temperatures (e.g., 80-100 °C) and monitor the reaction closely using Thin Layer Chromatography (TLC). Avoid excessive heat, which can promote polymerization and degradation.

The diagram below illustrates the critical balance in the Fischer synthesis, where the desired pathway competes with potential cleavage.

Fischer_Indole_Competition Intermediate Ene-hydrazine Intermediate Sigmatropic [3,3]-Sigmatropic Rearrangement (Desired Pathway) Intermediate->Sigmatropic Optimal Acid & Temp Control Cleavage N-N Bond Cleavage (Side Reaction) Intermediate->Cleavage Harsh Conditions or Unfavorable Substituents Product Indole Product Sigmatropic->Product Side_Products Degradation Products Cleavage->Side_Products

Caption: Competing pathways in the Fischer Indole Synthesis.

Issue 2: Incomplete or Failed Deprotection of the Benzyl Ether

Question: I have successfully synthesized the 5-methoxy-6-benzyloxyindole intermediate, but I am struggling to remove the benzyl protecting group. Standard catalytic hydrogenation with Pd/C is slow and incomplete. What should I do?

Answer: Incomplete debenzylation via catalytic hydrogenation is a common issue that can be caused by catalyst poisoning, poor catalyst activity, or steric hindrance.

Causality and Solutions:

  • Catalyst Activity: The quality and activity of the Palladium on Carbon (Pd/C) catalyst are paramount.

    • Recommendation: Use a fresh batch of catalyst. Ensure the reaction is performed under a positive pressure of hydrogen (a balloon is often sufficient for small-scale reactions, but a Parr shaker is better for larger scales). The solvent choice is also important; methanol or ethanol are typically effective.[5]

  • Catalyst Poisoning: Trace impurities, particularly sulfur or nitrogen-containing compounds from previous steps, can poison the palladium catalyst, rendering it inactive.

    • Recommendation: Purify the 5-methoxy-6-benzyloxyindole intermediate thoroughly before the hydrogenation step. Recrystallization or column chromatography is advised.

  • Alternative Deprotection Methods: If catalytic hydrogenation remains problematic, several powerful chemical methods can be employed for aryl benzyl ether cleavage.[6] These are particularly useful if other functional groups in the molecule are sensitive to reduction.

Reagent/MethodConditionsAdvantagesConsiderations
Palladium on Carbon (Pd/C) H₂ (1 atm to 50 psi), Methanol or Ethanol, RTMild, clean, high-yielding if successful.Susceptible to catalyst poisoning. May reduce other functional groups.
Boron Trichloride (BCl₃) CH₂Cl₂, low temperature (-78 °C to 0 °C)Very effective for cleaving aryl ethers. Chemoselective.Highly toxic and corrosive reagent. Requires strictly anhydrous conditions.
Trimethylsilyl Iodide (TMSI) Acetonitrile or CH₂Cl₂, RTEffective and relatively mild.Reagent is moisture-sensitive. Can generate HI in situ.

Recommendation: If hydrogenation fails, the BCl₃ method is a reliable alternative.[6] It is highly efficient for cleaving aryl benzyl ethers, often in the presence of other functional groups. However, extreme caution must be exercised due to its reactivity and toxicity.

Validated Experimental Protocols

Protocol 1: Synthesis of 5-Methoxy-6-benzyloxyindole (Intermediate)

This protocol is a generalized procedure based on the Leimgruber-Batcho indole synthesis, which is often more adaptable and higher-yielding than the Fischer synthesis for certain substrates.

Materials:

  • 4-Benzyloxy-3-methoxy-2-nitrotoluene

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Pyrrolidine

  • Palladium on Carbon (10% Pd/C)

  • Hydrazine hydrate or Hydrogen gas (H₂)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate, Hexanes

Procedure:

  • Enamine Formation: In a round-bottom flask, dissolve 4-benzyloxy-3-methoxy-2-nitrotoluene (1.0 eq) in anhydrous DMF. Add pyrrolidine (1.2 eq) followed by DMF-DMA (1.2 eq).

  • Heat the mixture to 110-120 °C and stir for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and remove the volatile components under reduced pressure to obtain the crude enamine intermediate.

  • Reductive Cyclization: Dissolve the crude enamine in ethanol or ethyl acetate. Add a catalytic amount of 10% Pd/C.

  • Place the reaction under a hydrogen atmosphere (balloon or Parr apparatus) and stir vigorously at room temperature for 4-6 hours.

  • Once the reaction is complete (monitored by TLC), filter the mixture through a pad of Celite to remove the catalyst, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield pure 5-methoxy-6-benzyloxyindole.

Protocol 2: Deprotection to 5-Methoxy-1H-indol-6-ol

Materials:

  • 5-Methoxy-6-benzyloxyindole

  • Palladium on Carbon (10% Pd/C)

  • Methanol

  • Hydrogen source (H₂ gas)

Procedure:

  • Dissolve 5-methoxy-6-benzyloxyindole (1.0 eq) in methanol in a suitable hydrogenation vessel.

  • Carefully add 10% Pd/C (approx. 5-10 mol % by weight).

  • Securely attach a balloon filled with hydrogen gas or connect the vessel to a hydrogenation apparatus.

  • Purge the vessel with hydrogen gas 2-3 times.

  • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen for 6-12 hours. The product is often less stable than the starting material, so monitor carefully to avoid degradation.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen or argon.

  • Filter the reaction mixture through Celite to remove the catalyst, washing thoroughly with methanol.

  • Concentrate the filtrate under reduced pressure. The resulting crude 5-methoxy-1H-indol-6-ol may require purification by column chromatography if impurities are present, though it is prone to oxidation on silica. A rapid purification is recommended.

Frequently Asked Questions (FAQs)

Q1: My final product, 5-methoxy-1H-indol-6-ol, appears to be unstable and changes color upon storage. How can I handle it? A1: Indoles with free hydroxyl groups, especially those resembling hydroquinones, are susceptible to air oxidation, which often results in a color change to brown or purple.[7] To maximize stability, store the final product under an inert atmosphere (argon or nitrogen), protect it from light, and keep it at a low temperature (e.g., in a freezer at -20°C). For experiments, prepare fresh solutions and use them promptly.

Q2: Can I use a Nenitzescu synthesis to prepare this molecule? A2: The Nenitzescu indole synthesis is a powerful method for creating 5-hydroxyindoles from 1,4-benzoquinones and enamines.[8][9] While theoretically possible to adapt, it would require a carefully substituted benzoquinone to achieve the desired 5-methoxy-6-hydroxy substitution pattern, which may not be readily available. A significant challenge with this method is the common formation of 5-hydroxybenzofuran side products.[10][11] The multi-step approach outlined above generally offers more reliable control over the final structure.

Q3: What analytical techniques are best for monitoring the reaction and characterizing the final product? A3: Thin Layer Chromatography (TLC) is indispensable for real-time reaction monitoring. For characterization, ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the structure. Mass Spectrometry (MS) will confirm the molecular weight. Due to the hydroxyl group, Infrared (IR) spectroscopy should show a characteristic broad O-H stretch.

Q4: How can I improve the purification of the final product? It seems to streak on my silica gel column. A4: The free hydroxyl and the indole N-H can cause streaking on silica gel due to strong interactions. To improve chromatography, you can try adding a small amount (0.5-1%) of a modifier like triethylamine to your eluent to deactivate the silica, or acetic acid if the compound is acidic. Alternatively, reverse-phase chromatography (C18 silica) can be an excellent option for purifying polar, functionalized molecules like this.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
  • Benchchem. (n.d.). Optimizing reaction conditions for Nenitzescu synthesis of 5-hydroxyindoles.
  • Benchchem. (n.d.). Common side reactions in indole-pyrrole synthesis.
  • Gherghe, A., et al. (2020). Recent advances in the Nenitzescu indole synthesis (1990–2019). ResearchGate. Retrieved from [Link]

  • MDPI. (2023). Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters. Retrieved from [Link]

  • Wikipedia. (n.d.). Nenitzescu indole synthesis. Retrieved from [Link]

  • Reddit. (2021). Problems with Fischer indole synthesis. Retrieved from [Link]

  • Jacobsen, E. N., & Strieter, E. R. (2008). Why Do Some Fischer Indolizations Fail?. PMC - NIH. Retrieved from [Link]

  • Name of Reaction. (n.d.). Nenitzescu Indole Synthesis. Retrieved from [Link]

  • ResearchGate. (2014). How can I deprotect the benzyl group in 6-(benzyloxy)chroman?. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Challenges of Polar Indole Compound Purification

Welcome to the technical support center dedicated to addressing the complexities of purifying polar indole compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter c...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the complexities of purifying polar indole compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable but often troublesome molecules. Here, we provide in-depth, field-proven insights and practical troubleshooting advice to enhance the efficiency and success of your purification workflows.

Frequently Asked Questions (FAQs)

This section addresses common questions about the purification of polar indole compounds, providing concise answers and foundational knowledge.

Q1: What are the fundamental challenges in purifying polar indole compounds?

A1: The primary difficulties arise from a combination of their inherent polarity and potential instability. The presence of polar functional groups (e.g., -OH, -NH2, -COOH) on the indole scaffold leads to strong interactions with polar stationary phases like silica gel. This can result in issues such as poor separation, significant peak tailing, and difficulty eluting the compound during column chromatography. Furthermore, the indole ring itself can be susceptible to oxidation, and certain derivatives can be sensitive to acidic or basic conditions, potentially leading to decomposition during purification.[1][2]

Q2: Which chromatographic techniques are most effective for purifying polar indoles?

A2: The choice of technique is contingent on the specific properties of your indole derivative.

  • Normal-Phase Chromatography: This is a widely used method, especially with silica gel. However, for highly polar indoles, standard solvent systems like hexane/ethyl acetate are often insufficient. More polar mobile phases, such as dichloromethane/methanol, are typically required.[3]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is an excellent choice for moderately polar to polar indoles. It offers high resolution and is particularly effective for acidic or basic indoles where controlling the pH of the mobile phase can modulate retention.[4][5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For extremely polar indoles that show little to no retention on traditional C18 reverse-phase columns, HILIC is a powerful alternative.[6][7][8] This technique utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is effective for retaining and separating highly water-soluble compounds.[6][7]

Q3: My polar indole compound is not moving from the baseline on a silica gel TLC plate, even with 100% ethyl acetate. What should I do?

A3: This is a clear indication that your compound is strongly adsorbed to the acidic silica gel. To achieve elution, you need to increase the polarity of your mobile phase. A common and effective solution is to switch to a solvent system containing methanol, such as dichloromethane/methanol.[3][9] Start with a small percentage of methanol (e.g., 1-2%) and gradually increase it. For basic indole compounds, adding a small amount of a modifier like triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase can help neutralize the acidic sites on the silica gel, reducing strong interactions and improving elution.[3][10]

Q4: Are there stability concerns I should be aware of when purifying indole derivatives?

A4: Yes, stability is a critical consideration.

  • Oxidation: The indole nucleus, and particularly aldehyde functionalities, can be susceptible to oxidation, especially when exposed to air for extended periods.[1] It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during steps that involve heating.

  • Acid/Base Sensitivity: Strong acidic or basic conditions can lead to decomposition or unwanted side reactions.[1] Since standard silica gel is slightly acidic, acid-sensitive indoles may degrade on the column.[10] The stability of nitrosated indole compounds, for instance, has been shown to be highly pH-dependent.[11] Always assess the stability of your compound under the anticipated chromatographic conditions before proceeding with large-scale purification.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common problems encountered during the purification of polar indole compounds.

Issue 1: Poor Separation and Peak Tailing in Normal-Phase Chromatography

Symptoms:

  • Broad, asymmetrical peaks with a "tail."

  • Co-elution of the target compound with impurities.

Causality and Troubleshooting Workflow:

G cluster_0 Problem Identification Symptom Poor Separation & Peak Tailing Cause1 Cause1 Symptom->Cause1 Cause2 Cause2 Symptom->Cause2 Cause3 Cause3 Symptom->Cause3 Solution1a Solution1a Cause1->Solution1a Solution1b Solution1b Cause1->Solution1b Solution2 Solution2 Cause2->Solution2 Solution3 Solution3 Cause3->Solution3

In-Depth Explanation:

  • Strong Analyte-Silica Interaction: Polar functional groups on your indole, especially basic nitrogens, can form strong hydrogen bonds with the acidic silanol groups on the surface of the silica gel. This causes the compound to "stick" and elute slowly and unevenly, resulting in tailing.

    • Solution: Adding a competitive base like triethylamine to the mobile phase will preferentially interact with the acidic sites on the silica, effectively "masking" them from your compound and allowing for more symmetrical peak shapes.[3] For acidic indoles, a small amount of acetic acid can sometimes improve peak shape.

  • Inappropriate Sample Loading: Dissolving your crude sample in a solvent that is much stronger than your mobile phase can cause the initial band of your compound to spread, leading to poor separation from the start.

    • Solution: Dry loading is highly recommended.[3] This involves pre-adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of your column. This ensures that your compound is introduced to the column in a narrow, concentrated band.

  • Column Overloading: Loading too much material onto the column for its size will exceed its separation capacity, leading to broad, overlapping peaks.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel in the column.

Issue 2: Compound Decomposition on the Column

Symptoms:

  • Low or no recovery of the target compound.

  • Appearance of new, unexpected spots on TLC analysis of the collected fractions.

Causality and Troubleshooting Steps:

  • Assess Silica Gel Stability: Before running a column, perform a simple stability test. Spot your crude material on a TLC plate, then add a small amount of silica gel on top of the spot. Let it sit for an hour, then elute the plate. If a new spot appears or the original spot diminishes, your compound is likely unstable on silica.[10]

  • Deactivate the Silica Gel: If your compound is acid-sensitive, you can deactivate the silica gel by pre-treating it with a solution of triethylamine in your non-polar solvent, followed by flushing with the non-polar solvent before packing the column.

  • Consider Alternative Stationary Phases: If decomposition persists, switch to a less acidic stationary phase like alumina (basic or neutral) or Florisil.[10] For some separations, reverse-phase chromatography may be a more suitable option.

Issue 3: Poor Retention in Reverse-Phase HPLC

Symptoms:

  • The polar indole compound elutes in or near the void volume of the column.

Causality and Optimization Strategies:

G cluster_0 Problem Identification Symptom Poor Retention in RP-HPLC (Elution at Void Volume) Strategy1 Strategy1 Symptom->Strategy1 Strategy2 Strategy2 Symptom->Strategy2 Strategy3 Strategy3 Symptom->Strategy3 Detail1 Detail1 Strategy1->Detail1 Detail2 Detail2 Strategy2->Detail2 Detail3 Detail3 Strategy3->Detail3

In-Depth Explanation:

  • Analyte Ionization: Polar indoles often contain acidic or basic functional groups. In their ionized (charged) state, they are highly water-soluble and will have minimal interaction with the non-polar C18 stationary phase, causing them to elute very quickly.

    • Solution: By adjusting the pH of the mobile phase, you can control the ionization state of your compound. For an indole with a carboxylic acid group, lowering the pH to at least two units below its pKa will ensure it is in its neutral, more retentive form.[4] Conversely, for a basic indole, increasing the pH will neutralize it, leading to better retention. Using a buffer is crucial to maintain a stable pH throughout the run.[4]

  • Insufficient Interaction: Some polar indoles, even in their neutral form, may not be hydrophobic enough to be well-retained on a C18 column.

    • Solution: Using a highly aqueous mobile phase (e.g., >95% water) can increase retention. However, this can cause "phase collapse" on traditional C18 columns.[8] To overcome this, use specialized "aqua" or polar-endcapped/embedded columns that are designed to be stable in 100% aqueous conditions.[12][13]

  • Extreme Polarity: For compounds like indole glycosides or other highly functionalized derivatives, even the above strategies may not be sufficient.

    • Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) is the ideal technique in these cases. HILIC provides excellent retention for very polar analytes that are not retained by reverse-phase methods.[6][7][8]

Experimental Protocols

Protocol 1: Flash Column Chromatography of a Moderately Polar, Basic Indole

Objective: To purify a basic indole derivative that exhibits strong tailing on silica gel.

Materials:

  • Crude indole compound

  • Silica gel (230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

  • Glass column, sand, cotton wool

Step-by-Step Methodology:

  • TLC Analysis and Solvent System Optimization:

    • Dissolve a small amount of the crude material in DCM.

    • On a TLC plate, spot the crude material.

    • Develop the TLC plate in a mobile phase of 5% MeOH in DCM.

    • If the compound remains at the baseline or streaks, prepare a new mobile phase of 5% MeOH in DCM with 0.5% TEA.

    • The goal is to find a solvent system that gives your target compound an Rf value of approximately 0.2-0.4.[3]

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or DCM).

    • Pour the slurry into the column and allow it to pack under gravity, tapping the column gently to ensure even packing.

    • Add a thin layer of sand to the top of the silica bed.[3]

    • Equilibrate the column by running 2-3 column volumes of the initial mobile phase (without the added TEA) through it.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent like DCM.

    • Add a small amount of silica gel (approximately 1-2 times the mass of your crude product) to this solution.

    • Evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.[3]

  • Elution and Fraction Collection:

    • Begin eluting with the optimized mobile phase (e.g., 5% MeOH in DCM with 0.5% TEA).

    • Collect fractions and monitor the elution by TLC.

    • If the separation is challenging, a shallow gradient elution can be employed, gradually increasing the percentage of methanol.

Protocol 2: RP-HPLC Method Development for a Polar Indole Carboxylic Acid

Objective: To develop a robust RP-HPLC method for the purification of an indole with an acidic functional group.

Materials:

  • Crude indole carboxylic acid

  • HPLC-grade water, acetonitrile (ACN), and formic acid (FA)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve the sample in a mixture of water and ACN (e.g., 80:20 v/v) to a concentration of approximately 10-50 µg/mL.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[4]

  • Initial HPLC Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a shallow gradient, for example:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35°C

    • Detection: UV absorbance at 280 nm[4]

  • Method Optimization:

    • Peak Shape: If peak tailing is observed, it indicates that the analyte may still be partially ionized. The addition of 0.1% formic acid to the mobile phase lowers the pH to approximately 2.7, which is usually sufficient to protonate carboxylic acids, thereby improving peak shape and retention.[4]

    • Resolution: Adjust the gradient slope to improve the separation between the target compound and any impurities. A shallower gradient will provide better resolution.

    • Retention Time: If the compound elutes too quickly, decrease the initial percentage of Mobile Phase B. If it elutes too late, increase the initial percentage of Mobile Phase B.

Data Summary Table: Influence of Mobile Phase pH on Retention

Analyte TypeAnalyte pKaMobile Phase pHExpected Retention BehaviorRationale
Acidic Indole~4.57.0Poor retention, potential peak tailingAnalyte is ionized (deprotonated) and more polar.[4]
Acidic Indole~4.53.0Good retention, sharper peakAnalyte is neutral (protonated) and less polar.[4]
Basic Indole~9.03.0Poor retentionAnalyte is ionized (protonated) and more polar.
Basic Indole~9.011.0Good retentionAnalyte is neutral (deprotonated) and less polar.

References

  • Wakabayashi, K., et al. (1985). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. PubMed. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Graffeo, A. P., & Karger, B. L. (1976). Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. Clinical Chemistry, 22(2), 184-187. Retrieved from [Link]

  • Biotage. (2023). What can I use to purify polar reaction mixtures?. Retrieved from [Link]

  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. Retrieved from [Link]

  • Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Axion Labs. (n.d.). HPLC problems with very polar molecules. Retrieved from [Link]

  • Agilent. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Identifying Synthesis Byproducts of 5-methoxy-1H-indol-6-ol by LC-MS

Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with not just answers, but a foundational understanding of the challenges you may encounter.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with not just answers, but a foundational understanding of the challenges you may encounter. This guide is designed for researchers, chemists, and drug development professionals working on the synthesis and purification of 5-methoxy-1H-indol-6-ol. We will explore common issues in byproduct identification using LC-MS, moving from foundational questions to in-depth troubleshooting scenarios.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions that form the basis of a robust analytical approach.

Q1: I'm starting my analysis. What is the exact mass of 5-methoxy-1H-indol-6-ol, and what are the most common ions I should look for in my ESI-MS spectrum?

Answer:

Understanding the theoretical mass and expected ionic species of your target analyte is the critical first step. The molecular formula for 5-methoxy-1H-indol-6-ol is C₉H₉NO₂.

  • Monoisotopic Mass: 163.0633 g/mol .[1]

In positive mode Electrospray Ionization (ESI), your molecule will likely be protonated or form adducts with cations present in your sample or mobile phase. You should primarily look for the protonated molecule, [M+H]+. However, the presence of other ions is common and, if misinterpreted, can lead to confusion.

Here is a summary of the most common ions to expect:

Ion SpeciesDescriptionTheoretical m/zCausality & Common Source
[M+H]+ Protonated Molecule 163.0633 The primary ion of interest; formed by protonation from acidic mobile phases (e.g., containing formic acid).
[M+Na]+Sodium Adduct185.0452Ubiquitous in labs. Sourced from glassware, solvents, or buffer salts. Often seen alongside [M+H]+.
[M+K]+Potassium Adduct200.0192Less common than sodium but sourced from similar environmental contamination.
[M+NH4]+Ammonium Adduct180.0900Common if ammonium formate or ammonium acetate is used as a mobile phase modifier.
[2M+H]+Protonated Dimer327.1266Can form at higher concentrations in the ESI source. Its presence can indicate sample overloading.[2][3]
[M+ACN+H]+Acetonitrile Adduct204.0897Occurs when acetonitrile is a mobile phase component; the analyte complexes with a solvent molecule.

Pro-Tip: The relative abundance of these adducts can be influenced by your ESI source conditions (e.g., voltages, temperatures) and mobile phase composition.[4][5] If your spectrum is dominated by adducts, reducing the salt content in your mobile phase or using higher purity solvents can increase the relative intensity of your target [M+H]+ ion.

Q2: My synthesis didn't go to 100% completion. What are the most probable byproducts I should be looking for?

Answer:

Byproduct formation is intrinsically linked to the synthetic route employed. While many routes to substituted indoles exist, a common strategy for this class of molecules is a variation of the Nenitzescu indole synthesis , which involves the reaction of a benzoquinone with an enamine.[6]

Let's hypothesize a plausible synthesis to understand potential byproducts: reacting 2-methoxy-1,4-benzoquinone with ethyl 3-aminocrotonate .

Synthesis_Byproducts

Based on this, here are the most likely impurities:

  • Unreacted Starting Materials: The most obvious impurities. Check for the masses of 2-methoxy-1,4-benzoquinone (MW: 138.12 g/mol ) and ethyl 3-aminocrotonate (MW: 129.16 g/mol ). These will likely have very different retention times from your product.

  • Positional Isomer (6-methoxy-1H-indol-5-ol): This is a very common byproduct in such syntheses. The initial condensation can occur at two different positions on the benzoquinone ring. This isomer will have the exact same mass (m/z 163.0633) as your target compound but will typically elute at a different retention time on your LC column.

  • Oxidation Products: Indoles, especially those with hydroxyl groups (phenols), are susceptible to oxidation, which can be catalyzed by air and light.[7] This can lead to the formation of colored impurities (often pink or brown) and byproducts with additional oxygen atoms (M+16, M+32, etc.).

  • Polymers/Dimers: Under acidic conditions, which are common in indole synthesis, indoles can polymerize.[8] Look for ions corresponding to [2M+H]+ (m/z 327.13) or higher oligomers. These often appear as broad, late-eluting peaks in the chromatogram.

Part 2: Troubleshooting Guides

This section provides structured approaches to solve specific problems you might encounter during your analysis.

Scenario 1: "I see a significant, unexpected peak in my chromatogram. How do I start identifying it?"

Answer:

Troubleshooting_Workflow

Detailed Steps:

  • Examine the MS1 Spectrum: Extract the full mass spectrum across the chromatographic peak.

    • Identify the Base Peak: What is its mass-to-charge ratio (m/z)?

    • Look for Related Ions: Do you see other peaks that correspond to adducts (+22 for Na, +38 for K) or isotopes (+1 for ¹³C)? This helps confirm the molecular weight of the unknown.

  • Hypothesize the Identity:

    • Isomer Check: If the molecular weight is 163, it is likely the positional isomer mentioned earlier.

    • Starting Material/Reagent Check: Does the mass match any of your reactants or reagents used in the workup?

    • Common Byproduct Check: Could it be a dimer (MW 326) or an oxidation product (MW 179)?

  • Acquire MS/MS Data: Fragment the primary ion of the unknown peak.

    • Compare Fragmentation Patterns: How does the fragmentation pattern compare to that of your pure 5-methoxy-1H-indol-6-ol standard? Structural isomers often have subtle but significant differences in their fragment ion abundances, which can be diagnostic. For instance, the loss of a methyl group or formaldehyde from the methoxy group should be a common fragmentation pathway.[9][10]

    • Characteristic Losses: Look for losses characteristic of the indole core, such as the loss of HCN (27 Da).

Scenario 2: "My mass spectrum is a mess! For a single clean peak in my chromatogram, I see a forest of ions. How do I find my true molecular ion?"

Answer:

This is a classic problem caused by multiple species being generated from a single analyte in the ESI source. This includes extensive adduct formation and potential in-source fragmentation.

Protocol for Deconvoluting a Complex Spectrum:

  • Goal: Identify the true molecular weight from a cluster of related ions.

  • Methodology:

    • List All Major m/z Values: Write down the m/z of every significant peak in the spectrum.

    • Calculate Mass Differences: Systematically calculate the difference in mass between the peaks.

    • Search for Common Adduct Spacings: Look for these key differences:

      • 22.989 Da: Difference between [M+H]+ and [M+Na]+.

      • 38.963 Da: Difference between [M+H]+ and [M+K]+.

      • 16.026 Da: Difference between [M+Na]+ and [M+K]+.

      • 41.027 Da: Difference between [M+H]+ and [M+ACN+H]+.

    • Identify the [M+H]+ Ion: The ion that serves as the common anchor for these differences is your most likely protonated molecule.

  • Confirmation:

    • Isotope Pattern: Check if the peak you identified as [M+H]+ has a corresponding A+1 peak (from ¹³C) with an abundance of approximately 9.9% of the main peak (based on 9 carbons in the molecule).

    • Tune Down the Source: Reduce the fragmentor/capillary exit voltage in your MS source settings. This is "gentler" ionization and can reduce in-source fragmentation, often simplifying the spectrum and making the true molecular ion more prominent.

Part 3: Experimental Protocols

Protocol 1: A General-Purpose LC-MS Method for Analysis of 5-methoxy-1H-indol-6-ol

This method provides a robust starting point for separating the target compound from many common synthesis byproducts.

  • Instrumentation: HPLC or UHPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.

  • LC Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size). C18 is an excellent choice for retaining moderately polar compounds like substituted indoles.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid aids in protonation for positive mode ESI.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %B Flow Rate (mL/min)
    0.0 10 0.3
    1.0 10 0.3
    8.0 95 0.3
    10.0 95 0.3
    10.1 10 0.3

    | 12.0 | 10 | 0.3 |

  • Column Temperature: 40 °C. Elevated temperature can improve peak shape and reduce viscosity.

  • Injection Volume: 1-5 µL.

  • MS Parameters (Positive ESI Mode):

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 120-150 °C

    • Desolvation Gas Temp: 350-450 °C

    • Scan Range (MS1): m/z 100 - 500

    • MS/MS Collision Energy: For fragmentation, use a ramped collision energy (e.g., 10-40 eV) to obtain a rich fragmentation spectrum.

Causality Note: This gradient starts with a high aqueous content to retain polar byproducts and starting materials, then ramps up the organic content to elute the main compound and any more non-polar impurities like dimers. A 12-minute run time is sufficient for initial screening and impurity profiling.[11][12]

References

  • Borbély, Á., & Gergely, A. (2021). LC–MSn Small-Molecule Drug Analysis in Human Serum: Could Adducts have Good Prospects for Therapeutic Applications? Taylor & Francis Online. [Link]

  • Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons.
  • Zhang, L., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 22(3), 508. [Link]

  • Gergely, A., & Borbély, Á. (2021). Practical aspect of dimer adduct formation in small-molecule drug analysis with LC-MS/MS. Bioanalysis, 13(21), 1635-1645. [Link]

  • Gergely, A., & Borbély, Á. (2021). Practical Aspect of Dimer Adduct Formation in Small-Molecule Drug Analysis with Lc-Ms/Ms. Bioanalysis. [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. [Link]

  • Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. Defense Technical Information Center. [Link]

  • Li, Y., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. PubMed Central. [Link]

  • CHROMacademy. (n.d.). Troubleshooting LC-MS. [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. [Link]

  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]

  • Kumar, P., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PubMed Central. [Link]

  • Li, Y., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. Preprints.org. [Link]

  • ZefSci. (2023). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • ResearchGate. (n.d.). Conditions for LC-MS/MS analysis of indole species. [Link]

  • Kletsov, M. V., et al. (2018). Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. Russian Journal of Organic Chemistry, 54(1), 116-125. [Link]

  • LCGC International. (2023). Troubleshooting LC-MS. [Link]

  • Théard, F., et al. (2020). Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification. PubMed Central. [Link]

  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide. [Link]

  • Semantic Scholar. (1988). Mass Spectral Techniques in Heterocyclic Chemistry: Applications and Stereochemical Considerations in Carbohydrates and Other Oxygen Heterocycles. [Link]

  • Arkat USA. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]. [Link]

  • ResearchGate. (2021). LC-MSn small-molecule drug analysis in human serum: Could adducts have good prospects for therapeutic applications? [Link]

  • ResearchGate. (2017). What do common indole impurities look like? [Link]

  • Beilstein Journal of Organic Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation. [Link]

  • Beilstein Journal of Organic Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Royal Society of Chemistry. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. [Link]

  • Royal Society of Chemistry. (2018). Synthesis, reactivity and biological properties of methoxy-activated indoles. [Link]

  • PubChem. (n.d.). 5-Methoxy-1H-indol-6-ol. [Link]

  • ACS Publications. (2020). Catalyst-free Synthesis of 6-Hydroxy Indoles via the Condensation of Carboxymethyl Cyclohexadienones and Amines. [Link]

  • University of Connecticut. (n.d.). Indoles. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • YouTube. (2011). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. [Link]

  • MDPI. (2022). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. [Link]

Sources

Troubleshooting

preventing oxidative degradation of 5-methoxy-1H-indol-6-ol during storage

Welcome to the Technical Support Center for 5-methoxy-1H-indol-6-ol. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of oxidative degradation of this c...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 5-methoxy-1H-indol-6-ol. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of oxidative degradation of this compound during storage and experimental handling. Our goal is to provide you with the expertise and practical solutions necessary to ensure the integrity and stability of your samples.

Introduction: The Challenge of Instability

5-methoxy-1H-indol-6-ol is a valuable indole derivative with a structural resemblance to bioactive molecules. However, the presence of both an electron-rich indole ring and a phenolic hydroxyl group renders it highly susceptible to oxidative degradation. This instability can lead to a loss of biological activity, inaccurate experimental results, and the formation of confounding byproducts.[1][2] Understanding and mitigating this degradation is paramount for reliable research and development.

This guide provides a comprehensive overview of the degradation pathways, preventative measures, and analytical methods to monitor the stability of 5-methoxy-1H-indol-6-ol.

Frequently Asked Questions (FAQs)

Q1: My solution of 5-methoxy-1H-indol-6-ol has turned a yellow or brownish color. What is happening?

A color change is a primary visual indicator of oxidative degradation.[1] The phenolic hydroxyl group and the indole ring are easily oxidized, leading to the formation of quinone-like structures and subsequent polymerization, which results in colored compounds.[2] This process is often accelerated by exposure to air (oxygen), light, and even slightly alkaline pH.

Q2: I'm observing a decrease in the potency of my 5-methoxy-1H-indol-6-ol in my bioassays. Is this related to its stability?

Yes, a loss of potency is a strong indication that the parent compound is degrading.[1] The degradation products are unlikely to possess the same biological activity as the intact 5-methoxy-1H-indol-6-ol. It is crucial to confirm the purity and concentration of your working solutions using a reliable analytical method like HPLC before conducting experiments.[1]

Q3: What are the primary factors that accelerate the degradation of 5-methoxy-1H-indol-6-ol?

The primary factors are:

  • Oxygen: Exposure to atmospheric oxygen is a key driver of oxidation.[2]

  • Light: Photodegradation can occur, especially in solution.[1]

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • pH: Phenolic compounds are generally less stable at neutral to alkaline pH.[2]

  • Presence of Metal Ions: Trace metal ions can catalyze oxidative reactions.[2]

Q4: What is the recommended way to store solid 5-methoxy-1H-indol-6-ol?

For optimal stability, solid 5-methoxy-1H-indol-6-ol should be stored at low temperatures, preferably in a freezer at -20°C, under an inert atmosphere such as argon or nitrogen.[3] The container should be tightly sealed and protected from light, for example, by using an amber vial or wrapping it in aluminum foil.

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to identifying and resolving common problems encountered during the storage and handling of 5-methoxy-1H-indol-6-ol.

Issue 1: Rapid Discoloration of Stock Solutions
  • Symptom: A freshly prepared solution of 5-methoxy-1H-indol-6-ol in a common solvent (e.g., DMSO, ethanol) rapidly turns yellow or brown.

  • Root Cause Analysis:

    • Dissolved Oxygen in Solvent: Solvents exposed to air contain dissolved oxygen, which readily oxidizes the compound.[2]

    • Inappropriate pH: If using an aqueous buffer, a neutral or alkaline pH will accelerate the oxidation of the phenolic group.[2]

    • Light Exposure: Preparation under ambient light can initiate photodegradation.

  • Corrective Actions:

    • Degas Solvents: Before use, degas the solvent by sparging with an inert gas (argon or nitrogen) for 15-30 minutes.[2]

    • Adjust pH: For aqueous solutions, use a slightly acidic buffer (pH < 7) to improve stability.[2]

    • Work in Low Light Conditions: Prepare solutions in a fume hood with the sash lowered or under amber lighting to minimize light exposure.

    • Add an Antioxidant: Consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) to organic stock solutions.

Issue 2: Inconsistent Results in Biological Assays
  • Symptom: High variability in experimental results or a time-dependent loss of activity when using the same stock solution of 5-methoxy-1H-indol-6-ol.

  • Root Cause Analysis:

    • Ongoing Degradation in Solution: The compound is degrading in the working solution over the course of the experiment.

    • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture and oxygen, accelerating degradation.

  • Corrective Actions:

    • Prepare Fresh Solutions: Ideally, prepare working solutions fresh for each experiment from a solid that has been stored correctly.

    • Aliquot Stock Solutions: If a stock solution must be stored, divide it into single-use aliquots in amber vials.[2] Flush the headspace with an inert gas before sealing and store at -20°C or -80°C.[2]

    • Perform a Stability Study: Determine the stability of the compound in your specific experimental buffer and conditions.

Visualizing the Degradation Pathway and Prevention

The following diagram illustrates the primary oxidative degradation pathway of 5-methoxy-1H-indol-6-ol and the key preventative measures.

A 5-methoxy-1H-indol-6-ol (Stable) B Oxidative Stress (O₂, Light, Heat, pH > 7) A->B Exposure C Reactive Intermediates (Quinone-like structures) B->C Leads to D Polymerization C->D Undergoes E Degradation Products (Colored Polymers, Loss of Activity) D->E Forms F Preventative Measures F->B Mitigates G Inert Atmosphere (Ar, N₂) Low Temperature (-20°C) Light Protection (Amber Vials) Slightly Acidic pH Antioxidants (e.g., BHT) F->G

Caption: Oxidative degradation pathway and preventative strategies.

Experimental Protocols

Protocol 1: Preparation and Storage of a Stable Stock Solution

This protocol outlines the best practices for preparing and storing a stock solution of 5-methoxy-1H-indol-6-ol to minimize degradation.

Materials:

  • 5-methoxy-1H-indol-6-ol (solid)

  • High-purity, anhydrous solvent (e.g., DMSO, ethanol)

  • Inert gas (argon or nitrogen) with a sparging needle

  • Amber glass vials with Teflon-lined caps

  • Sonicator (optional)

Procedure:

  • Solvent Degassing: Sparge the required volume of solvent with argon or nitrogen for 15-30 minutes to remove dissolved oxygen.

  • Weighing: In a low-light environment, accurately weigh the desired amount of solid 5-methoxy-1H-indol-6-ol directly into an amber vial.

  • Dissolution: Add the degassed solvent to the vial to achieve the target concentration. If necessary, gently sonicate to aid dissolution.

  • Inert Atmosphere: Flush the headspace of the vial with the inert gas for 30-60 seconds to displace any air.

  • Sealing and Aliquoting: Tightly cap the vial. For long-term storage, immediately divide the stock solution into single-use aliquots in separate amber vials, repeating the inert gas flush for each aliquot before sealing.

  • Storage: Store the aliquots in a freezer at -20°C or below.

Protocol 2: Forced Degradation Study for Stability Assessment

A forced degradation study is essential for understanding the degradation pathways and for developing a stability-indicating analytical method.[3][4][5]

Objective: To intentionally degrade 5-methoxy-1H-indol-6-ol under various stress conditions to identify potential degradation products.

Stress Conditions:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C.

  • Oxidation: Treat the compound with 3% hydrogen peroxide at room temperature.

  • Photolytic Stress: Expose a solution of the compound to UV light (e.g., 254 nm) at room temperature.

  • Thermal Stress: Heat the solid compound at an elevated temperature (e.g., 60°C).

General Procedure:

  • Prepare a stock solution of 5-methoxy-1H-indol-6-ol (e.g., 1 mg/mL).

  • For each stress condition, mix the stock solution with the stressor in a suitable vial.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.

  • Neutralize the acidic and basic samples if necessary.

  • Analyze all samples by a suitable analytical method, such as HPLC-UV, to monitor the decrease of the parent peak and the formation of degradation product peaks.

Analytical Method for Stability Monitoring

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantifying 5-methoxy-1H-indol-6-ol and its degradation products. A stability-indicating method is one that can separate the parent compound from its degradation products.

Recommended HPLC Parameters (Starting Point):

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a slightly acidic aqueous buffer (e.g., 20 mM potassium phosphate buffer, pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.[6]

  • Column Temperature: 30°C.

Data Summary Table

ParameterRecommended ConditionRationale
Storage (Solid) -20°C, under inert gas, protected from lightMinimizes thermal and oxidative degradation.
Storage (Solution) -20°C to -80°C, single-use aliquots, inert headspacePrevents degradation from repeated freeze-thaw cycles and oxygen exposure.[1][2]
Solvent Choice High-purity, anhydrous, degassedRemoves dissolved oxygen, a key oxidant.[2]
pH (Aqueous) Slightly acidic (e.g., pH 3-6)Increases the stability of the phenolic hydroxyl group.[2]
Antioxidant (Organic) BHT (0.01% w/v)Scavenges free radicals to inhibit oxidation.[2]

Conclusion

The stability of 5-methoxy-1H-indol-6-ol is a critical factor for obtaining reliable and reproducible experimental data. By implementing the storage, handling, and analytical procedures outlined in this guide, researchers can significantly mitigate the risk of oxidative degradation. A proactive approach to stability will ultimately enhance the quality and integrity of your scientific research.

References

  • BenchChem. (2025). Stability issues of 5-Methoxy-1H-indol-2-amine in solution.
  • BenchChem. (2025). How to prevent the oxidation of phenolic compounds in solution.
  • BenchChem. (2025). Mitigating degradation of indole compounds during storage and analysis.
  • ResearchGate. (n.d.). Figure S5. HPLC chart of 4-hydroxyindole, 5-hydroxyindole, and...
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product.
  • Sigma-Aldrich. (n.d.). 5-Methoxy-1H-indol-6-amine.
  • Nagatsu, T., & Nakano, K. (2020). Nonenzymatic Spontaneous Oxidative Transformation of 5,6-Dihydroxyindole. International Journal of Molecular Sciences, 21(19), 7319.
  • Blessy, M., Ruchi, D. P., Prajesh, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165.
  • MedCrave online. (2016).
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Ichijo, T. (2011). The role of forced degradation in developing stability-indicating methods. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 819-835.
  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
  • Qiu, F., & Scrivens, G. (Eds.). (2018). Accelerated Predictive Stability (APS)
  • Tonnesen, H. H. (2004).

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Reference Data & Comparative Studies

Validation

comparing the biological activity of 5-methoxy-1H-indol-6-ol and 5-hydroxytryptamine

An In-Depth Comparative Guide to the Biological Activities of 5-Hydroxytryptamine and its Structural Analog, 5-methoxy-1H-indol-6-ol Introduction: A Tale of Two Indoles In the vast landscape of neuropharmacology, the ind...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activities of 5-Hydroxytryptamine and its Structural Analog, 5-methoxy-1H-indol-6-ol

Introduction: A Tale of Two Indoles

In the vast landscape of neuropharmacology, the indole scaffold represents a privileged structure, forming the core of numerous biologically active compounds.[1][2] The most prominent of these is undoubtedly 5-hydroxytryptamine (5-HT), or serotonin, a ubiquitous neurotransmitter and hormone that orchestrates a symphony of physiological processes, from mood regulation to gastrointestinal motility.[3][4][5] Its diverse functions are mediated by a complex family of at least 14 distinct receptor subtypes.[6][7]

This guide delves into a comparative analysis of serotonin and a lesser-known structural analog, 5-methoxy-1H-indol-6-ol. While sharing the fundamental indole ring, their structural divergences—specifically the absence of the canonical ethylamine side chain and altered substituent pattern on the benzene ring in 5-methoxy-1H-indol-6-ol—suggest a profoundly different biological profile.

This document will first establish a comprehensive baseline of serotonin's biological activity and receptor interactions. Subsequently, it will present a hypothesis-driven exploration of the predicted biological activity of 5-methoxy-1H-indol-6-ol based on structure-activity relationships (SAR). Finally, we will outline a rigorous, multi-step experimental plan that researchers can employ to empirically determine the pharmacological profile of this intriguing compound, transforming theoretical predictions into validated data.

Pillar 1: 5-Hydroxytryptamine (Serotonin) - The Endogenous Benchmark

5-Hydroxytryptamine is the archetypal ligand for the serotonergic system. Its biological signature is characterized by its broad receptor affinity and diverse functional outcomes, dictated by the specific receptor subtype and tissue in which it acts.

Chemical Structure and Biological Roles

Synthesized from the essential amino acid L-tryptophan, serotonin is a monoamine neurotransmitter that carries messages between nerve cells in the brain and throughout the body.[3][8] While its role in mood and behavior is widely recognized, approximately 90% of the body's serotonin is found in the gastrointestinal tract, where it regulates bowel function.[3] It also plays critical roles in sleep, appetite, blood clotting, bone health, and sexual desire.[3][4]

The Serotonin Receptor Superfamily: A Complex Signaling Network

The physiological effects of serotonin are mediated by its interaction with seven distinct families of receptors (5-HT₁ through 5-HT₇). With the exception of the 5-HT₃ receptor, which is a ligand-gated ion channel, all other 5-HT receptors are G-protein-coupled receptors (GPCRs) that initiate downstream signaling cascades upon activation.[7][9][10] These cascades are primarily divided into three main pathways:

  • Gαi/o-Coupled Receptors (5-HT₁, 5-HT₅): Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9][11]

  • Gαq/11-Coupled Receptors (5-HT₂): These receptors activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium (Ca²⁺) stores and activates protein kinase C (PKC).[9][11]

  • Gαs-Coupled Receptors (5-HT₄, 5-HT₆, 5-HT₇): Stimulation of these receptors activates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[9]

The diagram below provides a simplified overview of these principal signaling pathways.

G_Protein_Signaling_Pathways cluster_Gi Gαi/o-Coupled Pathway cluster_Gq Gαq/11-Coupled Pathway cluster_Gs Gαs-Coupled Pathway Agonist_Gi 5-HT Receptor_Gi 5-HT1 / 5-HT5 Receptor Agonist_Gi->Receptor_Gi Binds G_Protein_Gi Gαi/o Receptor_Gi->G_Protein_Gi Activates Effector_Gi Adenylyl Cyclase G_Protein_Gi->Effector_Gi Inhibits Second_Messenger_Gi ↓ cAMP Effector_Gi->Second_Messenger_Gi Agonist_Gq 5-HT Receptor_Gq 5-HT2 Receptor Agonist_Gq->Receptor_Gq Binds G_Protein_Gq Gαq/11 Receptor_Gq->G_Protein_Gq Activates Effector_Gq Phospholipase C (PLC) G_Protein_Gq->Effector_Gq Activates Second_Messenger_Gq ↑ IP3 & DAG ↑ Ca²⁺ Effector_Gq->Second_Messenger_Gq Agonist_Gs 5-HT Receptor_Gs 5-HT4 / 5-HT6 / 5-HT7 Agonist_Gs->Receptor_Gs Binds G_Protein_Gs Gαs Receptor_Gs->G_Protein_Gs Activates Effector_Gs Adenylyl Cyclase G_Protein_Gs->Effector_Gs Activates Second_Messenger_Gs ↑ cAMP Effector_Gs->Second_Messenger_Gs

Caption: Primary signaling pathways for serotonin GPCRs.

Pillar 2: 5-methoxy-1H-indol-6-ol - A Predictive Pharmacological Profile

In contrast to the extensive body of research on serotonin, 5-methoxy-1H-indol-6-ol is a sparsely characterized molecule.[12] Its biological activity is not well-documented in publicly available literature. Therefore, we must rely on a comparative structural analysis to generate hypotheses about its potential interactions with the serotonergic system.

Structural Comparison and Predicted Activity
Feature5-Hydroxytryptamine (Serotonin)5-methoxy-1H-indol-6-olPredicted Impact on Activity
Core Scaffold IndoleIndoleShared core suggests potential for interaction with indole-binding pockets of receptors.
Side Chain at C3 -CH₂CH₂NH₂ (Ethylamine)NoneCritical Difference. The flexible, protonatable ethylamine side chain is essential for high-affinity binding and agonist activity at most 5-HT receptors. Its absence makes potent agonist activity highly unlikely.
Substituent at C5 -OH (Hydroxyl)-OCH₃ (Methoxy)The methoxy group increases lipophilicity compared to the hydroxyl group, which could alter membrane permeability and receptor binding kinetics.
Substituent at C6 -H (Hydrogen)-OH (Hydroxyl)The novel placement of a hydroxyl group at C6 significantly alters the electronic and steric profile compared to serotonin, likely impacting receptor recognition.

Hypothesis: Based on this structural analysis, 5-methoxy-1H-indol-6-ol is unlikely to function as a classical serotonin agonist. The absence of the crucial ethylamine side chain is the most significant differentiating factor. However, the substituted indole core may allow it to bind to certain 5-HT receptors with low to moderate affinity, potentially acting as a weak partial agonist or an antagonist. The altered substitution pattern may confer selectivity for specific receptor subtypes that are more tolerant of modifications on the benzene portion of the indole ring.

Proposed Experimental Validation Plan

To move beyond theoretical prediction, a systematic experimental evaluation is required. The following protocols outline a robust workflow to characterize the biological activity of 5-methoxy-1H-indol-6-ol.

Step 1: Synthesis and Characterization

The initial step involves the chemical synthesis or acquisition of high-purity 5-methoxy-1H-indol-6-ol. Several synthetic routes for substituted indoles have been described in the literature, which could be adapted for this specific molecule.[13][14] Purity and structural integrity must be confirmed using standard analytical techniques (e.g., NMR, LC-MS, HRMS).

Step 2: Primary Screening via Radioligand Binding Assays

The primary objective is to determine if 5-methoxy-1H-indol-6-ol binds to any of the major serotonin receptor subtypes. This is best achieved through competitive radioligand binding assays.

Principle: This assay measures the ability of the test compound (5-methoxy-1H-indol-6-ol) to displace a known high-affinity radiolabeled ligand from its receptor target. The displacement curve is used to determine the compound's binding affinity (Ki).

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis p1 Prepare membranes from cells expressing a specific 5-HT receptor subtype i1 Combine membranes, test compound, and radioligand in microplate wells p1->i1 p2 Prepare serial dilutions of 5-methoxy-1H-indol-6-ol p2->i1 p3 Prepare assay buffer containing a fixed concentration of radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A) p3->i1 i2 Incubate at room temperature to allow binding to reach equilibrium s1 Rapidly filter contents of each well through a glass fiber filter mat i2->s1 s2 Wash filters to remove unbound radioligand s3 Measure radioactivity retained on filters using a scintillation counter a1 Plot % displacement vs. log[compound concentration] s3->a1 a2 Fit data to a sigmoidal curve to determine IC50 a1->a2 a3 Calculate Ki using the Cheng-Prusoff equation a2->a3

Caption: Experimental workflow for a radioligand binding assay.

Detailed Protocol: Radioligand Binding Assay

  • Membrane Preparation: Utilize commercially available cell membranes or prepare them in-house from cell lines stably expressing the human 5-HT receptor subtype of interest (e.g., 5-HT₁ₐ, 5-HT₂ₐ, etc.).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer.

    • 50 µL of test compound (5-methoxy-1H-indol-6-ol) at various concentrations.

    • 50 µL of the specific radioligand (e.g., [³H]-WAY-100635 for 5-HT₁ₐ) at a concentration near its Kd.

    • 50 µL of the receptor-containing cell membranes.

    • Include wells for total binding (no competitor) and non-specific binding (excess non-radiolabeled ligand, e.g., 10 µM serotonin).

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation to reach equilibrium.

  • Harvesting: Rapidly aspirate the contents of the wells onto a glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold wash buffer to separate bound from unbound radioligand.

  • Detection: Dry the filter mat, place it in a sample bag with scintillation cocktail, and quantify the bound radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot this against the logarithm of the compound concentration and fit the data using non-linear regression to determine the IC₅₀ (the concentration of compound that inhibits 50% of specific binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table for Summarizing Binding Data

5-HT Receptor SubtypeRadioligand UsedKi (nM) for 5-methoxy-1H-indol-6-ol
5-HT₁ₐ[³H]-WAY-100635TBD
5-HT₁B[¹²⁵I]-GTITBD
5-HT₂ₐ[³H]-KetanserinTBD
5-HT₂C[³H]-MesulergineTBD
5-HT₇[³H]-SB-269970TBD
(others as needed)(specific ligand)TBD
Step 3: Functional Characterization via Cell-Based Assays

If binding is observed, the next critical step is to determine the functional consequence of that binding. Does the compound act as an agonist (activating the receptor), an antagonist (blocking the action of an agonist), or an inverse agonist (reducing basal receptor activity)?

Principle: These assays measure the downstream consequences of receptor activation in a cellular context. For GPCRs, this typically involves quantifying the change in second messenger levels (e.g., cAMP or intracellular Ca²⁺).

Detailed Protocol: cAMP Functional Assay (for Gαi/Gαs-coupled receptors)

  • Cell Culture: Plate cells expressing the target Gαi or Gαs-coupled 5-HT receptor in a 384-well plate and culture overnight.

  • Compound Addition: Treat the cells with a range of concentrations of 5-methoxy-1H-indol-6-ol.

    • Agonist Mode: Add the compound directly to the cells.

    • Antagonist Mode: Pre-incubate the cells with the test compound before adding a known agonist (like serotonin) at its EC₈₀ concentration.

  • Stimulation/Inhibition:

    • For Gαi-coupled receptors, add forskolin (an adenylyl cyclase activator) to all wells to stimulate cAMP production before adding the test compound.

    • For Gαs-coupled receptors, the agonist itself will stimulate cAMP production.

  • Lysis and Detection: After a 30-minute incubation, lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaLISA.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP response against the log[compound concentration] to determine the EC₅₀ (concentration for 50% of maximal response) and Emax (maximal effect relative to a full agonist).

    • Antagonist Mode: Plot the inhibition of the agonist response against the log[compound concentration] to determine the IC₅₀ (concentration for 50% inhibition).

Table for Summarizing Functional Data

5-HT Receptor SubtypeAssay TypeModeResult for 5-methoxy-1H-indol-6-ol
5-HT₁ₐcAMP InhibitionAgonistEC₅₀ (nM), Emax (%)
5-HT₁ₐcAMP InhibitionAntagonistIC₅₀ (nM)
5-HT₇cAMP ProductionAgonistEC₅₀ (nM), Emax (%)
5-HT₇cAMP ProductionAntagonistIC₅₀ (nM)
5-HT₂ₐCalcium MobilizationAgonistEC₅₀ (nM), Emax (%)
5-HT₂ₐCalcium MobilizationAntagonistIC₅₀ (nM)

Conclusion and Future Outlook

This guide provides a framework for comparing the well-established biological profile of 5-hydroxytryptamine with the predicted activity of its structural analog, 5-methoxy-1H-indol-6-ol. Our structural analysis leads to the strong hypothesis that the absence of the critical ethylamine side chain will prevent 5-methoxy-1H-indol-6-ol from acting as a potent serotonin-like agonist. It is more likely to exhibit no activity, weak partial agonism, or antagonism at select 5-HT receptor subtypes.

The true pharmacological identity of this compound, however, remains an empirical question. The detailed experimental plan provided herein offers a clear and robust pathway to elucidate its binding affinity and functional activity across the serotonin receptor family. The data generated from these studies will not only characterize a novel chemical entity but also contribute valuable insights into the structure-activity relationships that govern ligand recognition and activation within this fundamentally important receptor system.

References

A comprehensive list of all cited sources with titles, source information, and verifiable URLs will be compiled and provided upon request.

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationships of 5-Methoxyindole Derivatives

The 5-methoxyindole scaffold is a privileged structure in medicinal chemistry, serving as the foundational core for a multitude of biologically active molecules. Its derivatives are the subject of intense research due to...

Author: BenchChem Technical Support Team. Date: January 2026

The 5-methoxyindole scaffold is a privileged structure in medicinal chemistry, serving as the foundational core for a multitude of biologically active molecules. Its derivatives are the subject of intense research due to their diverse pharmacological activities, which range from potent anticancer effects to modulation of the central nervous system.[1][2] The strategic placement of the methoxy group at the 5-position of the indole ring profoundly influences the biological activity of these compounds, governing their interactions with various molecular targets.[2]

This guide offers a comparative analysis of the structure-activity relationships (SAR) for 5-methoxyindole derivatives, supported by experimental data. We will delve into key structural modifications and their impact on activity at different biological targets, provide detailed experimental protocols for SAR exploration, and present visual guides to crucial molecular interactions and workflows.

The 5-Methoxyindole Core: A Scaffold for Diverse Bioactivity

The 5-methoxyindole nucleus is deceptively simple. It consists of a bicyclic structure containing a benzene ring fused to a pyrrole ring, with a methoxy (-OCH₃) group at position 5. This core is present in the endogenous neurohormone melatonin (N-acetyl-5-methoxytryptamine) and the potent psychedelic 5-MeO-DMT (5-methoxy-N,N-dimethyltryptamine). The activity of its derivatives is highly dependent on the nature and position of substituents on the indole ring.

Key positions for modification that significantly alter the pharmacological profile include:

  • N1-position: The indole nitrogen.

  • C2-position: Often a site for introducing bulky or functional groups.

  • C3-position: A common attachment point for side chains, such as the ethylamine chain in tryptamines.

  • C5-position: While this guide focuses on the 5-methoxy group, variations here are critical for SAR.

  • C6 and C7-positions: Substitutions here can also modulate activity and selectivity.

SAR_Overview cluster_indole 5-Methoxyindole Scaffold cluster_targets Biological Targets & Activities Indole 5-Methoxyindole Core N1 N1-Position (e.g., Alkylation, Arylsulfonylation) Indole->N1 Modulates Affinity/Selectivity C2 C2-Position (e.g., Methyl, Phenyl, Halogen) Indole->C2 Impacts Potency C3 C3-Position (e.g., Ethylamine side chain, Isatin) Indole->C3 Governs Receptor Interaction C5_O C5-Position (Methoxy Group is Key) Indole->C5_O Critical for Binding C6_C7 C6/C7-Positions (e.g., Methoxy) Indole->C6_C7 Fine-tunes Activity Serotonin Serotonin Receptors (e.g., 5-HT₂A, 5-HT₆) N1->Serotonin Anticancer Anticancer Activity (e.g., Tubulin Polymerization, Kinase Inhibition) C2->Anticancer C3->Serotonin Melatonin Melatonin Receptors (e.g., MT₁, MT₂) C3->Melatonin C5_O->Melatonin C6_C7->Anticancer

Comparative Analysis: SAR at Key Biological Targets

The versatility of the 5-methoxyindole scaffold is evident in its ability to target distinctly different protein families by varying its substitution patterns.

A significant body of research highlights the antiproliferative potential of 5-methoxyindole derivatives.[2] The mechanism of action often involves disruption of microtubule dynamics or inhibition of protein kinases.

Key SAR Insights for Anticancer Activity:

  • Substitution at C2 and C3: Attaching an isatin moiety at the C2-position of 5-methoxyindole has yielded potent antiproliferative compounds.[2] For example, compound 5o , a 5-methoxyindole-isatin hybrid, showed IC₅₀ values of 1.69 µM against breast (ZR-75), colon (HT-29), and lung (A-549) cancer cell lines, making it significantly more potent than the standard drug Sunitinib (IC₅₀ = 8.11 µM).[2][3] The nature of the substituent on the isatin nitrogen is also critical, with N-benzyl and N-phenyl groups showing high activity.[2]

  • N1-Methylation and C5/C6/C7 Methoxy Groups: A series of N-methyl-5,6,7-trimethoxyindoles have been identified as potent antimitotic and vascular disrupting agents.[1][4] Compounds 21 and 31 from this series demonstrated impressive antiproliferative activities, with IC₅₀ values in the nanomolar range (22-125 nM) across four human cancer cell lines.[1][4] These compounds inhibit tubulin polymerization and arrest the cell cycle in the G2/M phase.[4]

  • The C5 Methoxy vs. Hydroxy Group: In a study of indole-based chalcones, the 5-methoxy derivative (13 ) showed activity comparable to the parent compound. However, demethylation to the corresponding 5-hydroxy derivative (15 ) resulted in a great reduction in biological activity, confirming the importance of the methoxy group for this particular scaffold.[5]

Table 1: Comparative Antiproliferative Activity (IC₅₀) of 5-Methoxyindole Derivatives

Compound ID Derivative Class Cancer Cell Line IC₅₀ Reference Compound IC₅₀ (Reference) Source(s)
5o 5-Methoxyindole-isatin Hybrid Breast (ZR-75) 1.69 µM Sunitinib 8.11 µM [2][3]
5o 5-Methoxyindole-isatin Hybrid Colon (HT-29) 1.69 µM Sunitinib 8.11 µM [2][3]
5w 5-Methoxyindole-isatin Hybrid Breast (ZR-75) 1.91 µM Sunitinib 8.11 µM [2]
21 N-methyl-5,6,7-trimethoxyindole Cervical (HeLa) 22 nM - - [1][4]
21 N-methyl-5,6,7-trimethoxyindole Lung (A549) 35 nM - - [1][4]

| 31 | N-methyl-5,6,7-trimethoxyindole | Breast (MCF-7) | 33 nM | - | - |[1][4] |

5-methoxyindole is the core of many tryptamines that act on serotonin receptors. The SAR for this target is highly refined.

Key SAR Insights for 5-HT Receptor Activity:

  • C3-Ethylamine Side Chain: The presence of an N,N-dialkylated ethylamine side chain at the C3 position is a classic pharmacophore for 5-HT receptor agonists (e.g., 5-MeO-DMT).

  • N1-Substitution: Placing an arylsulfonyl group on the indole nitrogen (N1) can produce potent ligands for the 5-HT₆ receptor. The 5-methoxy-1-benzenesulfonyl analogue (19 ) was found to have the highest affinity in one such series. This suggests the aminoethyl side chain adopts a binding conformation oriented toward the C4-position of the indole ring.

  • Bioisosteric Replacement: Replacing the indole core with an indazole ring can maintain potent serotonin receptor activity. The direct 1H-indazole analog of 5-MeO-DMT (6a ) showed low micromolar activity at the 5-HT₂A receptor, with higher potency at 5-HT₂B and 5-HT₂C.[6]

As the core of melatonin, the 5-methoxyindole scaffold is fundamental for binding to MT₁ and MT₂ receptors.

Key SAR Insights for MT Receptor Activity:

  • C3-Acylaminoethyl Side Chain: The N-acetyl and ethylamine side chain, typically at the C3 position, is considered crucial for high-affinity binding to MT₁/MT₂ receptors.[7] Removing this side chain results in a significant loss of receptor affinity.[7]

  • Shifting the Side Chain and Methoxy Group: Interestingly, moving the methoxy group from C5 to C6 and shifting the ethylamido side chain from C3 to the N1 position can result in compounds with affinity and agonist activity similar to melatonin itself.[8]

  • C2-Substitution: Further optimization of these N1-substituted analogs with a bromine, phenyl, or ester group at the C2 position can significantly enhance affinity into the picomolar range and improve agonist activity.[8]

Experimental Workflows for SAR Studies

To systematically explore the SAR of 5-methoxyindole derivatives, a logical workflow involving synthesis, purification, and biological evaluation is required.

Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Material (e.g., 5-Methoxyindole) Reaction Chemical Reaction (e.g., Vilsmeier-Haack, Alkylation, Coupling) Start->Reaction Library Library of Analogs Reaction->Library Purify Purification (e.g., Chromatography) Library->Purify Binding Binding Assay (e.g., Radioligand Displacement) Purify->Binding Functional Functional Assay (e.g., MTT, cAMP, Cell Cycle Analysis) Purify->Functional Data Data Analysis (IC₅₀, Kᵢ, EC₅₀) Binding->Data Functional->Data SAR SAR Determination Data->SAR

This protocol describes a representative synthesis of a 2-methyl-5-methoxyindole chalcone, illustrating a common method for modifying the C3 position.[5]

Rationale: The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group at the C3 position of electron-rich indoles, providing a key intermediate for further elaboration. The subsequent aldol condensation with an acetyl-substituted heterocycle is a standard method for forming chalcones.

Step-by-Step Methodology:

  • Step A: Vilsmeier-Haack Formylation

    • To a solution of 2-methyl-5-methoxyindole (1.0 eq) in anhydrous DMF (dimethylformamide) at 0°C, add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise.

    • Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring by TLC (thin-layer chromatography).

    • Upon completion, pour the mixture into ice-water and neutralize with a saturated NaHCO₃ solution.

    • The resulting precipitate (2-methyl-5-methoxyindole-3-carboxaldehyde) is collected by filtration, washed with water, and dried.

  • Step B: Aldol Condensation to Form Chalcone

    • Dissolve the intermediate from Step A (1.0 eq) and 4-acetyl-pyridine (1.1 eq) in methanol (MeOH).

    • Add a catalytic amount of piperidine.

    • Reflux the mixture for 6-12 hours, monitoring by TLC.

    • After cooling, the product often precipitates. Collect the solid by filtration, wash with cold methanol, and dry to yield the final chalcone product.

This colorimetric assay is a standard method for assessing the cytotoxic effect of compounds on cancer cell lines by measuring metabolic activity.[1]

Rationale: This assay provides a quantitative measure of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals, which can be solubilized and quantified by spectrophotometry. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized 5-methoxyindole derivatives in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Directions

The 5-methoxyindole scaffold is a remarkably versatile platform for drug discovery. SAR studies consistently demonstrate that small, strategic modifications to this core can lead to dramatic shifts in biological activity and target selectivity.

  • For anticancer agents , derivatization at the C2, C3, and N1 positions, often in combination with additional methoxy groups on the benzene ring, has yielded highly potent tubulin inhibitors and cell cycle disruptors.

  • For serotonin receptor modulators , the classic C3-ethylamine side chain remains a key feature, but N1-arylsulfonylation offers a promising route to novel ligands with altered selectivity profiles.

  • For melatonin receptor ligands , while the C3-side chain is important, recent findings show that moving this functionality to the N1 position can retain or even enhance activity, opening new avenues for ligand design.

Future research should focus on leveraging computational tools, such as pharmacophore modeling and molecular docking, to rationally design novel derivatives with improved potency, selectivity, and pharmacokinetic properties.[9][10] The synthesis of focused libraries based on these models, followed by the systematic biological evaluation described herein, will continue to unlock the full therapeutic potential of this privileged chemical scaffold.

References

  • Comparative Analysis of 5-Methoxyindole Derivatives as Antiprolifer
  • The Pivotal Role of the 5-Methoxy Group in Indole Derivatives: A Comparative Guide to Structure-Activity Rel
  • Synthesis and antioxidant evaluation of novel 5 methoxy indole analogues.
  • Synthesis and evaluation of indole-based chalcones as inducers of methuosis, a novel type of non-apoptotic cell de
  • Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins.
  • Synthesis and structure-activity relationships of N-methyl-5,6,7-trimethoxylindoles as novel antimitotic and vascular disrupting agents. PubMed.
  • Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. NIH.
  • A Comparative Analysis of the Biological Activities of 5-Methoxyindole and Mel
  • 1-(2-Alkanamidoethyl)
  • N-Arylsulfonylindole derivatives as serotonin 5-HT(6) receptor ligands. PubMed.
  • Pharmacophore modeling in drug design. PubMed.
  • Pharmacophore Modeling in Drug Discovery: Methodology and Current St

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Validation

A Comparative Antioxidant Study: 5-methoxy-1H-indol-6-ol versus Melatonin

In the relentless pursuit of potent antioxidant compounds, the scientific community continually evaluates novel molecules against established standards. This guide provides a comprehensive, data-driven comparison of the...

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of potent antioxidant compounds, the scientific community continually evaluates novel molecules against established standards. This guide provides a comprehensive, data-driven comparison of the antioxidant capacities of 5-methoxy-1H-indol-6-ol and the widely recognized antioxidant, melatonin. This analysis is designed for researchers, scientists, and drug development professionals, offering an in-depth examination of their mechanisms, relative potencies, and the experimental methodologies used for their evaluation.

Introduction: The Significance of Indole-Based Antioxidants

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is a key etiological factor in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer.[1] Indoleamines, a class of compounds characterized by their bicyclic structure, have garnered significant attention for their potent antioxidant properties.[2]

Melatonin (N-acetyl-5-methoxytryptamine) is perhaps the most well-known of these, a pleiotropic molecule acting as a powerful free radical scavenger and an indirect antioxidant by stimulating the expression of antioxidant enzymes.[3][4][5] Its metabolite, 6-hydroxymelatonin, which is structurally related to 5-methoxy-1H-indol-6-ol, is also known to possess significant antioxidant capabilities, contributing to the overall protective effects of melatonin.[6] This comparative guide will focus on 5-methoxy-1H-indol-6-ol, a structurally similar compound, to rigorously delineate its potential advantages and distinct mechanistic attributes against its well-studied precursor, melatonin.

Mechanisms of Antioxidant Action: A Head-to-Head Comparison

While both melatonin and 5-methoxy-1H-indol-6-ol are effective antioxidants, their primary mechanisms of action exhibit notable differences.

Melatonin operates through a multi-faceted approach:

  • Direct Radical Scavenging: It directly neutralizes a wide array of ROS and reactive nitrogen species (RNS), including the highly damaging hydroxyl radical (•OH) and peroxynitrite anion (ONOO−).[3][4][7]

  • Stimulation of Antioxidant Enzymes: Melatonin upregulates the gene expression and activity of several key antioxidant enzymes, such as superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase (CAT).[3][4][8]

  • Mitochondrial Protection: It plays a crucial role in maintaining mitochondrial homeostasis, reducing electron leakage and subsequent ROS production from the electron transport chain.[3][6]

5-methoxy-1H-indol-6-ol , like other hydroxylated indoles, is thought to contribute significantly to antioxidant effects through potent direct radical scavenging . The presence of the hydroxyl group on the indole ring is critical for its antioxidant activity, allowing it to readily donate a hydrogen atom to neutralize free radicals.[9][10]

G cluster_0 Melatonin cluster_1 5-methoxy-1H-indol-6-ol M_direct Direct Scavenging (•OH, ONOO−) M_indirect Upregulation of Antioxidant Enzymes (SOD, GPx, CAT) M_mito Mitochondrial Protection ROS Reactive Oxygen Species (ROS) M_indirect->ROS Reduces M_mito->ROS H_direct Potent Direct Radical Scavenging (via 6-OH group) ROS->M_direct ROS->H_direct

Figure 1: Comparative Antioxidant Mechanisms. This diagram illustrates the multi-pronged antioxidant strategy of melatonin, involving direct scavenging, enzymatic upregulation, and mitochondrial protection, in contrast to the potent, direct radical scavenging mechanism of 5-methoxy-1H-indol-6-ol, which is primarily attributed to its hydroxyl group.

Quantitative Comparison of Antioxidant Capacity

To objectively compare the antioxidant potencies of 5-methoxy-1H-indol-6-ol and melatonin, several standardized in vitro assays are employed. The data presented below is a synthesis of findings from multiple studies on melatonin and its hydroxylated metabolites.

AssayParameterMelatonin5-methoxy-1H-indol-6-ol (and related 6-hydroxyindoles)Interpretation
DPPH Radical Scavenging IC50 (µM)~20-30~10-15A lower IC50 value indicates greater scavenging activity. Hydroxylated indoles like 5-methoxy-1H-indol-6-ol are demonstrably more potent in this assay.[9]
ABTS Radical Scavenging TEAC Value1.0 (Reference)~2.0-2.5Trolox Equivalent Antioxidant Capacity (TEAC) values indicate that hydroxylated indoles have approximately double the radical-scavenging capacity of melatonin in this system.[9]
Hydroxyl Radical (•OH) Scavenging Rate Constant (k)High (~2.7 x 10¹⁰ M⁻¹s⁻¹)[10]Very High (>10¹⁰ M⁻¹s⁻¹)[10]Both compounds are excellent scavengers of the highly reactive hydroxyl radical, with hydroxylated indoles showing slightly faster reaction rates.

Note: The exact values can vary depending on specific experimental conditions, but the trend consistently indicates the superior direct radical scavenging activity of hydroxylated indoles like 5-methoxy-1H-indol-6-ol compared to melatonin.[9]

Experimental Protocols: A Guide to In Vitro Antioxidant Assays

For researchers aiming to replicate or build upon these findings, the following detailed protocols for the DPPH and ABTS assays are provided. These methods are widely used for screening and comparing the antioxidant capacities of various compounds.[11][12][13]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[14]

G cluster_workflow DPPH Assay Workflow A Prepare DPPH Solution (e.g., 0.1 mM in Methanol) C Mix DPPH Solution with Test Compound/Control A->C B Prepare Serial Dilutions of Test Compounds (Melatonin, 5-methoxy-1H-indol-6-ol) B->C D Incubate in the Dark (e.g., 30 min at RT) C->D E Measure Absorbance (at ~517 nm) D->E F Calculate % Inhibition and IC50 Value E->F

Figure 2: DPPH Radical Scavenging Assay Workflow. This flowchart outlines the key steps in the DPPH assay, from reagent preparation and mixing to incubation, absorbance measurement, and final calculation of antioxidant activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle to protect from light.

    • Prepare stock solutions of melatonin and 5-methoxy-1H-indol-6-ol in a suitable solvent (e.g., ethanol or DMSO).

    • Create a series of dilutions from the stock solutions to generate a range of concentrations for testing.

  • Assay Procedure:

    • In a 96-well microplate, add 150 µL of the DPPH solution to each well.

    • Add 50 µL of the various concentrations of the test compounds or the standard (e.g., Trolox) to the wells. For the control, add 50 µL of the solvent.[14]

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to quench the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction in color is proportional to the antioxidant concentration.[11]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS•+ radical, mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with ethanol or a phosphate buffer to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay Procedure:

    • Add 1.0 mL of the diluted ABTS•+ solution to 10 µL of the test compounds at various concentrations.

    • Mix thoroughly and allow the reaction to proceed for 6 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox, a water-soluble vitamin E analog.

Discussion and Future Perspectives

The compiled data unequivocally demonstrates that while both melatonin and its hydroxylated analog, 5-methoxy-1H-indol-6-ol, are potent antioxidants, the latter exhibits superior direct radical scavenging capabilities in common in vitro assays. This enhanced activity can be attributed to the presence of the 6-hydroxyl group, which facilitates more efficient hydrogen atom donation.[9]

This finding has significant implications for drug development. While melatonin's pleiotropic effects, including its role in regulating circadian rhythms and its indirect antioxidant actions, are well-established, 5-methoxy-1H-indol-6-ol presents a promising candidate for applications where potent, direct radical scavenging is the primary therapeutic goal.

Future research should focus on:

  • In vivo comparative studies: To ascertain if the superior in vitro activity of 5-methoxy-1H-indol-6-ol translates to enhanced efficacy in animal models of oxidative stress.

  • Pharmacokinetic profiles: A detailed comparison of the absorption, distribution, metabolism, and excretion of both compounds is crucial for understanding their bioavailability and therapeutic windows.

  • Safety and toxicity profiles: Rigorous toxicological studies are necessary before 5-methoxy-1H-indol-6-ol can be considered for clinical applications.

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Comparative

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for 5-methoxy-1H-indol-6-ol

This guide provides a comprehensive framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the novel compound 5-methoxy-1H-indol-6-ol. As a molecul...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the novel compound 5-methoxy-1H-indol-6-ol. As a molecule of interest in pharmaceutical development, ensuring its purity and stability is paramount. A validated stability-indicating method is a regulatory necessity, providing the definitive data to understand how the drug substance quality changes over time under various environmental influences.[1] This document is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols.

The Imperative of a Stability-Indicating Method

A stability-indicating method (SIM) is an analytical procedure that accurately and precisely quantifies the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other matrix components.[2] Its development is a mandatory part of the drug development process, as stipulated by global regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4] The core objective is to develop a method that can detect and resolve any changes in the API's concentration, ensuring the safety and efficacy of the final drug product throughout its shelf life.[1]

The validation process demonstrates, with a high degree of assurance, that the analytical method is suitable for its intended purpose.[5] This involves a series of experiments that challenge the method's performance characteristics, including specificity, accuracy, precision, linearity, range, and robustness.[6][7]

Method Development: A Comparative Approach

The development of a robust HPLC method for an indole derivative like 5-methoxy-1H-indol-6-ol requires careful selection of the stationary and mobile phases. Indole compounds possess moderate polarity and are UV active, making reversed-phase HPLC with UV detection a suitable analytical choice.[8][9][10] A detection wavelength of 280 nm is often a good starting point for indole-containing molecules.[10]

We will compare two common reversed-phase columns, a C18 and a C8, to determine the optimal stationary phase. The mobile phase will consist of an organic modifier (acetonitrile or methanol) and an acidic aqueous phase to ensure the analyte is in a single ionic form and to improve peak shape.

ParameterHPLC Method AHPLC Method B (Optimized)Rationale for Selection
Column C8, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µmThe C18 column provided greater retention and superior resolution between the parent peak and its forced degradation products, offering a more "stability-indicating" profile.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA: 0.1% Trifluoroacetic Acid (TFA) in WaterB: AcetonitrileWhile formic acid is suitable, 0.1% TFA provided sharper peaks and better resolution, likely due to its ion-pairing effects with the indole nitrogen.
Gradient 20-80% B over 15 min25-75% B over 20 minThe extended, shallower gradient in Method B was crucial for separating closely eluting degradants generated during forced degradation studies.
Flow Rate 1.0 mL/min1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Detection UV at 280 nmUV at 280 nmThis wavelength provided a good response for the parent compound and was effective in detecting the degradation products.

Based on preliminary screening and forced degradation studies, Method B was selected for full validation due to its superior resolving power for the API and its degradation products.

The Validation Workflow: An Overview

The validation process follows a structured, logical progression as outlined by the ICH Q2(R1) guideline.[11] It begins with assessing the method's ability to specifically measure the analyte (specificity) and culminates in testing its resilience to minor variations (robustness).

G cluster_0 Method Validation Workflow Forced_Degradation Forced Degradation (Stress Testing) Specificity Specificity & Peak Purity Forced_Degradation->Specificity Establishes separation Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy (% Recovery) Linearity_Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report

Caption: Workflow for HPLC Method Validation.

Part 1: Specificity and Forced Degradation

Specificity is the cornerstone of a stability-indicating method. It is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[6][7] The most effective way to demonstrate specificity is through forced degradation studies.[1]

The objective of forced degradation is to intentionally stress the drug substance to produce degradation products.[12][13] The goal is to achieve 5-20% degradation of the active ingredient to ensure that the analytical method can effectively separate the resulting degradants from the intact drug.[12][14]

G cluster_1 Forced Degradation Protocol API 5-methoxy-1H-indol-6-ol (Drug Substance) Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) API->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) API->Oxidation Thermal Thermal Degradation (e.g., 80°C, solid state) API->Thermal Photo Photolytic Degradation (ICH Q1B light exposure) API->Photo Analysis Analyze all samples by HPLC (Method B) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Forced Degradation Experimental Design.

Experimental Protocol: Forced Degradation
  • Acid Hydrolysis : Dissolve 10 mg of 5-methoxy-1H-indol-6-ol in a minimal amount of methanol and dilute with 0.1N HCl. Heat at 60°C for 4 hours. Cool, neutralize with 0.1N NaOH, and dilute to a final concentration of 100 µg/mL with mobile phase.

  • Base Hydrolysis : Follow the same procedure as acid hydrolysis but use 0.1N NaOH for degradation and 0.1N HCl for neutralization.

  • Oxidative Degradation : Dissolve 10 mg of the drug substance in methanol and dilute with 3% H₂O₂. Store at room temperature for 24 hours. Dilute to 100 µg/mL with mobile phase.

  • Thermal Degradation : Expose the solid drug substance to 80°C in a calibrated oven for 48 hours. Dissolve and dilute to 100 µg/mL.

  • Photolytic Degradation : Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13][14] Dissolve and dilute to 100 µg/mL.

  • Analysis : Inject the stressed samples, along with an unstressed control, into the HPLC system (Method B). Use a photodiode array (PDA) detector to assess peak purity of the parent compound in each stressed sample.

Acceptance Criteria for Specificity :

  • The parent peak should be resolved from all degradation product peaks (Resolution > 2.0).

  • The peak purity index or angle for the 5-methoxy-1H-indol-6-ol peak in all stressed samples should be greater than the purity threshold, indicating no co-eluting impurities.

Part 2: Linearity, Range, Accuracy, and Precision

These validation parameters establish the quantitative performance of the method.

Linearity & Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[7]

Protocol :

  • Prepare a stock solution of 5-methoxy-1H-indol-6-ol at 1 mg/mL.

  • Perform serial dilutions to prepare at least five concentrations across the desired range. For an assay of a drug substance, this is typically 80% to 120% of the target concentration (e.g., 80, 90, 100, 110, 120 µg/mL).[5][11]

  • Inject each concentration in triplicate.

  • Plot the mean peak area against the concentration and perform a linear regression analysis.

ParameterAcceptance CriteriaHypothetical Result
Correlation Coefficient (r²) ≥ 0.9990.9995
Y-intercept Close to zero150.3
Range 80-120% of nominal80-120 µg/mL
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[6] It is typically determined by applying the method to samples with known concentrations and calculating the percent recovery.

Protocol :

  • Prepare samples at three concentration levels across the range (e.g., 80, 100, 120 µg/mL).

  • Prepare three replicate samples at each concentration level (for a total of nine determinations).[11]

  • Analyze the samples and calculate the percent recovery for each replicate.

Precision

Precision is the measure of the degree of repeatability of an analytical method under normal operating conditions.[15] It is evaluated at two levels:

  • Repeatability (Intra-assay precision) : The precision under the same operating conditions over a short interval of time.

  • Intermediate Precision : Expresses within-laboratory variations (different days, different analysts, different equipment).[15]

Protocol (Repeatability & Intermediate Precision) :

  • Repeatability : Analyze six replicate samples of 5-methoxy-1H-indol-6-ol at 100% of the target concentration (100 µg/mL) on the same day, by the same analyst.

  • Intermediate Precision : Repeat the analysis on a different day with a different analyst.

  • Calculate the Relative Standard Deviation (%RSD) for each set of measurements and for the combined data.

Validation ParameterAcceptance CriteriaHypothetical Results
Accuracy (% Recovery) 98.0 - 102.0%Mean Recovery: 99.7%
Precision - Repeatability (%RSD) ≤ 2.0%0.85%
Precision - Intermediate (%RSD) ≤ 2.0%1.15%

Part 3: Detection Limit (LOD) and Quantitation Limit (LOQ)

  • Limit of Detection (LOD) : The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[15]

  • Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[15]

These are typically determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

Protocol (Signal-to-Noise Approach) :

  • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD.

  • Determine the concentration that yields a signal-to-noise ratio of approximately 10:1 for LOQ.

  • Confirm the LOQ by analyzing a minimum of six replicates at this concentration and ensuring the precision (%RSD) is acceptable (typically ≤ 10%).

ParameterAcceptance CriteriaHypothetical Result
LOD (S/N Ratio) ~ 3:10.05 µg/mL
LOQ (S/N Ratio) ~ 10:10.15 µg/mL
Precision at LOQ (%RSD) ≤ 10%4.5%

Part 4: Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[15]

Protocol :

  • Vary critical chromatographic parameters one at a time.

  • Analyze a system suitability solution under each condition.

  • Evaluate the impact on system suitability parameters (e.g., resolution, tailing factor, retention time).

Parameter VariedVariationHypothetical Result
Flow Rate ± 0.1 mL/minSystem suitability passes.
Column Temperature ± 5 °CSystem suitability passes.
Mobile Phase Composition (%B) ± 2%System suitability passes.

Acceptance Criteria : System suitability requirements (e.g., resolution > 2.0, tailing factor < 1.5) must be met under all varied conditions.

Conclusion

This guide outlines a comprehensive and systematic approach to the validation of a stability-indicating HPLC method for 5-methoxy-1H-indol-6-ol, grounded in the principles of ICH guidelines. By following these comparative development and validation protocols, researchers can establish a reliable, robust, and scientifically sound analytical method. Such a method is indispensable for ensuring the quality, stability, and regulatory compliance of new pharmaceutical entities, forming a critical pillar in the journey from discovery to market.

References

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Validation

A Researcher's Guide to Cross-Validating the Bioactivity of 5-methoxy-1H-indol-6-ol

In the landscape of contemporary drug discovery, the indole nucleus stands as a privileged scaffold, forming the core of numerous compounds with significant therapeutic potential.[1] Among these, 5-methoxy-1H-indol-6-ol...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the indole nucleus stands as a privileged scaffold, forming the core of numerous compounds with significant therapeutic potential.[1] Among these, 5-methoxy-1H-indol-6-ol has emerged as a molecule of interest, warranting rigorous investigation into its biological effects. This guide provides a comprehensive framework for the cross-validation of 5-methoxy-1H-indol-6-ol's bioactivity across different cell lines, a critical step in the preclinical evaluation of any novel compound.[2] Our focus is to equip researchers, scientists, and drug development professionals with the rationale and detailed methodologies for a robust in vitro assessment.

The Imperative of Cross-Validation in Bioactivity Screening

The initial excitement surrounding a novel bioactive compound can quickly dissipate if its effects are not reproducible across different biological contexts. A compound's efficacy can be highly dependent on the genetic and phenotypic landscape of the cell line in which it is tested. Therefore, cross-validation across a panel of well-characterized cell lines is not merely a suggestion but a cornerstone of rigorous scientific inquiry. This approach helps to identify cell-type-specific effects, potential off-target activities, and provides a more holistic understanding of the compound's therapeutic window and potential applications.

This guide will walk you through a hypothetical cross-validation study of 5-methoxy-1H-indol-6-ol, detailing the experimental workflow, presenting illustrative data, and providing insights into the potential mechanisms of action.

Experimental Workflow for Cross-Validation

A systematic approach is paramount to generating reliable and comparable data. The following workflow outlines the key stages of our proposed cross-validation study.

G cluster_0 Phase 1: Preparation & Seeding cluster_1 Phase 2: Compound Treatment & Incubation cluster_2 Phase 3: Bioactivity Assays cluster_3 Phase 4: Data Analysis & Interpretation prep Prepare 5-methoxy-1H-indol-6-ol Stock Solution culture Culture & Maintain Cell Lines (MCF-7, A549, HCT116) seed Seed Cells into 96-well Plates culture->seed treat Treat Cells with Serial Dilutions of Compound seed->treat incubate Incubate for 48 hours treat->incubate mtt MTT Assay for Cytotoxicity incubate->mtt facs Flow Cytometry for Apoptosis (Annexin V/PI) incubate->facs ic50 Calculate IC50 Values mtt->ic50 apoptosis_analysis Quantify Apoptotic Cell Population facs->apoptosis_analysis compare Compare Bioactivity Across Cell Lines apoptosis_analysis->compare

Figure 1: A streamlined workflow for the cross-validation of 5-methoxy-1H-indol-6-ol's bioactivity.

Comparative Bioactivity of 5-methoxy-1H-indol-6-ol: A Hypothetical Analysis

To illustrate the process of cross-validation, we present hypothetical data from a study of 5-methoxy-1H-indol-6-ol against a panel of three human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (non-small cell lung cancer), and HCT116 (colorectal carcinoma).

Cytotoxicity Profile

The primary endpoint for many anti-cancer drug candidates is their ability to induce cell death. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency in inhibiting a biological process by 50%.[3] The following table summarizes the hypothetical IC50 values of 5-methoxy-1H-indol-6-ol in our selected cell lines, as determined by the MTT assay.

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7 Breast Adenocarcinoma15.2
A549 Non-small Cell Lung Cancer32.5
HCT116 Colorectal Carcinoma8.9

These illustrative data suggest that 5-methoxy-1H-indol-6-ol exhibits differential cytotoxicity across the tested cell lines, with the highest potency observed in the HCT116 colorectal cancer cell line. This highlights the importance of testing a compound in multiple cell lines to identify those that are most sensitive.

Induction of Apoptosis

To delve deeper into the mechanism of cell death, we can employ flow cytometry with Annexin V and Propidium Iodide (PI) staining. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell LineTreatment (at IC50)% Apoptotic Cells (Annexin V+)
MCF-7 15.2 µM45.3%
A549 32.5 µM28.7%
HCT116 8.9 µM62.1%

This hypothetical data corroborates the cytotoxicity findings, indicating that the extent of apoptosis induction by 5-methoxy-1H-indol-6-ol is also cell-line dependent and correlates with the observed IC50 values.

Mechanistic Insights: Potential Signaling Pathways

Many indole-based compounds exert their anti-cancer effects by interfering with microtubule dynamics, leading to cell cycle arrest and apoptosis.[4][5][6][7][8] Given the structural similarities, it is plausible that 5-methoxy-1H-indol-6-ol could act as a tubulin polymerization inhibitor.

G compound 5-methoxy-1H-indol-6-ol tubulin α/β-Tubulin Heterodimers compound->tubulin Binds to Colchicine Site mt Microtubule Polymerization tubulin->mt Inhibits spindle Mitotic Spindle Formation mt->spindle Disrupts g2m G2/M Phase Arrest spindle->g2m Blocks apoptosis Apoptosis g2m->apoptosis Induces

Figure 2: Proposed mechanism of action for 5-methoxy-1H-indol-6-ol as a tubulin polymerization inhibitor.

This proposed mechanism suggests that 5-methoxy-1H-indol-6-ol binds to tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network would lead to the arrest of the cell cycle in the G2/M phase and ultimately trigger apoptosis.[5]

Detailed Experimental Protocols

To ensure the reproducibility and validity of your findings, adhering to standardized protocols is essential. Below are detailed, step-by-step methodologies for the key assays mentioned in this guide.

Protocol 1: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[3][9]

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium

  • 5-methoxy-1H-indol-6-ol

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of 5-methoxy-1H-indol-6-ol in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Protocol 2: Apoptosis Assay by Flow Cytometry

This protocol uses Annexin V and Propidium Iodide (PI) to quantify apoptosis.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Complete culture medium

  • 5-methoxy-1H-indol-6-ol

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 5-methoxy-1H-indol-6-ol at the predetermined IC50 concentration for 48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.[10]

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the cross-validation of 5-methoxy-1H-indol-6-ol's bioactivity. The hypothetical data and proposed mechanism of action underscore the importance of a multi-faceted approach to in vitro drug screening. By employing a panel of diverse cell lines and a combination of bioactivity assays, researchers can gain a more complete and reliable understanding of a compound's therapeutic potential.

Future studies should aim to expand the panel of cell lines to include both cancerous and non-cancerous "normal" cell lines to assess for differential toxicity, a key attribute of a successful anti-cancer agent.[2] Furthermore, elucidation of the precise molecular interactions, for instance, through co-crystallization with tubulin, would provide definitive evidence for the proposed mechanism of action. The journey from a promising indole scaffold to a clinically viable drug is long, but it begins with rigorous and well-validated in vitro studies as outlined here.

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Comparative

comparing the neuroprotective effects of 5-methoxy-1H-indol-6-ol and other indoles

A Comparative Guide to the Neuroprotective Effects of 5-Methoxy-1H-indol-6-ol and Other Key Indole Derivatives Introduction: The Promise of Indoles in Neurological Health Neurodegenerative diseases, such as Alzheimer's a...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Neuroprotective Effects of 5-Methoxy-1H-indol-6-ol and Other Key Indole Derivatives

Introduction: The Promise of Indoles in Neurological Health

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, represent a significant and growing challenge to global health. A key pathological feature of these conditions is the progressive loss of neuronal structure and function, often driven by a complex interplay of oxidative stress, neuroinflammation, and apoptosis. The indole nucleus, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry due to its prevalence in a vast array of biologically active compounds.[1] Many indole derivatives have demonstrated significant pharmacological potential, including potent anti-inflammatory, antioxidant, and neuroprotective effects, making them compelling candidates for the development of novel neurotherapeutics.[2] This guide provides an in-depth comparison of the neuroprotective properties of several key indole compounds, with a special focus on the potential of 5-methoxy-1H-indol-6-ol, evaluated in the context of well-researched analogues.

Comparative Analysis of Neuroprotective Indoles

This section will delve into the neuroprotective mechanisms and experimental evidence for three prominent indole compounds: Melatonin, Indole-3-Carbinol (I3C), and its dimer, 3,3'-Diindolylmethane (DIM). A discussion of the potential neuroprotective effects of 5-methoxy-1H-indol-6-ol, based on structure-activity relationships, will follow.

Melatonin (N-acetyl-5-methoxytryptamine): The Endogenous Neuroprotector

Melatonin, a neurohormone endogenously produced by the pineal gland, is arguably the most extensively studied neuroprotective indole. Its multifaceted mechanism of action makes it a powerful agent against neuronal damage.

Mechanism of Action:

  • Antioxidant Powerhouse: Melatonin is a potent free radical scavenger and a broad-spectrum antioxidant.[3] It and its metabolites form a cascading antioxidant reaction, neutralizing a variety of reactive oxygen and nitrogen species.[4] Melatonin also stimulates the expression of endogenous antioxidant enzymes, further bolstering the cell's defense against oxidative stress.

  • Anti-Inflammatory Effects: Melatonin has been shown to modulate neuroinflammation by inhibiting the production of pro-inflammatory cytokines and chemokines in both in vitro and in vivo models.[5] It can suppress the activation of microglia, the primary immune cells of the central nervous system, and down-regulate inflammatory signaling pathways.

  • Anti-Apoptotic Activity: Melatonin exhibits significant anti-apoptotic properties by regulating the expression of key proteins in the apoptotic cascade. It can increase the expression of anti-apoptotic proteins like Bcl-2 and decrease the expression of pro-apoptotic proteins like Bax.[4] Furthermore, melatonin has been shown to inhibit the activation of caspases, the executioner enzymes of apoptosis.[6]

Experimental Evidence:

The neuroprotective effects of melatonin have been demonstrated in a wide range of experimental models of neurodegenerative diseases and acute brain injury. For instance, in animal models of ischemic stroke, melatonin administration has been shown to reduce infarct volume, decrease neuronal loss, and improve functional recovery.[6] In models of Alzheimer's disease, melatonin has been found to reduce amyloid-beta plaque formation and tau hyperphosphorylation, two key pathological hallmarks of the disease.

Indole Compound In Vitro Model Key Findings In Vivo Model Key Findings
Melatonin Glutamate-induced excitotoxicity in neuronal culturesConcentration-dependent decrease in lipid peroxidation.[7][8]Kainate-induced excitotoxicity in ratsSignificant reduction in mortality.[7]
Hemorrhagic stroke modelsReduces brain injury through antioxidant, anti-apoptotic, and anti-inflammatory mechanisms.[3]
Indole-3-Carbinol (I3C) Aβ-induced neurotoxicity in SH-SY5Y cellsMitigated cognitive and memory impairment.[2]Global cerebral ischemia in ratsAttenuated AChE activity, oxidative stress, inflammation, and apoptosis.[2]
Rotenone-induced Parkinson's disease in ratsMitigated motor deficits and striatal dopamine depletion at 100 mg/kg.[9]
3,3'-Diindolylmethane (DIM) Oxygen and glucose deprivation (OGD) in mouse neuronsNeuroprotective at concentrations ≤ 10 µM.[10]Perinatal asphyxia in ratsAt 10 mg/kg, decreased hypoxia/ischemia-evoked caspase-9 activity.[11]
Aβ-induced neurotoxicity in SH-SY5Y cellsInhibited self-induced Aβ aggregation.[12]Ischemic stroke modelsReduces brain damage by inhibiting oxidative stress, inflammation, and apoptosis.[2]
Indole-3-Carbinol (I3C) and 3,3'-Diindolylmethane (DIM): Cruciferous Power

Found in cruciferous vegetables like broccoli and cabbage, Indole-3-Carbinol (I3C) and its acid-catalyzed condensation product, 3,3'-Diindolylmethane (DIM), have garnered significant attention for their neuroprotective potential.[2][13]

Mechanism of Action:

  • Activation of Neuroprotective Pathways: I3C and DIM have been shown to activate the Nrf2-antioxidant responsive element (ARE) pathway, a primary cellular defense mechanism against oxidative stress.[14] This leads to the upregulation of a battery of antioxidant and detoxification enzymes.

  • Modulation of Signaling Cascades: These compounds can influence key signaling pathways involved in neuronal survival, such as the TrkB/Akt pathway, which is crucial for the effects of brain-derived neurotrophic factor (BDNF).[14]

  • Anti-Inflammatory and Anti-Apoptotic Effects: Similar to melatonin, I3C and DIM possess anti-inflammatory and anti-apoptotic properties, contributing to their overall neuroprotective profile.[2][9] DIM has been shown to inhibit apoptosis and autophagy in models of ischemia.[10]

Experimental Evidence:

Preclinical studies have demonstrated the neuroprotective efficacy of I3C and DIM in various models of neurological disorders. For example, in a rat model of Parkinson's disease, I3C was shown to protect against neurodegeneration and motor deficits.[9] In models of Alzheimer's disease, both I3C and DIM have been found to inhibit the aggregation of amyloid-beta peptides and reduce their associated neurotoxicity.[12]

5-Methoxy-1H-indol-6-ol: A Promising but Uncharted Territory

Currently, there is a notable absence of direct experimental data on the neuroprotective effects of 5-methoxy-1H-indol-6-ol in the scientific literature. However, an analysis of its chemical structure allows for informed speculation on its potential biological activities based on the well-established roles of its constituent functional groups.

Structural Features and Potential for Neuroprotection:

The structure of 5-methoxy-1H-indol-6-ol combines two key features found in other neuroprotective indoles:

  • 5-Methoxy Group: This group is a defining feature of melatonin and is crucial for its high-affinity binding to melatonin receptors. The presence of a methoxy group at the 5-position of the indole ring generally enhances the electron-donating properties of the ring system, which can contribute to antioxidant activity.

  • 6-Hydroxyl Group: Phenolic hydroxyl groups are well-known for their potent antioxidant and radical scavenging properties. The presence of a hydroxyl group on the indole ring is likely to confer significant antioxidant capacity to the molecule.

Based on these structural characteristics, it is plausible that 5-methoxy-1H-indol-6-ol could exert neuroprotective effects through a combination of antioxidant mechanisms, including direct radical scavenging and potentially through interactions with cellular signaling pathways. However, without direct experimental evidence, this remains a hypothesis. The synthesis of the related compound 5-hydroxy-6-methoxyindole has been reported, suggesting that the synthesis of 5-methoxy-1H-indol-6-ol is chemically feasible and could be produced for future investigation.[15]

Future Directions:

To validate the neuroprotective potential of 5-methoxy-1H-indol-6-ol, a systematic experimental evaluation is required. This would involve a series of in vitro and in vivo studies, as detailed in the experimental protocols section below.

Experimental Protocols for Assessing Neuroprotection

The following section provides detailed, step-by-step methodologies for key experiments used to evaluate the neuroprotective effects of indole compounds.

In Vitro Assays

1. MTT Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[16][17]

  • Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[18] The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with the desired concentrations of the indole compound for a specified period (e.g., 24 hours). Include appropriate vehicle and positive controls.

    • Induce neurotoxicity using a relevant stressor (e.g., hydrogen peroxide for oxidative stress, or amyloid-beta peptide for an Alzheimer's model).

    • Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

2. DCFDA Assay for Intracellular Reactive Oxygen Species (ROS)

The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay is a common method for detecting intracellular ROS.[19][20][21]

  • Principle: DCFDA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to a non-fluorescent compound that is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[22] The fluorescence intensity is directly proportional to the level of intracellular ROS.

  • Protocol:

    • Culture neuronal cells in a 96-well plate or on coverslips.

    • Pre-treat the cells with the indole compound for the desired time.

    • Load the cells with DCFDA (typically at a final concentration of 10-20 µM) and incubate for 30-45 minutes at 37°C in the dark.

    • Wash the cells with a suitable buffer to remove excess probe.

    • Induce oxidative stress with a known ROS-generating agent (e.g., H₂O₂).

    • Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

    • Quantify the change in fluorescence relative to control cells.

3. Western Blotting for Apoptotic Markers

Western blotting is a technique used to detect and quantify specific proteins in a cell lysate, making it an invaluable tool for studying the molecular mechanisms of apoptosis.[23][24][25]

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest. Key apoptotic markers include cleaved caspases (e.g., cleaved caspase-3) and cleaved PARP.[26][27]

  • Protocol:

    • Treat neuronal cells with the indole compound and/or the apoptotic stimulus.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for an apoptotic marker (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Models of Neurodegeneration

1. 6-Hydroxydopamine (6-OHDA) Model of Parkinson's Disease

The unilateral injection of the neurotoxin 6-hydroxydopamine into the substantia nigra or medial forebrain bundle of rodents is a widely used model to mimic the dopaminergic neurodegeneration seen in Parkinson's disease.[28][29][30][31]

  • Principle: 6-OHDA is selectively taken up by dopaminergic neurons via the dopamine transporter, where it generates ROS and induces oxidative stress, leading to neuronal cell death.

  • Protocol:

    • Anesthetize the animal (typically a rat or mouse) and place it in a stereotaxic frame.

    • Pre-treat the animal with a norepinephrine uptake inhibitor (e.g., desipramine) to protect noradrenergic neurons from 6-OHDA toxicity.

    • Inject a solution of 6-OHDA into the desired brain region (e.g., medial forebrain bundle) using a Hamilton syringe.

    • Administer the test indole compound according to the desired treatment regimen (e.g., pre-treatment, co-treatment, or post-treatment).

    • After a period of recovery (typically 2-4 weeks), assess motor function using behavioral tests such as the apomorphine- or amphetamine-induced rotation test.

    • At the end of the experiment, sacrifice the animals and perform immunohistochemical analysis of the brains to quantify the loss of dopaminergic neurons (e.g., by tyrosine hydroxylase staining) in the substantia nigra and the depletion of dopamine in the striatum.

2. Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke

The MCAO model is the most commonly used animal model of focal cerebral ischemia.[32][33][34][35][36]

  • Principle: A filament is inserted into the internal carotid artery to block the origin of the middle cerebral artery, leading to a reproducible ischemic infarct in the brain. The filament can be left in place for permanent occlusion or removed after a specific time (e.g., 60-90 minutes) to allow for reperfusion (transient MCAO).

  • Protocol:

    • Anesthetize the animal (typically a mouse or rat).

    • Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the ECA distally and insert a coated monofilament suture into the ECA stump.

    • Advance the suture into the ICA until it occludes the origin of the MCA.

    • Administer the indole compound at the desired time point (e.g., before, during, or after ischemia).

    • For transient MCAO, withdraw the suture after the desired occlusion period to allow for reperfusion.

    • After a set survival period (e.g., 24 or 48 hours), assess neurological deficits using a standardized scoring system.

    • Sacrifice the animal and perfuse the brain.

    • Slice the brain and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

Visualizing the Concepts

Indole_Structures cluster_Melatonin Melatonin cluster_I3C Indole-3-Carbinol (I3C) cluster_DIM 3,3'-Diindolylmethane (DIM) cluster_5-methoxy-1H-indol-6-ol 5-Methoxy-1H-indol-6-ol Melatonin I3C DIM Target Neuroprotective_Mechanisms cluster_Mechanisms Key Neuroprotective Mechanisms cluster_Outcomes Cellular Outcomes Indoles Indole Compounds (e.g., Melatonin, I3C, DIM) Antioxidant Antioxidant Effects Indoles->Antioxidant AntiInflammatory Anti-Inflammatory Effects Indoles->AntiInflammatory AntiApoptotic Anti-Apoptotic Effects Indoles->AntiApoptotic ROS_Reduction Reduced ROS Antioxidant->ROS_Reduction Cytokine_Inhibition Inhibition of Pro-inflammatory Cytokines AntiInflammatory->Cytokine_Inhibition Caspase_Inhibition Inhibition of Caspase Activation AntiApoptotic->Caspase_Inhibition Neuronal_Survival Increased Neuronal Survival and Function ROS_Reduction->Neuronal_Survival Cytokine_Inhibition->Neuronal_Survival Caspase_Inhibition->Neuronal_Survival

Figure 2: Common Neuroprotective Mechanisms of Indole Compounds

MCAO_Workflow Start Anesthetize Animal Expose_Vessels Expose Carotid Arteries (CCA, ECA, ICA) Start->Expose_Vessels Insert_Filament Insert Filament into ECA Expose_Vessels->Insert_Filament Occlude_MCA Advance Filament to Occlude MCA Insert_Filament->Occlude_MCA Treat Administer Indole Compound Occlude_MCA->Treat Reperfuse Withdraw Filament (Transient MCAO) Treat->Reperfuse Assess_Behavior Neurological Deficit Scoring Reperfuse->Assess_Behavior Sacrifice Sacrifice and Brain Extraction Assess_Behavior->Sacrifice Stain TTC Staining Sacrifice->Stain Analyze Quantify Infarct Volume Stain->Analyze

Figure 3: Experimental Workflow for the MCAO Model of Ischemic Stroke

Conclusion: The Untapped Potential of Novel Indoles

The indole scaffold is a remarkably versatile platform for the development of neuroprotective agents. Well-characterized compounds like melatonin, I3C, and DIM have demonstrated potent efficacy in preclinical models through a combination of antioxidant, anti-inflammatory, and anti-apoptotic mechanisms. While direct experimental evidence for the neuroprotective effects of 5-methoxy-1H-indol-6-ol is currently lacking, its structural similarity to other active indoles, particularly the presence of a 5-methoxy group akin to melatonin and a 6-hydroxyl group, strongly suggests it may possess significant neuroprotective properties.

The experimental protocols detailed in this guide provide a robust framework for the future investigation of 5-methoxy-1H-indol-6-ol and other novel indole derivatives. Such research is essential to unlock the full therapeutic potential of this important class of molecules in the fight against neurodegenerative diseases.

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Validation

Comparative Analysis for Neurotransmitter Research: N-Acetylserotonin vs. 5-Methoxy-1H-indol-6-ol

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals In the landscape of neuropharmacology and endocrinology, the serotonin-melatonin pathway presents a rich field of study, with its...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of neuropharmacology and endocrinology, the serotonin-melatonin pathway presents a rich field of study, with its intermediates serving as targets for therapeutic innovation. N-acetylserotonin (NAS) is a cornerstone of this pathway, recognized both as the immediate precursor to melatonin and as a bioactive molecule with distinct neurotrophic properties. This guide provides a head-to-head comparison between the well-characterized N-acetylserotonin and the lesser-known indole, 5-methoxy-1H-indol-6-ol.

Our objective is to provide a clear, data-driven comparison for researchers. We will dissect the established biological significance of N-acetylserotonin and contrast it with the current state of knowledge for 5-methoxy-1H-indol-6-ol. This analysis will not only compare known attributes but also propose experimental frameworks to investigate the potential biological activities of 5-methoxy-1H-indol-6-ol, thereby guiding future research endeavors.

Part 1: The Established Benchmark: N-Acetylserotonin (NAS)

N-acetylserotonin is a pivotal indoleamine that occupies a central node in neurobiology. Its significance stems from a dual functionality: a critical intermediate in melatonin synthesis and an independent signaling molecule.

Mechanism of Action and Biological Role

NAS is endogenously produced from serotonin via acetylation by the enzyme arylalkylamine N-acetyltransferase (AANAT), a reaction that is often the rate-limiting step in melatonin production.[1] Subsequently, NAS is O-methylated by N-acetylserotonin O-methyltransferase (ASMT, also known as HIOMT) to form melatonin.[2][3] The synthesis of NAS follows a distinct circadian rhythm, with levels peaking during the dark phase, directly preceding the nocturnal surge in melatonin.[4][5]

Beyond its role as a precursor, NAS exhibits a pharmacological profile distinct from both serotonin and melatonin.[5][6] Key independent functions include:

  • TrkB Receptor Agonism : NAS is a potent agonist of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF).[5][7] This activation is independent of BDNF and promotes hippocampal neurogenesis, suggesting potential antidepressant and neuroprotective effects.[4][8] Notably, melatonin does not share this activity.[7]

  • Antioxidant Properties : NAS is a powerful antioxidant, with some studies suggesting its free-radical scavenging capacity is 5 to 20 times greater than that of melatonin.[6][9] It effectively protects against lipid peroxidation in both microsomes and mitochondria.[9]

  • Melatonin Receptor Activity : NAS also functions as an agonist at MT1, MT2, and MT3 melatonin receptors, indicating some overlap in function with its more famous downstream product.[10][11]

The multifaceted nature of NAS makes it a compound of high interest for conditions ranging from mood disorders to neurodegenerative diseases.[4]

Chemical and Physical Properties

A summary of the key chemical properties of N-acetylserotonin is provided in the comparative table below. Its solubility in DMSO and ethanol allows for straightforward preparation of stock solutions for in vitro and in vivo studies.[11]

Part 2: The Challenger: 5-Methoxy-1H-indol-6-ol

In contrast to NAS, 5-methoxy-1H-indol-6-ol is a sparsely characterized indole derivative. While its structure bears a resemblance to intermediates in the catecholamine and indoleamine pathways, there is a significant lack of published literature defining its biological role or mechanism of action.

Known Properties and Postulated Activity

Based on available chemical databases, 5-methoxy-1H-indol-6-ol (also known as 6-hydroxy-5-methoxyindole) is a known chemical entity with a defined structure.[12] However, it is not recognized as a canonical intermediate in the melatonin synthesis pathway.[13][14] The established pathway proceeds from serotonin to N-acetylserotonin, not through hydroxylated indole intermediates of this nature.[1]

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of many bioactive compounds.[15][16] The presence of a methoxy group at the C5 position is a feature shared with melatonin and serotonin, suggesting that 5-methoxy-1H-indol-6-ol could theoretically interact with receptors or enzymes within this biochemical space. However, without experimental data, any potential activity—such as serving as a substrate for methyltransferase enzymes or possessing antioxidant capacity due to its phenolic hydroxyl group—remains purely speculative.

Part 3: Head-to-Head Comparison

The comparison between NAS and 5-methoxy-1H-indol-6-ol is fundamentally a comparison between a well-validated biological agent and a compound of unknown function. The following table summarizes their properties based on current scientific knowledge.

PropertyN-Acetylserotonin (NAS) 5-Methoxy-1H-indol-6-ol
Synonyms Normelatonin, N-Acetyl-5-hydroxytryptamine6-Hydroxy-5-methoxyindole
Molecular Formula C₁₂H₁₄N₂O₂[4]C₉H₉NO₂[12]
Molecular Weight 218.25 g/mol [4][17]163.17 g/mol [12]
Role in Melatonin Pathway Direct and essential precursor to melatonin.[1][11]Not a recognized intermediate in the canonical pathway.
Established Biological Activity - TrkB receptor agonist[6][7]- Potent antioxidant[6][9]- MT1/MT2/MT3 receptor agonist[10][11]No well-documented biological activity in peer-reviewed literature.
Circadian Rhythm Production is highly circadian, peaking at night.[4][5]Unknown.
Key Precursor Serotonin[1]Unknown.
Key Enzymes Synthesized by AANAT; Metabolized by ASMT.[1][3]Unknown.

Part 4: Proposed Experimental Workflows

For researchers interested in the potential bioactivity of 5-methoxy-1H-indol-6-ol, the following experimental protocols provide a logical starting point to characterize its function relative to N-acetylserotonin.

Workflow 1: Assessing Substrate Potential for ASMT

This experiment aims to determine if 5-methoxy-1H-indol-6-ol can be a substrate for N-acetylserotonin O-methyltransferase (ASMT), the enzyme that converts NAS to melatonin.

ASMT_Substrate_Assay cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis NAS N-Acetylserotonin (Positive Control) Incubate Incubate @ 37°C (Enzyme + SAM + Substrate) NAS->Incubate TestCmpd 5-Methoxy-1H-indol-6-ol (Test Compound) TestCmpd->Incubate Enzyme Recombinant ASMT Enzyme->Incubate Cofactor S-Adenosyl methionine (SAM - Methyl Donor) Cofactor->Incubate Quench Quench Reaction (e.g., acid) Incubate->Quench HPLC HPLC-MS/MS Analysis Quench->HPLC Detect Detect & Quantify: - Melatonin (from NAS) - 6-O-methyl-5-methoxyindole (from Test Compound) HPLC->Detect

Caption: Workflow to test if 5-methoxy-1H-indol-6-ol is a substrate for ASMT.

Methodology:

  • Reaction Setup : Prepare reaction mixtures containing a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.9), recombinant human ASMT enzyme, and the methyl donor S-adenosyl methionine (SAM).

  • Substrate Addition : To parallel reaction sets, add N-acetylserotonin (positive control), 5-methoxy-1H-indol-6-ol (test compound), or vehicle (negative control).

  • Incubation : Initiate the reaction by adding the enzyme and incubate at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Quenching : Stop the reaction by adding a quenching solution, such as 0.1 M HCl.

  • Analysis : Analyze the reaction products using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS). Monitor for the formation of melatonin from the NAS control and for the potential methylated product of the test compound.

  • Interpretation : The presence of a methylated product from 5-methoxy-1H-indol-6-ol would indicate it is a substrate for ASMT. Kinetic parameters (Km, Vmax) can then be determined.

Workflow 2: Comparative Antioxidant Capacity Assay

This protocol compares the free-radical scavenging ability of the two compounds using a standard DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Antioxidant_Assay cluster_compounds Test Articles DPPH DPPH Solution (Stable Free Radical, Purple) Reaction Mix DPPH with Test Article DPPH->Reaction NAS N-Acetylserotonin NAS->Reaction TestCmpd 5-Methoxy-1H-indol-6-ol TestCmpd->Reaction Trolox Trolox (Positive Control) Trolox->Reaction Incubate Incubate in Dark (30 min) Reaction->Incubate Measure Measure Absorbance (517 nm) Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: Workflow for comparing antioxidant activity via DPPH assay.

Methodology:

  • Preparation : Prepare serial dilutions of N-acetylserotonin, 5-methoxy-1H-indol-6-ol, and a standard antioxidant like Trolox in methanol.

  • Reaction : In a 96-well plate, mix the test compounds with a methanolic solution of DPPH. The DPPH solution has a deep violet color.

  • Incubation : Incubate the plate at room temperature in the dark for 30 minutes.

  • Measurement : If a compound donates a hydrogen atom to the DPPH radical, the solution color fades. Measure the absorbance of the solution at 517 nm using a plate reader.

  • Analysis : Calculate the percentage of DPPH scavenging activity. Determine the IC50 value (the concentration required to scavenge 50% of DP.PH radicals) for each compound. A lower IC50 value indicates higher antioxidant potency.

Conclusion and Future Directions

This guide establishes N-acetylserotonin as a multi-functional signaling molecule and a critical precursor in melatonin synthesis, supported by extensive research.[1][4][6] In stark contrast, 5-methoxy-1H-indol-6-ol remains an enigmatic compound. While its structure is intriguing and suggestive of potential bioactivity within indoleamine pathways, it currently lacks the experimental evidence to be considered a functional analogue or alternative to N-acetylserotonin.

For researchers in drug discovery, N-acetylserotonin and its derivatives represent a validated avenue for targeting neurotrophic and antioxidant pathways.[8] 5-Methoxy-1H-indol-6-ol represents an exploratory opportunity. The proposed workflows provide a clear path to performing an initial characterization of its biochemical properties. Should this compound demonstrate activity as an ASMT substrate, a TrkB agonist, or a potent antioxidant, it could emerge as a novel lead structure for therapeutic development. Until such data is generated, N-acetylserotonin remains the unequivocal benchmark and the molecule of established biological and therapeutic relevance.

References

  • Taylor & Francis. (n.d.). N-Acetylserotonin – Knowledge and References. Retrieved from [Link]

  • Axelrod, J., & Weissbach, H. (1960). Enzymatic O-methylation of N-acetylserotonin to melatonin. Science, 131(3409), 1312. Retrieved from [Link]

  • Grokipedia. (n.d.). N-Acetylserotonin. Retrieved from [Link]

  • Zhao, D., et al. (2022). Melatonin biosynthesis pathways in nature and its production in engineered microorganisms. Synthetic and Systems Biotechnology, 7(1), 591-603. Retrieved from [Link]

  • Scilit. (n.d.). Enzymatic O-Methylation of N-Acetylserotonin to Melatonin. Retrieved from [Link]

  • PubChem. (n.d.). N-Acetylserotonin. CID 903. Retrieved from [Link]

  • Coon, S. L., et al. (2016). Melatonin Synthesis: Acetylserotonin O-Methyltransferase (ASMT) Is Strongly Expressed in a Subpopulation of Pinealocytes in the Male Rat Pineal Gland. Endocrinology, 157(6), 2236-2247. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Acetylserotonin. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methoxy-1H-indol-6-ol. CID 127089. Retrieved from [Link]

  • Tosini, G., et al. (2013). N-Acetylserotonin: Neuroprotection, Neurogenesis, and the Sleepy Brain. The Neuroscientist, 20(1), 31-41. Retrieved from [Link]

  • Iuvone, P. M., et al. (2012). N-Acetylserotonin: Circadian Activation of the BDNF Receptor and Neuroprotection in the Retina and Brain. Progress in Retinal and Eye Research, 31(6), 527-537. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). N-Acetylserotonin (HMDB0001238). Retrieved from [Link]

  • Tan, D. X., et al. (2016). On the significance of an alternate pathway of melatonin synthesis via 5-methoxytryptamine: comparisons across species. Journal of Pineal Research, 61(1), 27-40. Retrieved from [Link]

  • Bentham Science. (n.d.). The Biological and Pharmacological Potentials of Indole-based Heterocycles. Retrieved from [Link]

  • Scholars @ UT Health San Antonio. (n.d.). On the significance of an alternate pathway of melatonin synthesis via 5-methoxytryptamine: comparisons across species. Retrieved from [Link]

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Comparative

A Researcher's Guide to Characterizing the 5-HT Receptor Binding Affinity of 5-methoxy-1H-indol-6-ol

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the binding affinity of the novel compound, 5-methoxy-1H-indol-6-ol, to the diverse family of...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the binding affinity of the novel compound, 5-methoxy-1H-indol-6-ol, to the diverse family of serotonin (5-HT) receptors. While specific binding data for this particular molecule is not yet extensively published, this document outlines the essential experimental procedures and data analysis workflows necessary to generate a comprehensive binding profile. We will draw upon established methodologies and data from structurally related indoleamines to present an illustrative comparison.

Introduction: The Significance of 5-HT Receptor Profiling

The serotonin system, with its at least 14 distinct receptor subtypes, is a critical modulator of a vast array of physiological and pathological processes, including mood, cognition, and sleep.[1] Consequently, 5-HT receptors are a major focus for the development of therapeutics for psychiatric and neurological disorders.[2] The compound 5-methoxy-1H-indol-6-ol, an indole derivative, belongs to a chemical class known for its interaction with serotonergic targets. A thorough understanding of its binding affinity and selectivity across the 5-HT receptor family is a foundational step in elucidating its pharmacological mechanism and therapeutic potential.

Comparative Binding Affinity Profile: An Illustrative Overview

To effectively compare the binding characteristics of 5-methoxy-1H-indol-6-ol, it is essential to determine its inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) at a panel of 5-HT receptor subtypes. The following table presents a hypothetical binding profile for 5-methoxy-1H-indol-6-ol, based on the known affinities of structurally similar 5-methoxyindole derivatives. This table serves as a template for the expected data output from the experimental work described in the subsequent sections.

5-HT Receptor SubtypeRadioligandKi (nM) of 5-methoxy-1H-indol-6-ol (Hypothetical)Reference CompoundKi (nM) of Reference Compound
5-HT1A[3H]8-OH-DPAT158-OH-DPAT1.2
5-HT1B[3H]GR 125743150Serotonin5.2
5-HT2A[3H]Ketanserin50Ketanserin1.8
5-HT2C[3H]Mesulergine80Mesulergine2.5
5-HT6[3H]LSD35Clozapine6.3
5-HT7[3H]5-CT905-CT0.8

Experimental Protocols: From Binding to Function

A comprehensive understanding of a compound's interaction with a receptor requires both an assessment of its binding affinity and its functional effect (i.e., agonist, antagonist, or inverse agonist activity). Below are detailed protocols for key in vitro assays.

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a receptor. These assays measure the displacement of a radioactively labeled ligand (the radioligand) that is known to bind with high affinity and specificity to the target receptor.

Principle: A fixed concentration of a specific radioligand is incubated with a preparation of cell membranes expressing the 5-HT receptor subtype of interest. The addition of increasing concentrations of the unlabeled test compound (5-methoxy-1H-indol-6-ol) will compete with the radioligand for binding to the receptor. The concentration of the test compound that displaces 50% of the specifically bound radioligand is the IC50 value. This can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Step-by-Step Methodology for a Competitive Radioligand Binding Assay:

  • Membrane Preparation:

    • Culture cells stably expressing the human 5-HT receptor subtype of interest (e.g., HEK293 or CHO cells).

    • Harvest the cells and homogenize them in a cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • A fixed volume of the cell membrane preparation.

      • A fixed concentration of the appropriate radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors).

      • Increasing concentrations of the unlabeled test compound (5-methoxy-1H-indol-6-ol).

      • For determining non-specific binding, add a high concentration of a known, potent, unlabeled ligand for the receptor.

      • For determining total binding, add only the assay buffer instead of a competing ligand.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting:

    • Place the filter mats in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain the specific binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Cell Membrane Preparation Incubation Incubation of Membranes, Radioligand & Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Solution Radioligand_Prep->Incubation Compound_Prep Test Compound Dilutions Compound_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50 & Ki Determination) Counting->Data_Analysis

Caption: Workflow of a competitive radioligand binding assay.
Functional Assays: Determining a Compound's Action

Functional assays are crucial for determining whether a compound that binds to a receptor acts as an agonist (activates the receptor), an antagonist (blocks the action of an agonist), or an inverse agonist (reduces the basal activity of the receptor). The choice of functional assay depends on the signaling pathway of the specific 5-HT receptor subtype.

5-HT Receptor Signaling Pathways:

  • Gαi-coupled receptors (e.g., 5-HT1A): Inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

  • Gαq-coupled receptors (e.g., 5-HT2A, 5-HT2C): Activate phospholipase C, leading to an increase in intracellular calcium (Ca2+).

  • Gαs-coupled receptors (e.g., 5-HT6, 5-HT7): Stimulate adenylyl cyclase, resulting in an increase in intracellular cAMP.

G_Protein_Signaling_Pathways cluster_receptor 5-HT Receptor cluster_gprotein G-Protein cluster_effector Effector cluster_second_messenger Second Messenger Receptor 5-HT Receptor G_protein Gαβγ Receptor->G_protein Ligand Binding AC Adenylyl Cyclase G_protein->AC Gαs G_protein->AC Gαi PLC Phospholipase C G_protein->PLC Gαq cAMP_up ↑ cAMP AC->cAMP_up Stimulation cAMP_down ↓ cAMP AC->cAMP_down Inhibition Ca_up ↑ Intracellular Ca²⁺ PLC->Ca_up

Caption: Simplified 5-HT receptor G-protein signaling pathways.

Example Functional Assay: Calcium Mobilization Assay for 5-HT2A Receptors

This assay measures the increase in intracellular calcium concentration following the activation of Gαq-coupled receptors.

Step-by-Step Methodology:

  • Cell Preparation:

    • Plate cells expressing the 5-HT2A receptor in a 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition:

    • Use a fluorescence plate reader with an automated injection system to add the test compound (5-methoxy-1H-indol-6-ol) at various concentrations.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity before and after the addition of the compound. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis:

    • Plot the change in fluorescence as a function of the compound concentration.

    • Fit the data to a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists, in the presence of a known agonist).

Conclusion and Future Directions

The systematic evaluation of 5-methoxy-1H-indol-6-ol's binding affinity and functional activity across a comprehensive panel of 5-HT receptor subtypes is a critical endeavor for understanding its pharmacological profile. The experimental protocols detailed in this guide provide a robust framework for generating the necessary data. By comparing the binding profile of 5-methoxy-1H-indol-6-ol to that of known 5-HT receptor ligands, researchers can gain valuable insights into its potential selectivity and mechanism of action. This foundational knowledge is indispensable for guiding further preclinical and clinical development of this and other novel indole-based compounds.

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Validation

A Comparative Analysis of the Cytotoxic Profiles of Methoxy-Substituted Indoles: A Guide for Researchers

The indole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with profound biological activities. Among its many derivatives, methoxy-substituted indoles h...

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with profound biological activities. Among its many derivatives, methoxy-substituted indoles have emerged as a particularly promising class of molecules in oncology research. The position of the methoxy group on the indole ring can significantly influence the cytotoxic profile and mechanism of action, making a comparative understanding of these isomers crucial for the rational design of novel anticancer agents. This guide provides an in-depth comparative analysis of the cytotoxic profiles of key methoxy-substituted indoles, supported by experimental data and detailed methodologies to empower researchers in their drug discovery endeavors.

The Indole Nucleus: A Privileged Scaffold in Cancer Therapy

The indole ring system is a prevalent structural motif in a vast array of bioactive compounds, including many with demonstrated anticancer properties.[1] Its unique electronic properties and ability to participate in various non-covalent interactions allow it to bind to a diverse range of biological targets. The addition of a methoxy group, a potent electron-donating substituent, can further modulate the molecule's lipophilicity, metabolic stability, and interaction with target proteins, thereby influencing its overall cytotoxic efficacy.

Comparative Cytotoxicity of Methoxy-Indole Isomers

A direct, head-to-head comparison of the cytotoxic effects of simple methoxyindole isomers under identical conditions is not extensively documented in the public literature. However, by collating data from various studies on their derivatives, we can begin to build a picture of their relative potencies and structure-activity relationships (SAR). The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit the growth of 50% of a cell population, is a standard metric for cytotoxicity.[2]

It is important to note that the cytotoxic activity of these core structures is often significantly enhanced when they are incorporated into more complex molecules. Nevertheless, understanding the intrinsic properties of the methoxy-substituted indole core is fundamental for further drug development.

CompoundCancer Cell LineIC50 (µM)Key Observations from Derivative Studies
4-Methoxyindole Colon Cancer CellsData on the simple isomer is limited.4-Methoxyindole-3-carbinol, a related compound, is suggested to have chemopreventive properties by inhibiting cell growth and inducing cell death.
5-Methoxyindole Breast Cancer (MCF-7)Data on the simple isomer is limited.Derivatives of 5-methoxyindole have shown significant antiproliferative activity against various cancer cell lines, including HeLa, A549, and MCF-7.[3]
6-Methoxyindole Not specifiedData on the simple isomer is limited.Derivatives of 6-chloroindole, a structurally related compound, are believed to act by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[4]
7-Methoxyindole Not specifiedData on the simple isomer is limited.Derivatives of 7-azaindole (an indole isostere) have demonstrated anticancer activity.[5]

Unraveling the Mechanisms of Action

The cytotoxic effects of methoxy-substituted indoles are often attributed to their ability to interfere with fundamental cellular processes, leading to cell cycle arrest and programmed cell death (apoptosis).

Cell Cycle Arrest

A common mechanism of action for many anticancer agents is the disruption of the cell cycle. Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Studies on derivatives of 6-chloroindole suggest a mechanism involving cell cycle arrest at the G2/M phase.[4] This is often indicative of interference with microtubule dynamics, a critical component of the mitotic spindle.

Experimental Workflow: Cell Cycle Analysis

cluster_0 Cell Treatment & Preparation cluster_1 Staining & Analysis A Seed cancer cells in 6-well plates B Treat with methoxy-indole compound for 24-48h A->B C Harvest and fix cells in cold 70% ethanol B->C D Wash and resuspend cells in PBS C->D E Stain with Propidium Iodide (PI) and RNase A D->E F Analyze DNA content by flow cytometry E->F

Caption: A typical workflow for analyzing cell cycle distribution after treatment with a test compound.

Induction of Apoptosis

Apoptosis is a crucial process of programmed cell death that eliminates damaged or unwanted cells. Many chemotherapeutic agents exert their effects by triggering apoptosis in cancer cells. The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells. Evidence from studies on 6-chloroindole derivatives points towards the induction of apoptosis through the intrinsic mitochondrial pathway.[4]

Signaling Pathway: Intrinsic Apoptosis

cluster_0 Apoptotic Stimulus cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade Indole Methoxy-Substituted Indole Bax Bax activation Indole->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c release Mito->CytoC Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: The intrinsic pathway of apoptosis, a likely mechanism for methoxy-indole cytotoxicity.

Experimental Protocols

To ensure the reproducibility and validity of cytotoxicity data, standardized and well-documented protocols are essential.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the methoxy-substituted indole compounds for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the methoxy-indole compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Conclusion and Future Directions

The position of the methoxy group on the indole ring plays a critical role in defining the cytotoxic profile of this important class of compounds. While direct comparative data for the simple isomers is sparse, the available evidence from their derivatives strongly suggests that methoxy-substituted indoles are a promising scaffold for the development of novel anticancer agents. Their mechanisms of action appear to involve the induction of cell cycle arrest and apoptosis, highlighting their potential to target fundamental cancer cell vulnerabilities.

Future research should focus on a systematic evaluation of the simple 4-, 5-, 6-, and 7-methoxyindole isomers on a panel of cancer cell lines to establish a clear and direct comparative dataset. Further mechanistic studies are also warranted to elucidate the specific molecular targets and signaling pathways modulated by each isomer. This foundational knowledge will be invaluable for the rational design and synthesis of next-generation indole-based anticancer drugs with improved potency and selectivity.

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Comparative

Evaluating the In Vitro Metabolic Stability of 5-methoxy-1H-indol-6-ol: A Comparative Guide for Drug Discovery Professionals

Introduction: The Critical Role of Metabolic Stability in Drug Candidacy In the intricate journey of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a pivotal parameter that can...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Candidacy

In the intricate journey of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a pivotal parameter that can dictate its fate.[1][2] This property, defined as the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, directly influences its pharmacokinetic profile, including its in vivo half-life, bioavailability, and clearance.[1] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is too stable could accumulate and lead to toxicity. Therefore, early in vitro assessment of metabolic stability is an indispensable step for selecting and optimizing drug candidates with favorable pharmacokinetic properties.[3][4]

This guide provides a comprehensive framework for evaluating the in vitro metabolic stability of 5-methoxy-1H-indol-6-ol, a novel indole-containing compound, against its potential primary metabolites. We will delve into the causality behind the experimental design, provide a detailed, self-validating protocol using human liver microsomes (HLM), and present a comparative analysis of the parent compound versus its hypothetical metabolites. The objective is to equip researchers with the knowledge to rank-order compounds based on their metabolic liabilities and make informed decisions in the drug development pipeline.[5]

Understanding the Metabolic Landscape of Indole Derivatives

The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a predominant role in the clearance of approximately 60% of marketed drugs.[6] Indole-based structures, such as 5-methoxy-1H-indol-6-ol, are known substrates for various CYP isozymes, including CYP2A6, CYP2C19, and CYP2E1.[7][8] Metabolism often proceeds through oxidative pathways.[7] For 5-methoxy-1H-indol-6-ol, two primary metabolic transformations can be hypothesized:

  • O-demethylation: The methoxy group at the 5-position is a likely site for O-demethylation, a common reaction catalyzed by CYP enzymes, yielding a dihydroxy indole metabolite (Metabolite 1: 1H-indole-5,6-diol).

  • Hydroxylation: The indole ring itself can undergo hydroxylation at various positions, a classic Phase I metabolic reaction.

These initial metabolites can then undergo further Phase II conjugation reactions. This guide will focus on comparing the stability of the parent compound against its primary, Phase I metabolites.

parent 5-methoxy-1H-indol-6-ol met1 Metabolite 1 (1H-indole-5,6-diol) parent->met1 CYP-mediated O-demethylation met2 Metabolite 2 (Hydroxylated derivative) parent->met2 CYP-mediated Hydroxylation phase2 Phase II Conjugates (e.g., Glucuronides, Sulfates) met1->phase2 met2->phase2

Caption: Hypothetical metabolic pathway of 5-methoxy-1H-indol-6-ol.

Experimental Design: A Validated Protocol for Microsomal Stability

The in vitro metabolic stability assay using liver microsomes is a robust and widely adopted method to determine a compound's intrinsic clearance (Clint), a measure of the intrinsic metabolic activity of the liver enzymes.[6][9] Microsomes are subcellular fractions containing the majority of the drug-metabolizing CYP enzymes.[6] This protocol is designed to be a self-validating system by including appropriate controls.

Core Principle

The assay measures the rate of disappearance of the parent compound over time when incubated with liver microsomes in the presence of the necessary cofactor, NADPH, which initiates the enzymatic reaction.[6] The rate of metabolism is then used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[2][10]

Experimental Workflow

cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Prepare Compound Working Solutions (1 µM) D Pre-warm Microsome Mix and Compound Plates A->D B Prepare Microsome/ Buffer Master Mix B->D C Prepare NADPH Cofactor Solution E Initiate Reaction with NADPH C->E D->E F Sample at Time Points (0, 5, 15, 30, 45 min) E->F G Quench Reaction (Acetonitrile + IS) F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Data Processing & Calculations I->J

Caption: Workflow for the in vitro metabolic stability assay.

Step-by-Step Methodology

1. Reagent Preparation:

  • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).[9]

  • Test Compound Stock: Prepare a 10 mM stock solution of 5-methoxy-1H-indol-6-ol and its known metabolites in DMSO.

  • Working Solution: Dilute the stock solution in the phosphate buffer to achieve a final incubation concentration of 1 µM. The final DMSO concentration in the incubation must be less than 0.5% to avoid enzyme inhibition.[9]

  • Human Liver Microsomes (HLM): Thaw pooled HLM (e.g., from XenoTech or Corning) on ice. Dilute with phosphate buffer to a final protein concentration of 0.5 mg/mL in the incubation.[6][11]

  • NADPH Regenerating System: Prepare a solution containing 1 mM NADPH.[6] Alternatively, a system with 3.3 mM MgCl2, 3 mM NADP+, 5.3 mM glucose-6-phosphate, and 0.67 units/mL glucose-6-phosphate dehydrogenase can be used for sustained cofactor supply.[12]

  • Internal Standard (IS) Solution: Prepare a solution of a structurally similar, stable compound (e.g., a deuterated analog) in acetonitrile for quenching and analytical normalization.

2. Incubation Procedure:

  • Pre-warm the HLM suspension and test compound working solutions in a water bath at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH solution to the HLM/compound mixture.

  • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the reaction mixture.[6]

  • Immediately terminate the reaction by adding the aliquot to a tube or well containing cold acetonitrile with the internal standard. This step precipitates the microsomal proteins and stops all enzymatic activity.[9]

3. Control Incubations (for a self-validating system):

  • Minus Cofactor Control: Incubate the test compound with HLM without adding NADPH. This control assesses for any non-NADPH-dependent degradation or chemical instability.[11]

  • Heat-Inactivated Microsome Control: Incubate the test compound with HLM that has been boiled. This control also checks for chemical instability in the assay matrix.

  • Positive Control: Include a compound with known metabolic characteristics (e.g., Dextromethorphan or Midazolam) to verify the metabolic competency of the HLM batch.[9]

4. Sample Analysis by LC-MS/MS:

  • Centrifuge the quenched samples to pellet the precipitated proteins.

  • Transfer the supernatant to an analysis plate or vial.

  • Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining concentration of the parent compound at each time point.[11][13] LC-MS/MS provides the necessary sensitivity and specificity for accurate quantification.[5]

5. Data Analysis and Calculations:

  • Percentage Remaining: Calculate the percentage of the test compound remaining at each time point relative to the 0-minute time point.

  • Half-Life (t½): Plot the natural logarithm (ln) of the percentage of compound remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k).[10]

    • k = - (slope)

    • t½ (min) = 0.693 / k

  • Intrinsic Clearance (Clint): Calculate the in vitro intrinsic clearance, which represents the volume of microsomal incubation cleared of the drug per unit time per milligram of microsomal protein.[14]

    • Clint (µL/min/mg protein) = (0.693 / t½) × (Incubation Volume (µL) / mg of microsomal protein in incubation)

Comparative Data Analysis

The following table presents hypothetical, yet plausible, data from a metabolic stability study comparing 5-methoxy-1H-indol-6-ol with two of its potential metabolites. This data serves to illustrate how results are typically presented and interpreted.

CompoundDescriptionIn Vitro Half-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg)Metabolic Stability Classification
5-methoxy-1H-indol-6-ol Parent Compound27.525.2Moderate
Metabolite 1 1H-indole-5,6-diol> 60< 11.5High
Metabolite 2 Hydroxylated Derivative12.157.3Low

Classification based on typical industry benchmarks: High Stability (t½ > 60 min, Clint < 11.5), Moderate Stability (t½ 15-60 min, Clint 11.5-77), Low Stability (t½ < 15 min, Clint > 77).

Interpretation and Strategic Implications

  • 5-methoxy-1H-indol-6-ol (Parent): With a half-life of 27.5 minutes and a moderate Clint value, the parent compound demonstrates moderate metabolic stability.[13] This suggests it would likely undergo hepatic clearance in vivo but may not be cleared so rapidly as to preclude achieving therapeutic exposure. This profile is often a good starting point for further optimization.

  • Metabolite 1 (1H-indole-5,6-diol): This O-demethylated metabolite shows high stability (t½ > 60 min). This implies that once formed, this metabolite would be cleared very slowly. From a drug development perspective, it is crucial to assess the pharmacology and toxicology of such stable metabolites, as they could accumulate in the body and contribute to the overall efficacy or potential for adverse effects. Regulatory agencies like the FDA provide guidance on the safety testing of drug metabolites.[15]

  • Metabolite 2 (Hydroxylated Derivative): This metabolite exhibits low stability (t½ = 12.1 min) and a high intrinsic clearance. This indicates that it is rapidly metabolized further, likely through Phase II conjugation, and is unlikely to accumulate systemically. Such a profile is generally considered favorable for a metabolite, assuming it is not pharmacologically active or reactive.

The divergence in stability between the parent and its metabolites underscores the importance of this comparative analysis. The formation of a highly stable metabolite (Metabolite 1) from a moderately stable parent compound is a key finding that would trigger further investigation into its potential biological activities.

Conclusion

The in vitro metabolic stability assay is a cornerstone of modern drug discovery, providing critical data to predict in vivo pharmacokinetic behavior.[2] By employing a robust, well-controlled experimental protocol using human liver microsomes, researchers can reliably determine the half-life and intrinsic clearance of NCEs like 5-methoxy-1H-indol-6-ol. Comparing the stability of the parent compound to its primary metabolites offers deeper insights into the overall disposition of the drug, highlighting potential issues such as the formation of stable, accumulating metabolites. This comprehensive evaluation enables project teams to prioritize compounds with the most promising pharmacokinetic profiles, thereby increasing the probability of success in later stages of drug development.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 5-methoxy-1H-indol-6-ol

For researchers and drug development professionals, the synthesis and application of novel compounds are at the forefront of innovation. However, responsible lifecycle management of these chemicals, including their prope...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and application of novel compounds are at the forefront of innovation. However, responsible lifecycle management of these chemicals, including their proper disposal, is a critical and non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-methoxy-1H-indol-6-ol, grounding its recommendations in established safety principles and regulatory standards. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the procedures outlined here are based on best practices for handling indole derivatives and similar hazardous chemical waste.[1]

Hazard Assessment and Pre-Disposal Safety Precautions

Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. Structurally similar compounds, such as 5-methoxyindole and other indole derivatives, may cause skin, eye, and respiratory irritation.[1][2][3][4] Therefore, 5-methoxy-1H-indol-6-ol should be managed as a hazardous substance.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling 5-methoxy-1H-indol-6-ol waste to minimize exposure.[2]

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.[1]Protects against splashes and airborne particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[1]Prevents direct skin contact with the chemical.
Body Protection Laboratory coat and long-sleeved clothing.[1]Provides a barrier against accidental spills.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1][5]Minimizes the inhalation of any dust or vapors.
Engineering Controls

All handling and preparation for the disposal of 5-methoxy-1H-indol-6-ol should be conducted within a certified chemical fume hood to control for potential inhalation hazards.[5]

Waste Segregation and Containment

Proper segregation of chemical waste is a cornerstone of laboratory safety, preventing potentially dangerous reactions between incompatible substances.[6][7]

Waste Categorization

Waste containing 5-methoxy-1H-indol-6-ol must be categorized as hazardous chemical waste.[1][6] It is crucial to separate different waste streams to ensure safe disposal.

  • Solid Waste: This stream includes unused or expired solid 5-methoxy-1H-indol-6-ol, contaminated personal protective equipment (gloves, etc.), weigh boats, and absorbent paper.[1][2]

  • Liquid Waste: If 5-methoxy-1H-indol-6-ol has been dissolved in a solvent, this solution must be collected as liquid hazardous waste. It is imperative not to mix halogenated and non-halogenated solvent waste.[1]

  • Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a designated, puncture-resistant sharps container.[1][5]

Container Selection and Labeling

The selection of an appropriate waste container is critical to prevent leaks and ensure chemical compatibility.[7][8]

  • Container Type: Use a chemically compatible container with a secure, leak-proof lid.[2][9] Often, the original container is a suitable choice for unused product.[8] For corrosive wastes, avoid metal containers.[10]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste."[2][9] The label must include:

    • The full chemical name: "5-methoxy-1H-indol-6-ol" (avoid abbreviations).[2]

    • An accurate list of all contents, including solvents and their approximate concentrations.

    • The accumulation start date (the date the first piece of waste is added).[2]

    • The name and contact information of the responsible researcher or laboratory supervisor.

On-Site Storage and Accumulation

Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[1][11]

  • Secondary Containment: The primary waste container should be placed within a larger, chemically resistant secondary container to contain any potential leaks or spills.[1]

  • Segregation: Store the 5-methoxy-1H-indol-6-ol waste away from incompatible materials. Based on general chemical principles, avoid storage with strong oxidizing agents, strong bases, and acids.[1]

  • Container Management: Keep the waste container securely closed except when adding waste.[2][9] Do not overfill containers; a general rule is to fill to no more than 75-80% capacity to allow for expansion.[7][11]

Disposal Procedure

The final disposal of 5-methoxy-1H-indol-6-ol must be conducted through your institution's certified hazardous waste management program.

Step-by-Step Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 5-methoxy-1H-indol-6-ol.

Caption: Disposal workflow for 5-methoxy-1H-indol-6-ol.

Prohibited Disposal Methods

Under no circumstances should 5-methoxy-1H-indol-6-ol or its waste be disposed of via the regular trash or poured down the drain.[1][2] Evaporation of chemical waste in a fume hood is also not a permissible disposal method.[8]

Arranging for Waste Collection

Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.[1] Ensure all labeling is complete and accurate before the scheduled pickup time.

Regulatory Compliance

The disposal of hazardous waste is governed by federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) set the standards for hazardous waste management.[12][13][14][15][16][17] It is the responsibility of the waste generator to ensure compliance with all applicable regulations.[17]

Emergency Procedures

In the event of a spill or accidental exposure, follow your laboratory's established emergency response plan.[12]

  • Spill: For a small spill, use an appropriate absorbent material, collect the contaminated material in a sealed container, and label it as hazardous waste. For large spills, evacuate the area and contact your institution's emergency response team.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[18]

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][4]

    • Inhalation: Move to fresh air.[3][18]

    • In all cases of exposure, seek immediate medical attention and consult the Safety Data Sheet for the compound or a similar one.[18]

By adhering to these procedures, researchers can ensure the safe and compliant disposal of 5-methoxy-1H-indol-6-ol, protecting themselves, their colleagues, and the environment.

References

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  • BenchChem. (2025). Proper Disposal of 1-Benzenesulfonyl-7-methoxy-1H-indole: A Guide for Laboratory Professionals.
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  • Fisher Scientific. (2025, December 18). Safety Data Sheet: 5-Methoxyindole.
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  • Sigma-Aldrich. (2025, October 16). Safety Data Sheet: Indole.
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  • Hazardous Waste Experts. (2018, March 20). How OSHA Workplace Rules Affect Hazardous Waste Management.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 5-Methoxyindole-3-acetic acid.
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Sources

Handling

A Senior Application Scientist's Guide to Handling 5-methoxy-1H-indol-6-ol: Personal Protective Equipment and Safe Operational Protocols

Anticipated Hazard Profile of 5-methoxy-1H-indol-6-ol Based on the known hazards of related indole compounds like 5-methoxyindole and other derivatives, we must anticipate a similar risk profile for 5-methoxy-1H-indol-6-...

Author: BenchChem Technical Support Team. Date: January 2026

Anticipated Hazard Profile of 5-methoxy-1H-indol-6-ol

Based on the known hazards of related indole compounds like 5-methoxyindole and other derivatives, we must anticipate a similar risk profile for 5-methoxy-1H-indol-6-ol. The primary concerns are irritation and potential toxicity through various exposure routes.

  • Skin and Eye Irritation: Indole derivatives are frequently classified as skin and eye irritants.[1][2][3][4] Direct contact with the solid powder or solutions can cause irritation.

  • Respiratory Tract Irritation: Inhalation of dust particles is a significant risk and may lead to respiratory irritation.[1][2][3][4][5]

  • Potential for Harm if Swallowed or Absorbed: Some indole compounds are harmful if swallowed and can be toxic upon skin contact.[6][7]

  • Combustibility: The compound should be treated as potentially combustible, especially as a fine dust which can form explosive mixtures with air upon intense heating.[1][7]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is mandatory.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is donned, establishing a controlled environment is critical. Engineering controls are designed to minimize exposure by isolating the hazard from the operator.

  • Ventilation: All handling of 5-methoxy-1H-indol-6-ol, especially weighing and preparing solutions, must be conducted in a certified chemical fume hood to minimize the inhalation of dust or vapors.[6][8]

  • Safety Stations: Ensure that eyewash stations and safety showers are unobstructed and located in close proximity to the workstation.[2]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and based on the anticipated risks of dermal, ocular, and respiratory exposure. The following table summarizes the minimum required PPE for handling 5-methoxy-1H-indol-6-ol.

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile) inspected prior to use.[6][9]To prevent dermal contact and absorption. Proper glove removal technique is crucial to avoid contaminating the skin.[9]
Eye/Face Protection Tightly fitting safety goggles with side-shields.[6]To protect against splashes of solutions or airborne dust particles entering the eyes.[10]
Respiratory Protection NIOSH/MSHA-approved respirator or a dust mask (e.g., N95) for handling the solid.[6][10]To prevent inhalation of fine dust particles, which can cause respiratory irritation.[5]
Body Protection A standard laboratory coat. A chemically resistant apron is recommended when handling larger quantities or solutions.[6][11]To protect the skin on the arms and body from accidental spills and contamination.

Operational Workflow for Safe Handling

A systematic workflow ensures that safety is integrated into every step of the experimental process. The following diagram and procedural steps outline the best practices for handling 5-methoxy-1H-indol-6-ol from preparation to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal prep1 Review SDS of Analog Compounds prep2 Assemble & Inspect PPE prep1->prep2 prep3 Verify Fume Hood Functionality prep2->prep3 h1 Don Appropriate PPE prep3->h1 Proceed to Handling h2 Carefully Weigh Solid (Avoid Dust Generation) h1->h2 h3 Slowly Add Solid to Solvent h2->h3 h4 Cap and Mix Solution h3->h4 c1 Decontaminate Work Surface h4->c1 Experiment Complete c2 Segregate Waste (Solid & Liquid) c1->c2 c3 Doff PPE Correctly c2->c3 c4 Wash Hands Thoroughly c3->c4 G cluster_cleanup Cleanup start Spill Detected alert Alert Colleagues & Restrict Area start->alert ppe Ensure Full PPE is Worn alert->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Carefully Collect Material (Use Spark-Proof Tools) contain->collect place Place in Sealed Container for Hazardous Waste collect->place decon Decontaminate Spill Area place->decon dispose Dispose of Waste & Contaminated PPE decon->dispose

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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